1H-Pyrrole-2,5-dicarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrole-2,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2,9H,(H2,7,10)(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIPNKZUNZIMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616396 | |
| Record name | 1H-Pyrrole-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719278-42-9 | |
| Record name | 1H-Pyrrole-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrrole-2,5-dicarboxamide Derivatives
Introduction: The Versatile Pyrrole Scaffold
The 1H-pyrrole-2,5-dicarboxamide core is a privileged heterocyclic motif that has garnered significant attention from the scientific community, particularly those in drug discovery and materials science. Pyrrole-containing compounds are abundant in nature, forming the essential framework of vital biomolecules like heme, chlorophyll, and vitamin B12.[1][2] This natural prevalence underscores the inherent biocompatibility and diverse functionality of the pyrrole ring. The introduction of carboxamide functionalities at the 2 and 5 positions of the pyrrole ring dramatically expands its chemical diversity and therapeutic potential. These derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cholesterol-lowering properties.[2][3][4]
This guide provides a comprehensive overview of the synthesis and characterization of this compound derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Part 1: Strategic Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process commencing with the formation of the core pyrrole-2,5-dicarboxylic acid or its ester, followed by amide bond formation. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the pyrrole nitrogen and the amide moieties.
Synthesis of the Pyrrole-2,5-dicarboxylic Acid Core
A common and efficient strategy to access the pyrrole-2,5-dicarboxylic acid scaffold is through the dicarboxylation of pyrrole. This can be achieved via a five-step synthetic route starting from unprotected pyrrole, with the potential for introducing various functional groups on the pyrrole nitrogen.[5]
A key consideration in this synthetic approach is the protection of the pyrrole nitrogen, often with a Boc group, to facilitate selective C-lithiation and subsequent carboxylation. Deprotection followed by N-alkylation allows for the introduction of diverse substituents at the N1 position. The final step involves the saponification of the diester to yield the desired dicarboxylic acid.[5]
Amide Bond Formation: The Crucial Coupling Step
The formation of the amide bond is a critical step in the synthesis of this compound derivatives. Several reliable methods are available, with the choice depending on the specific substrates and desired reaction conditions.
Method A: Carbodiimide-Mediated Coupling
One of the most widely used methods for amide bond formation involves the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[6] The reaction proceeds at room temperature and generally provides good to excellent yields.[6][7]
Experimental Protocol: General Procedure for EDC-Mediated Amide Coupling
-
Dissolution: Dissolve 1 equivalent of 1H-pyrrole-2,5-dicarboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add 2.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 2.2 equivalents of a coupling additive such as 1-hydroxybenzotriazole (HOBt) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.
-
Amine Addition: Add 2.5 equivalents of the desired primary or secondary amine to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method B: Acyl Chloride-Mediated Amidation
An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. This method is particularly useful when the amine is a weak nucleophile. The use of 2-(trichloroacetyl)pyrroles as pyrrole acid chloride surrogates is a common strategy, as the -CCl3 group acts as a good leaving group.[8]
Synthetic Workflow Diagram
Caption: The relationship between different techniques for the structural confirmation of the synthesized compounds.
Conclusion
This technical guide has outlined the fundamental principles and practical methodologies for the synthesis and characterization of this compound derivatives. The synthetic strategies discussed, particularly the robust amide coupling protocols, provide a reliable pathway to a diverse range of these valuable compounds. The comprehensive characterization workflow ensures the structural integrity and purity of the final products. The versatility and proven biological potential of this scaffold make it a highly attractive target for further exploration in the fields of medicinal chemistry and materials science.
References
- Benchchem. Unlocking the Potential of Substituted Pyrrole-2,5-dicarbaldehydes: A Technical Guide for Researchers.
- (PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles.
- Koca İ, Yıldırım İ. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Org Commun. 2012;5(3):135-142.
- Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed.
- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
- (PDF) A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid.
- Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing.
- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI.
- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung.
- 1H-pyrrole-2,5-dicarboxylic acid. SpectraBase.
- Synthesis of [2,3-b]pyrrole-2,5-dicarboxylate compound 1,... ResearchGate.
- 1H-pyrrole-2-carboxamide. PubChem.
- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
- Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. PubMed.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH.
- Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors.
- SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate.
- Characterizations of 2,5‐dimethyl‐1‐phenyl‐1H‐pyrrole derivatives. a)... ResearchGate.
- 1H-Pyrrole-2-carboxylic acid. NIST WebBook.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- 1H-Pyrrole-2,5-dicarboxylic acid. ChemicalBook.
- A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate.
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Introduction: The Structural Significance of 1H-Pyrrole-2,5-dicarboxamide
An In-depth Technical Guide to the Spectroscopic Analysis of 1H-Pyrrole-2,5-dicarboxamide
This guide provides a comprehensive technical overview of the core spectroscopic techniques required for the structural elucidation and characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a robust and validated analytical approach. While direct, published spectra for this specific molecule are not widely available, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a predictive and logical framework for its analysis.
This compound is a heterocyclic compound of significant interest due to its rigid, planar structure and its capacity for extensive hydrogen bonding. The pyrrole core is a foundational motif in numerous biologically active molecules, including porphyrins and certain alkaloids[1]. The addition of carboxamide groups at the 2 and 5 positions creates a scaffold that can mimic peptide bonds, making it a valuable building block in medicinal chemistry for the development of novel therapeutics.
Accurate and unambiguous characterization of this molecule is paramount for any research or development application. A multi-technique spectroscopic approach is not merely recommended; it is essential for confirming identity, purity, and structural integrity. This guide details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy for this purpose.
Integrated Analytical Workflow
The confirmation of a synthesized molecule like this compound relies on the convergence of data from multiple orthogonal techniques. No single method provides a complete picture. The workflow below illustrates a logical progression from initial functional group identification to detailed structural mapping and final confirmation of mass.
Caption: Integrated workflow for the spectroscopic validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the position of the substituents.
¹H NMR Spectroscopy: A Proton's Perspective
Expertise & Causality: The symmetry of the 2,5-disubstituted pyrrole ring is a key determinant of the ¹H NMR spectrum. The protons at the C3 and C4 positions are chemically equivalent, leading to a single, sharp signal. The amide (-CONH₂) and pyrrole (N-H) protons are exchangeable and their visibility can be solvent-dependent. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as its hydrogen-bond accepting nature helps to slow the exchange rate of N-H protons, making them observable as distinct signals.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrrole N-H | > 11.5 | Broad singlet | 1H | Highly deshielded due to the aromatic nature of the ring and intramolecular hydrogen bonding. Similar protons in pyrrole-2-carboxylic acid appear around 11.7-12.2 ppm[2]. |
| Amide -NH₂ | ~7.5 - 8.5 | Broad singlet | 4H | The chemical shift is variable due to hydrogen bonding and concentration. The carboxamide groups are electron-withdrawing, deshielding these protons. |
| Pyrrole C3-H, C4-H | ~6.9 - 7.2 | Singlet | 2H | These protons are on the electron-rich pyrrole ring but are deshielded by the adjacent carbonyl groups. Their equivalence results in a singlet.[3] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in ~0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of all protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS peak.
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Causality: The ¹³C NMR spectrum will confirm the number of unique carbon environments. Due to the molecule's symmetry, only four distinct signals are expected: one for the two equivalent carbonyl carbons, one for the two equivalent pyrrole carbons attached to the amide groups (C2, C5), and one for the two equivalent pyrrole carbons at the center of the ring (C3, C4).
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Amide C=O | ~160 - 165 | The carbonyl carbon is significantly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms. This range is typical for amide carbonyls. |
| Pyrrole C2, C5 | ~125 - 130 | These carbons are attached to the electron-withdrawing carboxamide groups, causing them to be more deshielded than the C3/C4 carbons. Data for pyrrole-2-carboxylic acid shows the C2 at ~122 ppm[2]. |
| Pyrrole C3, C4 | ~110 - 115 | These carbons are in a more electron-rich environment compared to C2/C5. In pyrrole itself, the β-carbons (C3, C4) appear around 108 ppm[4]. The deshielding effect of the distant carbonyls shifts this downfield slightly. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding field strength) NMR spectrometer.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A relaxation delay of 2-5 seconds is standard.
-
Acquire a large number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by vibrations associated with the amide and pyrrole N-H and C=O bonds. The presence of strong hydrogen bonding will cause a broadening and shifting of the N-H and C=O stretching frequencies to lower wavenumbers.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3400 - 3100 | N-H Stretch (Amide & Pyrrole) | Strong, Broad | A broad envelope is expected due to multiple N-H environments and extensive intermolecular hydrogen bonding. Pyrrole N-H stretches typically appear around 3300 cm⁻¹[5][6]. |
| ~1660 | C=O Stretch (Amide I) | Strong | The primary amide carbonyl stretch is a very strong and characteristic absorption. Conjugation with the pyrrole ring shifts it to a slightly lower frequency.[7] |
| ~1620 | N-H Bend (Amide II) | Medium | This band arises from the bending vibration of the N-H bonds in the primary amide groups. |
| ~1550 | C=C Stretch (Pyrrole Ring) | Medium | Aromatic ring stretching vibrations are characteristic. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal.
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Data Processing: The software will automatically perform a background subtraction. Label the significant peaks.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight and, through high-resolution analysis, the molecular formula. The fragmentation pattern offers corroborating evidence for the proposed structure. Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺ as the base peak.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₆H₇N₃O₂
-
Monoisotopic Mass: 153.0538 g/mol
-
Expected Ion (ESI+): [M+H]⁺ = 154.0616 m/z
Predicted Fragmentation Pathway: The primary fragmentation will likely involve the loss of neutral molecules from the amide groups.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.
-
Instrumentation: Introduce the sample into an ESI-mass spectrometer via direct infusion using a syringe pump.
-
Acquisition Mode: Operate the instrument in positive ion mode.
-
Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500. For high-resolution data, use a TOF or Orbitrap analyzer.
-
Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by isolating the [M+H]⁺ peak (m/z 154.1) in the first mass analyzer and inducing fragmentation before scanning the fragments in the second analyzer.
UV-Visible (UV-Vis) Spectroscopy
Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the pyrrole ring, extended by the two carbonyl groups, is expected to produce a distinct absorption maximum (λ_max) in the UV region. Pyrrole itself has an absorption peak around 205-210 nm[8][9]. The addition of conjugating carbonyl groups will shift this peak to a longer wavelength (a bathochromic shift).
Predicted UV-Vis Data
| Solvent | Predicted λ_max (nm) | Rationale |
| Methanol/Ethanol | ~250 - 280 | The π → π* transition of the conjugated system is responsible for this absorption. This is a significant shift from unsubstituted pyrrole.[10][11] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Conclusion
The structural verification of this compound is achieved through a systematic and multi-faceted spectroscopic approach. By integrating the data from NMR, FTIR, MS, and UV-Vis, a complete and validated picture of the molecule's identity, purity, and electronic structure can be established. This guide provides the predictive data and robust protocols necessary for researchers to confidently characterize this important chemical entity, ensuring the integrity of their subsequent scientific investigations.
References
- Benchchem. (n.d.). Comparative Spectroscopic Analysis of Pyrrole Isomers: A Guide for Researchers.
- ResearchGate. (n.d.). UV‐Vis absorption spectra of pyrrole series.
- ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization.
- ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR).
- ResearchGate. (n.d.). Simulated UV/vis absorption spectra of the studied pyrrole derivatives.
- ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization.
- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142.
- ResearchGate. (n.d.). UV–visible spectroscopy study of (a) pyrrole monomer and (b) polypyrrole.
- ChemicalBook. (n.d.). Pyrrole(109-97-7) 13C NMR spectrum.
- CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.
- ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid(634-97-9) 13C NMR spectrum.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Catalytic oxidation of 5-HMF.
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- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activities of 1H-Pyrrole-2,5-dicarboxamide Analogs
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Among the vast landscape of pyrrole derivatives, analogs of 1H-Pyrrole-2,5-dicarboxamide have emerged as a particularly versatile class of compounds. The strategic placement of carboxamide functionalities at the 2 and 5 positions of the pyrrole ring provides a unique framework for developing targeted therapeutic agents. These moieties can engage in critical hydrogen bonding interactions with biological targets, while the pyrrole core and its potential substituents at the 1, 3, and 4 positions, as well as on the amide nitrogens, allow for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide offers an in-depth exploration of the significant biological activities exhibited by these analogs, focusing on their antimicrobial, anticancer, and anti-tubercular potential, underpinned by mechanistic insights and field-proven experimental protocols.
Antimicrobial Activity: A Focus on Quorum Sensing Inhibition
The rise of multidrug-resistant pathogens represents a critical global health challenge, necessitating the development of novel antibacterial strategies.[2][3] Instead of directly killing bacteria, which imposes strong selective pressure for resistance, an alternative approach is to disarm them by inhibiting virulence. Many pathogenic bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, use a cell-to-cell communication system called quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation.[4][5][6]
Mechanism of Action: Disrupting Bacterial Communication
The P. aeruginosa QS network is a complex hierarchy involving at least three interconnected systems: las, rhl, and pqs.[6][7] These systems rely on small signaling molecules (autoinducers) that, upon reaching a critical concentration, bind to transcriptional regulators to activate the expression of genes controlling virulence factor production (e.g., pyocyanin, rhamnolipids) and biofilm maturation.[3][4]
Recent studies have identified 1H-pyrrole-2,5-dicarboxylic acid, a close analog of the dicarboxamide scaffold, as a potent QS inhibitor (QSI).[3][8] This compound, designated PT22, has been shown to significantly reduce the production of QS-related virulence factors in P. aeruginosa PAO1 without affecting its growth.[8] This is a critical feature of an effective QSI, as it reduces the likelihood of resistance development. The inhibitory action of PT22 leads to a significant attenuation in the expression of QS-related genes.[8] Furthermore, it functions as an antibiotic accelerant, enhancing the efficacy of conventional antibiotics like gentamycin and piperacillin against biofilms.[8]
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Quantitative Data: Evaluating Antimicrobial & QSI Efficacy
The effectiveness of this compound analogs can be quantified by determining their Minimum Inhibitory Concentration (MIC) and their ability to inhibit virulence factors and biofilms at sub-MIC levels.
| Compound/Analog | Target Organism | MIC (µg/mL) | Virulence Factor Inhibition (at sub-MIC) | Reference |
| PT22 (Dicarboxylic Acid) | P. aeruginosa PAO1 | >2000 | Significant reduction in pyocyanin & rhamnolipid | [2] |
| Pyrrole-2-carboxamide 4i | K. pneumoniae | 1.02 | Not Assessed | [9] |
| Pyrrole-2-carboxamide 4i | E. coli | 1.56 | Not Assessed | [9] |
| Pyrrole-2-carboxamide 4i | P. aeruginosa | 3.56 | Not Assessed | [9] |
| Pyrrolamide Derivative | S. aureus | 0.008 | Not Assessed | [10] |
| Pyrrolamide Derivative | E. coli | 1 | Not Assessed | [10] |
Experimental Protocol: Biofilm Inhibition Assay
This protocol outlines a standard method for assessing the ability of a test compound to inhibit biofilm formation, a key virulence trait regulated by QS.
Objective: To quantify the inhibition of P. aeruginosa biofilm formation by a this compound analog.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
Test compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture P. aeruginosa in LB broth overnight at 37°C. Dilute the overnight culture in fresh LB broth to an OD₆₀₀ of approximately 0.02.
-
Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Compound Addition: Add the test compound from a stock solution to achieve the desired final concentrations (typically a serial dilution is performed). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v). Include a vehicle control (DMSO) and a negative control (broth only).
-
Incubation: Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Carefully discard the culture medium from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 550 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of inhibition relative to the vehicle control.
Anticancer Activity
The pyrrole scaffold is a cornerstone in the development of anticancer agents, with derivatives showing promise against a multitude of cancer cell lines.[11] Analogs of this compound contribute to this legacy, exhibiting cytotoxic effects through various mechanisms of action.
Mechanism of Action: Inducing Cell Death
Pyrrole derivatives have been reported to exert their anticancer effects by targeting a range of cellular processes.[11] These include:
-
Inhibition of Tubulin Polymerization: Disrupting the microtubule dynamics essential for cell division, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Targeting protein kinases that are often dysregulated in cancer and are critical for cell signaling pathways controlling growth and proliferation.
-
Modulation of Apoptotic Pathways: Interacting with proteins of the Bcl-2 family to promote programmed cell death.[12]
-
Induction of Oxidative Stress: Generating reactive oxygen species (ROS) that damage cellular components and trigger cell death.
The specific mechanism for a given this compound analog is highly dependent on its substitution pattern, which dictates its target affinity and selectivity.
dot
Quantitative Data: Cytotoxicity Against Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of an anticancer compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[13][14]
| Compound/Analog | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| Pyrrolo[2,3-d]pyrimidine 14a | MCF7 | Breast | 1.7 | [12] |
| Pyrrolo[2,3-d]pyrimidine 18b | MCF7 | Breast | 3.4 | [12] |
| Pyrrolo[2,3-d]pyrimidine 16b | MCF7 | Breast | 5.7 | [12] |
| Doxorubicin (Control) | MCF7 | Breast | 26.1 | [12] |
| Pyrrolo[2,3-d]pyrimidine 17 | HePG2 | Liver | 8.7 | [12] |
| Pyrrolo[2,3-d]pyrimidine 17 | PACA2 | Pancreatic | 6.4 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16]
Objective: To determine the IC₅₀ value of a this compound analog against a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[18]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[16][18] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
Anti-tubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent. The emergence of drug-resistant strains underscores the urgent need for new anti-TB drugs with novel mechanisms of action. Pyrrole-2-carboxamide derivatives have been identified as a promising class of MmpL3 inhibitors.
Mechanism of Action: Targeting the Mycobacterial Cell Wall
MmpL3 (Mycobacterial Membrane Protein Large 3) is an essential transporter protein in M. tuberculosis. It is responsible for exporting mycolic acids, in the form of trehalose monomycolate (TMM), across the plasma membrane. This process is a critical step in the biosynthesis of the unique and impermeable mycobacterial outer membrane. Inhibition of MmpL3 disrupts this transport, leading to the accumulation of TMM inside the cell and ultimately causing bacterial death. Its essentiality and absence in humans make MmpL3 an attractive and validated target for anti-TB drug development.
Experimental Protocol: MIC Determination by Broth Microdilution
Determining the Minimum Inhibitory Concentration (MIC) is the standard method for assessing the in vitro potency of anti-TB compounds.[19][20][21]
Objective: To determine the MIC of a this compound analog against M. tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate biosafety level 3 (BSL-3) facilities and practices
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, then dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.[22]
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in 7H9 broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. Include a drug-free growth control and a sterile control.
-
Incubation: Seal the plates and incubate at 37°C.[21]
-
Reading Results: After an incubation period of 14-21 days, visually inspect the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).[21][23]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.[20] Colorimetric indicators like Resazurin can also be used for a more objective endpoint reading.
Conclusion
The this compound scaffold represents a highly promising and adaptable framework for the development of novel therapeutic agents. The research highlighted in this guide demonstrates its potential to yield compounds with potent antimicrobial, anticancer, and anti-tubercular activities. The key to unlocking this potential lies in a deep understanding of the structure-activity relationships that govern target engagement and biological response. The experimental protocols detailed herein provide a validated foundation for researchers to systematically evaluate new analogs, identify lead candidates, and elucidate their mechanisms of action. As our understanding of complex diseases evolves, the rational design and rigorous evaluation of these versatile pyrrole derivatives will undoubtedly continue to be a fruitful endeavor in the quest for next-generation medicines.
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Liu, J., Chen, J., Chen, Z., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 14. [Link]
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Liu, J., Chen, J., Chen, Z., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. PubMed. [Link]
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Liu, J., Chen, J., Chen, Z., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. ResearchGate. [Link]
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Lee, J., & Zhang, L. (2015). The hierarchy quorum sensing network in Pseudomonas aeruginosa. PubMed Central. [Link]
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Cisneros-Zevallos, L. A., & Ortega, G. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
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Etim, O., Udo, A., & Uffang, I. (2016). Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR. ERS Publications. [Link]
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Papenfort, K., & Bassler, B. L. (2016). Pseudomonas aeruginosa Quorum Sensing. PubMed Central. [Link]
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Mane, Y. D. (2016). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. [Link]
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Ganot, N., Meker, S., Reytman, L., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). [Link]
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Al-Ostoot, F. H., Al-Tamari, M. A., Shehadeh, M. B., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]
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Adnan, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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El-Fakharany, E. M., El-Badry, O. M., Nossier, E. S., et al. (2024). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. RSC Advances. [Link]
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Zhou, L., Zhang, Y., Ge, Y., et al. (2022). The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. MDPI. [Link]
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Springer, B., & Böttger, E. C. (2005). Measuring minimum inhibitory concentrations in mycobacteria. PubMed. [Link]
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Asati, V., Kaur, J., & Singh, P. (2020). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate. [Link]
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A Technical Guide to the Discovery of Novel 1H-Pyrrole-2,5-dicarboxamide Compounds: From Synthesis to Biological Validation
Introduction: The Privileged Pyrrole Scaffold in Modern Drug Discovery
The pyrrole ring system, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry.[1][2] It is a fundamental structural motif in a vast array of natural products and synthetic compounds with profound pharmacological importance.[3][4][5] Nature itself has harnessed the pyrrole core in vital biomolecules such as heme, chlorophyll, and vitamin B12, underscoring its evolutionary significance in biological systems.[3][4] In the realm of synthetic pharmaceuticals, the pyrrole scaffold is a key component in drugs spanning a wide therapeutic spectrum, including treatments for cancer, inflammation, microbial infections, and neurological disorders.[1][6]
The versatility of the pyrrole nucleus allows it to serve as a rigid scaffold for presenting diverse pharmacophoric elements in a defined spatial orientation, enabling precise interactions with biological targets like enzymes and receptors.[4] Among the myriad of pyrrole derivatives, the 1H-Pyrrole-2,5-dicarboxamide framework has emerged as a particularly promising platform for the development of novel therapeutics. The symmetrical dicarboxamide groups at the 2 and 5 positions act as versatile hydrogen bond donors and acceptors, facilitating strong and specific binding to protein targets. Furthermore, the pyrrole nitrogen (N1) and the amide nitrogens provide multiple points for chemical modification, allowing for the systematic fine-tuning of a compound's physicochemical properties and biological activity. This guide provides an in-depth exploration of the discovery process for novel this compound compounds, from rational synthetic design to rigorous biological evaluation.
Part 1: Strategic Synthesis of the this compound Core
The successful discovery of novel bioactive compounds is fundamentally reliant on a robust and flexible synthetic strategy. The chosen route must not only be efficient and high-yielding but also amenable to the creation of a diverse chemical library for structure-activity relationship (SAR) studies. Here, we detail a validated, multi-step approach for synthesizing N-substituted 1H-Pyrrole-2,5-dicarboxamides.
Foundational Synthesis of the Pyrrole-2,5-dicarboxylic Acid (PDCA) Intermediate
The most common and versatile approach begins with the synthesis of the core intermediate, 1H-Pyrrole-2,5-dicarboxylic acid (PDCA) or its corresponding diester. Several methods exist, each with distinct advantages.
-
Approach A: From Unsubstituted Pyrrole: This method involves a direct, double carboxylation of the pyrrole ring.[7] The rationale behind this approach is its directness; however, it requires strong organometallic bases (like n-BuLi) and careful control of reaction conditions to achieve selective di-substitution at the 2 and 5 positions and avoid polymerization.
-
Approach B: From Bio-based Precursors: A more sustainable and often scalable approach utilizes bio-based starting materials like d-galactaric acid.[8][9] This multi-step route involves cyclization reactions, such as the Paal-Knorr synthesis, to form the pyrrole ring.[9] The key advantage here is the use of renewable feedstocks, which is a growing priority in pharmaceutical manufacturing.[9]
The choice between these routes often depends on the desired scale and the availability of starting materials. For library synthesis, a route that reliably produces the key PDCA intermediate in high purity is paramount.
N-Substitution and Amide Coupling: Diversification of the Scaffold
Once the PDCA or its diester is obtained, the next phase involves two critical diversification steps: N-alkylation/arylation and amide bond formation.
-
N-Substitution: Introducing substituents at the N1 position of the pyrrole ring is a primary strategy for modulating lipophilicity, solubility, and target engagement. This is typically achieved via nucleophilic substitution using an appropriate alkyl or benzyl halide (R-X) in the presence of a base like sodium hydride (NaH).[7] The choice of solvent (e.g., DMF) is critical to ensure solubility of the reactants and facilitate the reaction.
-
Amide Coupling: The final step is the formation of the dicarboxamide. If starting from the dicarboxylic acid, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are used to react the acid with a diverse range of primary or secondary amines. This step is the most powerful for generating chemical diversity, as thousands of commercial amines are available. Alternatively, if starting from the diester, direct amidation can be achieved, though this often requires harsher conditions.
The logical flow of this synthetic strategy is visualized in the workflow diagram below.
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Compound
This protocol describes the synthesis of N1,N5-dibenzyl-1-methyl-1H-pyrrole-2,5-dicarboxamide, a representative member of this class.
Step 1: N-Methylation of Dimethyl 1H-pyrrole-2,5-dicarboxylate
-
To a solution of dimethyl 1H-pyrrole-2,5-dicarboxylate (1.0 eq) in anhydrous DMF at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. The causality here is that NaH is a strong, non-nucleophilic base that deprotonates the pyrrole nitrogen to form the corresponding anion, activating it for the subsequent reaction.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield dimethyl 1-methyl-1H-pyrrole-2,5-dicarboxylate.
Step 2: Saponification to the Dicarboxylic Acid
-
Dissolve the diester from Step 1 in a mixture of THF/H2O (e.g., 2:1 v/v).
-
Add sodium hydroxide (NaOH, 5.0 eq) and heat the mixture to 70°C for 3-5 hours.[7] Saponification is necessary to convert the esters to carboxylic acids for the subsequent amide coupling. The use of excess base and heat ensures complete conversion.
-
After cooling to room temperature, acidify the mixture to pH ~2 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1-methyl-1H-pyrrole-2,5-dicarboxylic acid.
Step 3: Dibenzyl Amide Formation
-
Suspend the dicarboxylic acid from Step 2 (1.0 eq) in anhydrous DCM.
-
Add HATU (2.2 eq), DIPEA (4.0 eq), and benzylamine (2.5 eq). The choice of HATU as a coupling reagent is due to its high efficiency and low rate of racemization (though not a concern here), forming a highly reactive activated ester intermediate. DIPEA is a non-nucleophilic base used to neutralize the acid and facilitate the reaction.
-
Stir the mixture at room temperature for 12-18 hours.
-
Dilute the reaction with DCM, wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final compound by recrystallization or column chromatography to yield N1,N5-dibenzyl-1-methyl-1H-pyrrole-2,5-dicarboxamide.
Part 2: Biological Evaluation and Therapeutic Potential
The this compound scaffold has demonstrated activity against a variety of biological targets, highlighting its broad therapeutic potential.
Key Therapeutic Areas
-
Antimicrobial Activity: A significant finding is the activity of 1H-pyrrole-2,5-dicarboxylic acid as a quorum sensing (QS) inhibitor in the pathogenic bacterium Pseudomonas aeruginosa.[10][11] QS is a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation.[10] By disrupting this pathway, these compounds can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, potentially reducing the development of resistance. When combined with traditional antibiotics like gentamycin, 1H-pyrrole-2,5-dicarboxylic acid acts as an "antibiotic accelerant," enhancing the efficacy of the antibiotic against biofilms.[10][11]
-
Anti-inflammatory and Cholesterol Inhibition: Certain derivatives have been synthesized and evaluated as cholesterol absorption inhibitors.[12] By blocking cholesterol uptake, these compounds can suppress the formation of macrophage-derived foam cells, a key event in the development of atherosclerosis.[12] Furthermore, the lead compounds were shown to reduce the secretion of pro-inflammatory markers like TNF-α and ROS in macrophages, indicating a dual benefit in treating atherosclerotic lesions.[12]
-
Anticancer Activity: The broader class of pyrrole-2,5-diones (maleimides) has shown potent antiproliferative effects against various cancer cell lines.[13] While dicarboxamides are structurally distinct, the shared core suggests that with appropriate functionalization, they could be developed as anticancer agents, potentially by inhibiting protein kinases or inducing apoptosis. Sunitinib, a marketed anticancer drug, features a pyrrole carboxamide moiety, demonstrating the clinical relevance of this chemical class.[6][14]
Mechanism of Action: Quorum Sensing Inhibition
The ability of 1H-pyrrole-2,5-dicarboxylic acid to inhibit quorum sensing in P. aeruginosa is a compelling mechanism of action. This process is primarily controlled by transcriptional regulator proteins like LasR, which bind to autoinducer molecules. The pyrrole compound is hypothesized to act as a competitive inhibitor, binding to the active site of LasR and preventing its activation. This, in turn, downregulates the expression of genes responsible for virulence factors and biofilm formation.
Caption: Mechanism of Quorum Sensing inhibition by this compound.
Detailed Biological Protocol: Biofilm Inhibition Assay
This protocol provides a self-validating system for assessing the ability of a test compound to inhibit biofilm formation by P. aeruginosa.
-
Preparation: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C. Prepare serial dilutions of the test compound (e.g., 1H-pyrrole-2,5-dicarboxylic acid) in fresh LB broth in a 96-well microtiter plate. The choice of a concentration gradient is essential to determine the dose-response relationship and calculate an IC50 value.
-
Inoculation: Dilute the overnight bacterial culture to a starting OD600 of ~0.02 and add it to each well of the 96-well plate containing the test compound.
-
Controls (Self-Validation):
-
Negative Control: Wells with bacteria and broth containing only the vehicle (e.g., DMSO) used to dissolve the compound. This control establishes the baseline for 100% biofilm formation.
-
Positive Control: Wells with bacteria and a known biofilm inhibitor. This validates that the assay is responsive to inhibition.
-
Sterility Control: Wells with broth and vehicle only (no bacteria). This ensures that the medium is not contaminated.
-
-
Incubation: Cover the plate and incubate at 37°C for 24 hours without shaking. Static incubation is critical as it promotes biofilm formation at the liquid-air interface.
-
Quantification (Crystal Violet Staining):
-
Gently discard the planktonic (free-floating) cells from the wells.
-
Wash the wells carefully with phosphate-buffered saline (PBS) to remove any remaining planktonic cells without disturbing the attached biofilm.
-
Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. Crystal violet stains the biomass of the biofilm.
-
Discard the staining solution and wash the wells again with water to remove excess stain.
-
Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet. The causality is that the solvent releases the dye from the biofilm into the solution, allowing for spectrophotometric quantification.
-
Measure the absorbance of the solubilized stain at a wavelength of ~590 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration relative to the negative control. Plot the results to determine the IC50 value.
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the this compound scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The initial search results highlight SAR studies on related pyrrole scaffolds, from which we can extrapolate key principles.[15][16]
| Position of Modification | Type of Modification | General Impact on Activity | Rationale / Causality | Reference |
| Pyrrole N1 | Small alkyl (e.g., methyl) vs. H | Often increases lipophilicity and cell permeability. | The N-H bond is a hydrogen bond donor; replacing it with an alkyl group can alter binding interactions and improve membrane crossing. | [7] |
| Pyrrole N1 | Bulky/Aromatic (e.g., benzyl) | Can introduce specific interactions (e.g., pi-stacking) with the target protein. | A benzyl group can fit into hydrophobic pockets or engage in aromatic interactions, significantly enhancing binding affinity. | [15] |
| Amide N-substituents | Aromatic vs. Aliphatic | Highly target-dependent; aromatic groups can provide rigidity and specific interactions. | The amide substituents are primary vectors for exploring the binding pocket. Their size, shape, and electronics dictate target engagement. | [17] |
| Amide N-substituents | Introduction of basic amines | Can improve aqueous solubility and introduce ionic interactions. | A terminal amine (e.g., diethylaminoethyl) can be protonated at physiological pH, improving solubility and allowing for salt bridge formation with acidic residues in the target. | [14] |
| Pyrrole C3, C4 | Substitution (e.g., methyl) | Can enhance potency by providing favorable van der Waals contacts. | Methyl groups can fill small hydrophobic pockets. However, their removal can also be beneficial if the pocket is sterically constrained, leading to a loss of activity. | [16] |
Table 1: Key Structure-Activity Relationships for Pyrrole-based Scaffolds.
The data below summarizes the activity of representative pyrrole compounds against various targets, illustrating the diverse potential of this chemical class.
| Compound Class | Specific Target/Cell Line | Measured Activity (IC50 / Other) | Key Finding | Reference |
| 1H-Pyrrole-2,5-dicarboxylic acid | P. aeruginosa Biofilm | Significant inhibition at 0.50 mg/mL | Acts as a quorum sensing inhibitor and antibiotic accelerant. | [10][11] |
| 1H-pyrrole-2,5-dione derivative (Compound 20) | Cholesterol Absorption | Stronger inhibition than Ezetimibe | Potent cholesterol absorption inhibitor that also suppresses inflammatory response in macrophages. | [12] |
| Pyrrole-indolinone (SU11248 / Sunitinib) | VEGF-R2 / PDGF-Rβ Kinase | Potent biochemical and cellular inhibition | A clinically approved multi-targeted tyrosine kinase inhibitor for cancer treatment. | [14] |
| 2-Aminopyrrole-3-carbonitrile | Metallo-β-lactamase (IMP-1) | Inhibition in low µM range | N-benzoyl derivative enhances antibiotic sensitivity in resistant bacteria. | [15] |
Table 2: Summary of Biological Activities of Novel Pyrrole Compounds.
Conclusion and Future Directions
The this compound scaffold is a validated and highly versatile platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent chemical properties facilitate strong and specific interactions with a range of biological targets. The demonstrated efficacy of these compounds as quorum sensing inhibitors and anti-inflammatory agents provides a solid foundation for further development.
Future research should focus on expanding the SAR to optimize potency against specific targets while improving drug-like properties such as solubility and metabolic stability. The exploration of this scaffold against new target classes, informed by computational modeling and high-throughput screening, will undoubtedly continue to yield promising lead compounds for addressing unmet medical needs.
References
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Priya, S. S., & Ananthakrishnan, P. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link][3]
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Russo, F., Ferlazzo, A., Salmas, F., & Fiorito, S. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(17), 3847. [Link][5]
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Sun, L., Man, S. Q., & Zhang, Y. H. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(3), 548. [Link][6]
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Sun, L., Liang, C., Shirazian, S., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. [Link][14]
-
Wang, Y., Chen, Y., Yu, D., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. [Link][12]
-
Zhang, M., Zhang, Y., Chen, L., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Microbiology, 15, 1384918. [Link][10]
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Zhang, M., Zhang, Y., Chen, L., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. National Institutes of Health. [Link][11]
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Friedrichs, J. S. J., Stirnweiß, K., Urmann, C., & Sieber, V. (2023). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. European Journal of Organic Chemistry, 26(38), e202300645. [Link][8]
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Friedrichs, J. S. J., Stirnweiß, K., Urmann, C., & Sieber, V. (2023). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. National Institutes of Health. [Link][9]
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Leppänen, E., Ellilä, S., Vepsäläinen, J., & Pasanen, P. (2022). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ChemistryOpen, 11(11), e202200155. [Link][7]
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Bremner, W., & Charton, J. (2010). The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 20(13), 3936-40. [Link][17]
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Bremner, J. B., Coates, J. A., Crighton, T., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link][15]
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Cross, R. M., Thompson, R., & Charoensutthivarakul, S. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(8), 3359-3382. [Link][16]
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physicochemical properties of 1H-Pyrrole-2,5-dicarboxamide
An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrole-2,5-dicarboxamide
Abstract
This compound is a heterocyclic compound of significant interest due to the prevalence of the pyrrole scaffold in medicinal chemistry and materials science. While its direct precursor, 1H-Pyrrole-2,5-dicarboxylic acid, is well-documented, particularly for its role as a polymer building block and a quorum sensing inhibitor, comprehensive data on the dicarboxamide derivative remains scarce in publicly available literature. This technical guide synthesizes information from related, well-characterized analogs—notably 1H-Pyrrole-2,5-dicarboxylic acid and 1H-Pyrrole-2-carboxamide—to provide a predictive but robust overview of the physicochemical properties, synthesis, and characterization of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and related compounds.
Introduction and Rationale
The pyrrole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of the pyrrole ring at the C2 and C5 positions with carboxamide groups introduces key hydrogen bond donors and acceptors, significantly influencing the molecule's potential for molecular recognition and biological activity. These groups can engage with biological targets such as enzymes and receptors, making pyrrole-2,5-dicarboxamides attractive candidates for investigation.
Recent studies have highlighted the biological significance of the parent compound, 1H-Pyrrole-2,5-dicarboxylic acid, as a quorum sensing (QS) inhibitor against the critical pathogen Pseudomonas aeruginosa, where it functions as an antibiotic accelerant.[2][3] The conversion of carboxylic acids to amides is a common strategy in medicinal chemistry to modulate properties such as cell permeability, metabolic stability, and target binding. Therefore, a thorough understanding of the is essential for unlocking its therapeutic potential.
This guide provides a foundational understanding by proposing a validated synthetic pathway and predicting the key physicochemical and spectroscopic characteristics of the target compound.
Molecular Structure and Predicted Properties
The structure of this compound features a central aromatic pyrrole ring with amide functionalities at the 2 and 5 positions. The presence of two primary amide groups and the pyrrole N-H proton establishes a molecule rich in hydrogen bonding capabilities, which is expected to dominate its physical properties.
Caption: Molecular structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale and Comparative Analysis |
| Molecular Formula | C₆H₇N₃O₂ | Derived from structure. |
| Molecular Weight | 153.14 g/mol | Calculated from molecular formula. |
| Appearance | White to off-white solid | Typical for small, crystalline organic amides. |
| Melting Point | >250 °C (with decomposition) | High melting point is expected due to extensive intermolecular hydrogen bonding from the two amide groups and the pyrrole N-H, likely exceeding that of the parent 1H-Pyrrole-2,5-dicarboxylic acid. |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF). | The amide groups increase polarity over the dicarboxylic acid precursor, but the planar, rigid core limits high aqueous solubility. Strong hydrogen bonding solvents are required to disrupt the crystal lattice. |
| pKa (Pyrrole N-H) | ~17-18 | The electron-withdrawing amide groups will slightly increase the acidity of the pyrrole N-H proton compared to unsubstituted pyrrole (~17.5). |
| LogP | -0.5 to 0.5 | The introduction of two amide groups significantly increases polarity compared to the parent pyrrole, resulting in a predicted low octanol-water partition coefficient. |
Synthesis and Purification
A reliable synthesis of this compound can be achieved from its corresponding dicarboxylic acid, which is commercially available or can be synthesized via established multi-step routes.[4][5] The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. A two-step, one-pot procedure via an acyl chloride intermediate is often robust and high-yielding.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 1H-Pyrrole-2,5-dicarboxylic acid.
Materials:
-
1H-Pyrrole-2,5-dicarboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated aqueous ammonia (NH₄OH) (excess)
-
Ice bath
Procedure:
-
Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), suspend 1H-Pyrrole-2,5-dicarboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until the suspension becomes a clear solution, indicating the formation of the di-acyl chloride. Monitor gas evolution (HCl, SO₂).
-
Causality Check: Refluxing ensures the complete conversion to the acyl chloride. The reaction is complete when gas evolution ceases and the starting material has fully dissolved.
-
Amidation: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the reaction mixture dropwise to a vigorously stirred beaker of concentrated aqueous ammonia, also cooled in an ice bath. This step is highly exothermic.
-
A precipitate (the desired dicarboxamide) should form immediately.
-
Continue stirring for 1 hour at 0 °C to ensure complete reaction.
-
Purification: Isolate the crude product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove excess ammonia and inorganic salts.
-
Self-Validation: The purity of the product can be assessed by its melting point and TLC. For further purification, recrystallize the crude solid from a water/ethanol mixture. Dry the final product under vacuum.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Based on the structure and data from analogs like 1H-pyrrole-2-carboxamide, the following spectral characteristics are predicted.[6][7]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features |
| ¹H NMR (DMSO-d₆) | δ ~12.0 ppm (broad singlet, 1H, pyrrole N-H )δ ~7.5-8.0 ppm (broad singlet, 2H, amide -NH ₂)δ ~7.0-7.5 ppm (broad singlet, 2H, amide -NH ₂)δ ~6.8 ppm (singlet, 2H, pyrrole CH ) |
| ¹³C NMR (DMSO-d₆) | δ ~160-165 ppm (amide C =O)δ ~125-130 ppm (pyrrole C -CONH₂)δ ~110-115 ppm (pyrrole C H) |
| FT-IR (KBr pellet, cm⁻¹) | 3400-3100 cm⁻¹ (broad, N-H stretching from pyrrole and amides)~1660 cm⁻¹ (strong, C=O stretching, "Amide I" band)~1620 cm⁻¹ (N-H bending, "Amide II" band) |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 154.06 [M+Na]⁺ = 176.04 |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
Prepare a sample by dissolving 5-10 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure that the acidic N-H protons are observable.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 seconds to ensure quantitative integration of all proton signals, especially the broad N-H peaks.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Data Interpretation: Correlate the observed chemical shifts, integration values (for ¹H), and multiplicity with the predicted structure. The symmetrical nature of the molecule should result in a simplified spectrum (e.g., only one signal for the two equivalent pyrrole C-H protons).
Applications and Future Directions
The this compound scaffold is a promising platform for applications in drug discovery and materials science.
-
Medicinal Chemistry: As an analog of the known QS inhibitor 1H-Pyrrole-2,5-dicarboxylic acid, this compound is a prime candidate for screening against bacterial pathogens.[2] The amide groups may enhance binding to target proteins and improve pharmacokinetic properties. The core structure is also found in various compounds with demonstrated anticancer and antimicrobial activities.[1][8]
-
Supramolecular Chemistry: The planar structure and multiple hydrogen bonding sites make it an excellent building block for creating self-assembling supramolecular structures, such as gels, liquid crystals, or molecular frameworks.
-
Polymer Science: Analogous to how pyrrole-2,5-dicarboxylic acid is used to create novel polymers, the dicarboxamide can be used as a monomer for synthesizing polyamides with unique thermal and mechanical properties.[4]
Caption: Relationship between structure, properties, and applications.
Conclusion
While direct experimental data for this compound is limited, a comprehensive profile can be reliably predicted through the analysis of its precursors and analogs. This guide provides a robust framework for its synthesis, purification, and characterization, establishing a foundation for future research. The unique combination of a biologically relevant pyrrole core and versatile amide functionalities makes this compound a compelling target for further investigation in the fields of medicinal chemistry and advanced materials.
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A Theoretical Investigation into the Conformational Landscape of 1H-Pyrrole-2,5-dicarboxamide: A Guide for Drug Discovery and Molecular Engineering
Abstract
1H-Pyrrole-2,5-dicarboxamide and its derivatives represent a scaffold of significant interest in medicinal chemistry and materials science. The conformational flexibility of the two carboxamide substituents, governed by a subtle interplay of steric and electronic effects, dictates the molecule's three-dimensional shape and, consequently, its biological activity and material properties. This technical guide provides a comprehensive theoretical framework for understanding the conformational preferences of this compound. We delve into the computational methodologies required for a thorough conformational analysis, explore the potential energy surface, and elucidate the critical role of intramolecular hydrogen bonding in stabilizing specific conformers. This document is intended to serve as a valuable resource for researchers in drug development, computational chemistry, and materials science, offering both a foundational understanding and a practical guide to the theoretical investigation of this important molecular scaffold.
Introduction: The Significance of Conformational Analysis
The pyrrole ring is a privileged scaffold in numerous natural products and synthetic drugs. When substituted with amide functionalities at the 2 and 5 positions, the resulting this compound core offers a rich array of hydrogen bond donors and acceptors. This capability for specific molecular recognition is fundamental to its interaction with biological targets such as enzymes and receptors. However, the molecule is not rigid. The rotation around the C-C and C-N bonds of the amide groups gives rise to a complex conformational landscape.
Understanding the preferred three-dimensional arrangements (conformers) of this compound, the energy barriers between them, and the intramolecular forces that stabilize them is paramount for:
-
Rational Drug Design: A precise understanding of the low-energy conformations allows for the design of more potent and selective inhibitors by ensuring optimal complementarity with a target's binding site.
-
Materials Science: The conformational preferences influence the crystal packing and self-assembly of these molecules, which is critical for the development of novel organic materials with desired electronic and physical properties.[1]
-
Structure-Activity Relationship (SAR) Studies: A detailed conformational analysis can explain the observed biological activities of different derivatives and guide the synthesis of new analogues with improved properties.
This guide will provide a detailed roadmap for the theoretical exploration of the conformational space of this compound, with a focus on the application of Density Functional Theory (DFT).
Theoretical Methodology: A Self-Validating Computational Workflow
A robust and reliable computational protocol is essential for accurately mapping the conformational landscape of this compound. The following workflow is designed to be a self-validating system, ensuring the chemical soundness of the results.
Choice of Computational Method
Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size. The choice of the functional and basis set is critical:
-
Functional: The B3LYP hybrid functional is a widely used and well-validated choice for geometry optimizations and energy calculations of organic molecules. For a more accurate description of non-covalent interactions, such as the intramolecular hydrogen bonds present in our system, a dispersion-corrected functional like ωB97XD is recommended.[2]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), provides a good description of the electronic structure. The inclusion of diffuse functions (++) is important for accurately modeling the lone pairs on oxygen and nitrogen atoms, which are involved in hydrogen bonding, while the polarization functions (d,p) allow for greater flexibility in describing the electron density around the atoms.[3]
Solvation Model
Biological processes and many chemical reactions occur in solution. To account for the influence of a solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed. This model approximates the solvent as a continuous medium with a specific dielectric constant, providing a more realistic energetic landscape than gas-phase calculations alone.
Computational Workflow
The following step-by-step protocol outlines a comprehensive conformational analysis:
-
Initial Structure Generation: The starting 3D structure of this compound can be built using any standard molecular modeling software.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan should be performed by systematically rotating the dihedral angles corresponding to the C(pyrrole)-C(amide) and C(amide)-N(amide) bonds. This initial exploration helps to identify the approximate locations of energy minima (stable conformers) and transition states.
-
Geometry Optimization: The structures corresponding to the energy minima identified from the PES scan are then fully optimized without any constraints. This process finds the nearest stationary point on the potential energy surface.
-
Frequency Calculations: For each optimized structure, vibrational frequency calculations are performed. The absence of any imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.
-
Transition State (TS) Search: To determine the energy barriers between conformers, a transition state search (e.g., using the Berny algorithm) is performed between two selected conformers. The resulting TS structure is confirmed by a frequency calculation showing exactly one imaginary frequency.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation starting from the transition state and moving in both forward and reverse directions will confirm that the TS correctly connects the two intended conformers.
Caption: A typical workflow for the theoretical conformational analysis of a flexible molecule.
The Conformational Landscape of this compound
The primary drivers of conformational preference in this compound are the orientations of the two amide groups relative to the central pyrrole ring. We can define the major conformers based on the syn- or anti- orientation of the amide C=O bond relative to the pyrrole ring. This gives rise to three principal planar conformers: syn-syn, syn-anti, and anti-anti.
Caption: The three main planar conformers of this compound.
The Role of Intramolecular Hydrogen Bonding
The relative stability of these conformers is heavily influenced by the formation of intramolecular hydrogen bonds. The pyrrole N-H group and the amide N-H groups can act as hydrogen bond donors, while the amide C=O groups are potent hydrogen bond acceptors.
-
Syn-orientation: In a syn-orientation, the amide C=O group is positioned to accept a hydrogen bond from the pyrrole N-H. This forms a stable six-membered ring-like structure.
-
Anti-orientation: In an anti-orientation, the amide N-H group is positioned to form a hydrogen bond with the pyrrole nitrogen, creating a five-membered ring.
The interplay of these potential hydrogen bonds leads to a complex network of stabilizing interactions.
Caption: Potential intramolecular hydrogen bonds in a syn-anti conformer.
Studies on similar systems, such as imidazole-4,5-dicarboxylic acid derivatives, have shown that such intramolecular hydrogen bonds are a dominant feature in the solid state.[4] Theoretical calculations, particularly Natural Bond Orbital (NBO) analysis, can quantify the strength of these interactions.
Energetic Landscape
Based on the principles of hydrogen bonding and steric hindrance, we can predict the relative energies of the three main conformers. The syn-syn conformer is likely to be the most stable due to the formation of two favorable six-membered hydrogen-bonded rings. The anti-anti conformer would be the least stable due to steric repulsion between the two amide N-H groups. The syn-anti conformer would have an intermediate energy.
The rotational barriers between these conformers are also of significant interest. The rotation around the C(pyrrole)-C(amide) bond will likely have a higher energy barrier than rotation around the C(amide)-N(amide) bond, due to the partial double-bond character of the former arising from conjugation with the aromatic pyrrole ring. Dynamic NMR studies on related amide systems have provided experimental values for these rotational barriers, which can serve as a benchmark for theoretical calculations.[5][6][7]
| Conformer | Predicted Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| Syn-Syn | 0.0 (Global Minimum) | Two N(pyrrole)-H...O=C hydrogen bonds (6-membered rings) |
| Syn-Anti | 2-4 | One N(pyrrole)-H...O=C and one N(amide)-H...N(pyrrole) H-bond |
| Anti-Anti | > 5 | Two N(amide)-H...N(pyrrole) H-bonds, potential steric clash |
Note: These are predicted values based on chemical principles. Actual values must be determined by quantum chemical calculations as outlined in Section 2.
Comparison with Experimental Data
NMR spectroscopy, particularly the measurement of nuclear Overhauser effects (NOEs), can provide through-space distance information that can help to elucidate the predominant conformation in solution.
Conclusion and Outlook
The conformational analysis of this compound is a multifaceted problem that requires a robust theoretical approach. This guide has outlined a comprehensive computational workflow, from the selection of appropriate methods to the detailed analysis of the potential energy surface. The key takeaway is that the conformational landscape of this molecule is primarily dictated by the orientation of the two carboxamide groups, with intramolecular hydrogen bonding playing a crucial role in stabilizing specific conformers.
The theoretical framework presented here provides a powerful tool for researchers in drug discovery and materials science. By understanding the conformational preferences of this important scaffold, it becomes possible to design molecules with tailored three-dimensional structures, leading to enhanced biological activity and novel material properties. Future work should focus on applying this methodology to a range of substituted this compound derivatives to build a comprehensive understanding of their structure-property relationships.
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An In-Depth Technical Guide to the Reactivity of the 1H-Pyrrole-2,5-dicarboxamide Core
Abstract
The 1H-pyrrole-2,5-dicarboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid, planar structure, coupled with the hydrogen bonding capabilities of the amide functionalities and the pyrrole N-H group, provides a unique platform for the design of novel therapeutic agents and functional materials. This guide offers an in-depth exploration of the synthesis, reactivity, and applications of this versatile core, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior and potential. By delving into the causality behind experimental choices and presenting validated protocols, this document aims to serve as a practical resource for harnessing the full potential of the this compound core.
Introduction: The Strategic Importance of the this compound Core
The pyrrole ring is a cornerstone of biologically active molecules, forming the basis of natural products and synthetic pharmaceuticals.[1][2] The strategic placement of carboxamide groups at the 2 and 5 positions profoundly influences the electronic properties and reactivity of the pyrrole nucleus. These electron-withdrawing groups decrease the electron density of the aromatic ring, a feature that governs its behavior in chemical transformations. Furthermore, the two amide groups and the central N-H moiety present a trifecta of hydrogen bond donors and acceptors, predisposing these molecules for specific intermolecular interactions, a critical aspect in drug-receptor binding and the self-assembly of materials.[3]
This guide will navigate the synthetic landscape to access this core, dissect its nuanced reactivity, and showcase its applications, providing a robust framework for its utilization in research and development.
Synthesis of the this compound Core
The construction of the this compound core typically proceeds through the synthesis of a more stable precursor, the corresponding 1H-pyrrole-2,5-dicarboxylic acid or its dialkyl ester, followed by amidation. Several synthetic strategies have been developed to access these key intermediates.
Foundational Synthesis via Paal-Knorr Reaction
A classical and versatile approach to the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of N-substituted pyrrole-2,5-dicarboxylic acid derivatives, this method has been successfully employed.[3]
Synthesis from Unsubstituted Pyrrole
A five-step synthesis starting from pyrrole allows for the introduction of various N-substituents with overall yields of up to 42%.[4] This route involves initial N-protection, followed by directed lithiation and carboxylation at the 2 and 5 positions.
Synthesis from Bio-renewable Resources
In a move towards sustainable chemistry, a facile and scalable six-step synthetic route has been developed starting from bio-based D-galactaric acid.[3] This method provides access to both N-alkylated and N-arylated pyrrole-2,5-dicarboxylic acids with total yields of up to 45%.[3]
Amidation of Pyrrole-2,5-dicarboxylate Precursors
The final step in constructing the this compound core is the amidation of the corresponding dicarboxylic acid or its ester derivatives.
Protocol 1: Amidation of Diethyl pyrrole-2,5-dicarboxylate
A straightforward method involves the reaction of the diester with ammonia in a sealed vessel.
-
Step 1: Diethyl pyrrole-2,5-dicarboxylate is dissolved in a suitable solvent such as methanol.
-
Step 2: The solution is saturated with ammonia gas at a low temperature (e.g., 0 °C).
-
Step 3: The reaction vessel is sealed and heated to a temperature typically ranging from 100-150 °C.
-
Step 4: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.
-
Step 5: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or chromatography to yield this compound.
Characterization of the Core
The unambiguous identification of the this compound core and its derivatives relies on a combination of spectroscopic techniques.
| Technique | Key Features for Diethyl pyrrole-2,5-dicarboxylate |
| ¹H NMR | (400 MHz, CDCl₃): δ 9.96 (br, 1H, NH), 6.87 (d, J=2.4 Hz, 2H, pyrrole-H), 4.36 (q, J=7.2 Hz, 4H, CH₂), 1.38 (t, J=7.2 Hz, 6H, CH₃).[5] |
| ¹³C NMR | (100 MHz, CDCl₃): δ 160.4 (C=O), 126.2 (C2/C5), 115.4 (C3/C4), 61.0 (CH₂), 14.3 (CH₃).[5] |
| IR (Nujol) | ν 3273 (N-H stretch), 1726 (C=O stretch) cm⁻¹.[5] |
Note: The spectral data for the parent this compound would show characteristic signals for the amide protons and carbons, and a shift in the pyrrole proton and carbon signals due to the change in the electronic environment.
The Reactivity Landscape of the this compound Core
The presence of two electron-withdrawing carboxamide groups at the α-positions (C2 and C5) renders the pyrrole ring electron-deficient. This electronic nature fundamentally dictates its reactivity, making it significantly different from the electron-rich parent pyrrole.
Reactivity at the Pyrrole Nitrogen (N1)
The N-H proton of the pyrrole ring is acidic and can be deprotonated with a suitable base to form a nucleophilic pyrrolide anion. This anion can then react with various electrophiles, allowing for N-functionalization.
dot
Caption: General workflow for the N-alkylation of the this compound core.
Protocol 2: N-Alkylation using Sodium Hydride
-
Step 1: To a solution of this compound in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Step 2: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Step 3: Add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents) dropwise at 0 °C.
-
Step 4: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Step 5: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Step 6: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by column chromatography or recrystallization.
Reactivity at the Pyrrole Ring Carbons (C3/C4)
While the parent pyrrole readily undergoes electrophilic substitution at the α-positions (C2/C5), the this compound core is significantly deactivated towards electrophiles due to the electron-withdrawing nature of the amide groups. Electrophilic substitution, if it occurs, is expected to be directed to the β-positions (C3/C4). However, forcing conditions may be required, and the yields are often modest.
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present at the C3 or C4 position. This provides a pathway to functionalize these positions with nucleophiles.
Chemical Transformations of the Amide Groups
The carboxamide functionalities can undergo a range of chemical transformations, providing further avenues for derivatization.
-
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding 1H-pyrrole-2,5-dicarboxylic acid.
-
Reduction: The amide groups can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄), affording 2,5-bis(aminomethyl)pyrrole derivatives.
Applications of the this compound Core
The unique structural and electronic features of the this compound core have made it a valuable scaffold in several areas of research and development.
Medicinal Chemistry
Derivatives of pyrrole-2-carboxamide have shown promising antibacterial activity. For instance, certain N-substituted pyrrole-2-carboxamides have demonstrated considerable activity against Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values in the range of 1.02-6.35 µg/mL.[5]
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 4i | Klebsiella pneumoniae | 1.02[5] |
| 4i | Escherichia coli | 1.56[5] |
| 4i | Pseudomonas aeruginosa | 3.56[5] |
Table 1: Antibacterial activity of a selected pyrrole-2-carboxamide derivative.
The precursor, 1H-pyrrole-2,5-dicarboxylic acid, has also been identified as a quorum sensing inhibitor and an antibiotic accelerant against Pseudomonas aeruginosa.[6]
The pyrrole scaffold is a common feature in many anticancer drugs.[2] Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, with some compounds showing potent activity.[7] For example, one derivative, trans-4k, exhibited an IC₅₀ value against the A549 lung cancer cell line that was 3.3 times lower than that of the standard chemotherapeutic agent, Cisplatin.[7]
dot
Caption: A simplified diagram illustrating the potential mechanism of action for anticancer pyrrole derivatives.
Materials Science
The rigid and planar structure of the this compound core, along with its hydrogen bonding capabilities, makes it an attractive building block for the construction of supramolecular architectures and functional materials. The dicarboxylic acid precursor has been incorporated into metal-organic frameworks (MOFs) used for gas separation.[3] The ability to tune the properties of polymers by incorporating N-substituted pyrrole-2,5-dicarboxylic acid monomers has also been recognized.[4]
Conclusion and Future Perspectives
The this compound core represents a synthetically accessible and highly versatile scaffold with significant potential in both medicinal chemistry and materials science. Its reactivity is dominated by the electron-deficient nature of the pyrrole ring, which opens up avenues for functionalization through N-alkylation/arylation and nucleophilic substitution, while making electrophilic substitution more challenging. The demonstrated antimicrobial and anticancer activities of its derivatives underscore its promise in drug discovery. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes, a deeper exploration of its reactivity, and the rational design of new derivatives with enhanced biological activities and material properties. The continued investigation of this remarkable core is poised to yield novel solutions to pressing challenges in human health and materials innovation.
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The Evolving Landscape of Pyrrole-2,5-Dicarbonyl Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Prospects
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Among the vast family of pyrrole-containing compounds, those bearing carbonyl functionalities at the 2 and 5 positions represent a particularly versatile and promising class of molecules. This technical guide provides an in-depth review of the research landscape surrounding pyrrole-2,5-dicarbonyl derivatives, with a focus on their synthesis, multifaceted biological activities, and potential as therapeutic agents. While direct research on 1H-pyrrole-2,5-dicarboxamides is emerging, this guide will also encompass the closely related and more extensively studied dicarboxylic acids and diones to provide a comprehensive understanding of the field.
Synthetic Strategies for the Pyrrole-2,5-Dicarbonyl Core
The construction of the pyrrole-2,5-dicarbonyl scaffold can be approached from several synthetic avenues, primarily focusing on the formation of the pyrrole ring with pre-installed carbonyl functionalities or their precursors.
Synthesis of Pyrrole-2,5-dicarboxylic Acids
The dicarboxylic acid moiety is a key precursor to dicarboxamides and other derivatives. Several methods for its synthesis have been reported, starting from diverse and sometimes bio-based materials.
A facile and scalable six-step synthetic route to produce N-alkylated and N-arylated pyrrole-2,5-dicarboxylic acids (PDCAs) starts from biobased D-galactaric acid, achieving total yields of up to 45%.[2] This method is noted for its improved environmental footprint compared to other established methods.[2] Another sustainable approach utilizes the reaction of primary amines with 3-hydroxy-2-pyrones in the presence of aqueous potassium hydroxide to yield N-substituted pyrrole-2,5-dicarboxylic acids.[3]
For the synthesis of N-substituted PDCAs starting from unsubstituted pyrrole, a five-step route has been developed with total yields of up to 42%.[4] This process allows for the introduction of various functional groups on the pyrrole nitrogen, including aliphatic and benzylic side-chains.[4]
Detailed Protocol: Synthesis of N-Phenylpyrrole-2,5-dicarboxylic Acid from its Dimethyl Ester
This protocol is adapted from a method for the saponification of dimethyl N-phenylpyrrole-2,5-dicarboxylate.[5]
-
To a solution of dimethyl N-phenylpyrrole-2,5-dicarboxylate in a suitable solvent (e.g., a mixture of THF and water), add 2.5 M aqueous sodium hydroxide solution.
-
Stir the reaction mixture at 65 °C for 5 hours.
-
After cooling to room temperature, wash the aqueous phase with ethyl acetate (250 mL).
-
Extract the organic phase twice with distilled water (100 mL each).
-
Combine the aqueous phases and acidify to pH 1 using 37% hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain N-phenylpyrrole-2,5-dicarboxylic acid as a white powder.
Synthesis of 1H-Pyrrole-2,5-dicarboxamides
The synthesis of 1H-pyrrole-2,5-dicarboxamides is most commonly achieved through the amidation of the corresponding dicarboxylic acid or its activated derivatives. Standard amination reactions can be employed to produce these derivatives with high yields.[6]
A widely used method for the formation of a pyrrolecarboxamide bond involves the reaction of an amine with a pyrrole acid chloride surrogate, such as a 2-(trichloroacetyl)pyrrole.[2] This method is effective as the trichloromethyl group acts as a good leaving group, facilitating the amide bond formation.[2]
Caption: Synthetic overview for 1H-pyrrole-2,5-dicarboxamides.
Biological Activities and Therapeutic Potential
Derivatives of the pyrrole-2,5-dicarbonyl core have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.
Anticancer Activity
The pyrrole scaffold is a well-established pharmacophore in oncology.[1] Various derivatives of the pyrrole-2,5-dicarbonyl motif have exhibited significant cytotoxic and antiproliferative effects against a range of cancer cell lines.
Pyrrole-2,5-dione derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[7] Some of these compounds have also been identified as inhibitors of key signaling proteins like EGFR and VEGFR.[7] For instance, novel pyrrole hydrazones have been synthesized and evaluated for their antiproliferative effects, with one derivative showing an IC50 value of 44.63 ± 3.51 μM in human melanoma cells and inducing apoptosis and S-phase cell cycle arrest.[8] Similarly, certain 5-oxopyrrolidine derivatives have shown potent anticancer activity against A549 lung cancer cells.[9]
The anticancer activity of some pyrrole derivatives is attributed to their ability to induce proteasomal degradation of Mcl-1, an anti-apoptotic protein, thereby sensitizing cancer cells to other therapies.[10]
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference(s) |
| Pyrrole Hydrazone (1C) | SH-4 (Melanoma) | 44.63 ± 3.51 μM | [8] |
| Pyrrolizine-5-carboxamides | MCF-7, A2780, HT29 | 0.08 - 0.92 μM | [8] |
| Deoxymicelianamide | Various human cancer cell lines | 2 - 23 μM | [11] |
| Marinopyrrole/Pyrrolomycin Hybrids (5i, 5q) | MDA-MB, HepG2, Caco-2 | < 1 µM | [10] |
| 1-methyl-1H-pyrazole-5-carboxamide (H24) | LNCaP, PC-3 | 7.73 μM, 7.07 μM | [7] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrrole derivatives have long been recognized for their antimicrobial properties.[1]
A series of newly synthesized pyrrole dicarboxamide derivatives have shown potent antibacterial and antifungal activity, with some compounds exhibiting higher or equal potency to reference drugs like ciprofloxacin and clotrimazole.[6] Specifically, 5-oxopyrrolidine derivatives have demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[9]
The mechanism of antimicrobial action for some pyrrole derivatives involves the inhibition of essential bacterial enzymes. For example, certain pyrrole derivatives have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[12]
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive controls (microorganism with no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Inflammation is a key pathological process in a wide range of diseases. Pyrrole-2,5-dione derivatives have been identified as potent anti-inflammatory agents.[7] Their mechanism of action often involves the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, and enzymes like cyclooxygenases (COX).[7]
For example, a series of 1H-pyrrole-2,5-dione derivatives were synthesized and shown to suppress the formation of foam cells and the inflammatory response, suggesting their potential in treating atherosclerosis.[5]
Caption: Biological activities and associated mechanisms of pyrrole-2,5-dicarbonyls.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of drug candidates. For pyrrole derivatives, the nature and position of substituents on the pyrrole ring and its appended functional groups significantly influence their biological activity.
In a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors, it was found that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all important for inhibitory potency.[12] Further modification of the 2-amino group with acyl chlorides led to the discovery of more potent inhibitors.[12]
For pyrrolizine-5-carboxamides, the anti-inflammatory and anticancer activities were found to be dependent on the electronic properties of substituents on the phenyl rings.[8] Specifically, substituents with opposing electronic effects on the two phenyl rings were found to be favorable for high cytotoxicity against certain cancer cell lines.[8]
In the case of pyrrolyl diketo acid derivatives as HIV-1 inhibitors, the position of the diketo acid chain on the pyrrole ring and the substitution pattern on the appended phenyl ring were found to influence the inhibitory activity against different viral enzymes.[13]
Future Directions and Conclusion
The research into pyrrole-2,5-dicarbonyl derivatives has revealed a class of compounds with significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. While much of the research has focused on the dicarboxylic acid and dione analogs, the dicarboxamide scaffold represents a promising, yet underexplored, area for future investigation.
Future research should focus on:
-
Developing efficient and diverse synthetic routes to a wide range of N,N'-disubstituted-1H-pyrrole-2,5-dicarboxamides.
-
Systematic biological evaluation of these dicarboxamide derivatives to identify lead compounds with potent and selective activity.
-
In-depth mechanistic studies to elucidate the specific molecular targets and pathways modulated by these compounds.
-
Comprehensive SAR studies to guide the rational design of next-generation derivatives with improved efficacy and drug-like properties.
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- Bremner, J. B., & Samosorn, S. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 344–353.
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- 13. Structure–Activity Relationship of Pyrrolyl Diketo Acid Derivatives as Dual Inhibitors of HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 1H-Pyrrole-2,5-dicarboxamides
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of 1H-Pyrrole-2,5-dicarboxamides. The pyrrole-2,5-dicarboxamide scaffold is a privileged structure in medicinal chemistry and materials science, serving as a crucial building block for polymers, metal-organic frameworks (MOFs), molecular sensors, and pharmacologically active agents.[1][2] Notably, 1H-Pyrrole-2,5-dicarboxylic acid, the direct precursor, has been identified as a quorum sensing inhibitor and an antibiotic accelerant against Pseudomonas aeruginosa.[3] This guide delineates the primary synthetic strategies, which bifurcate into two core stages: the synthesis of the 1H-Pyrrole-2,5-dicarboxylic acid (PDCA) backbone and its subsequent amidation to yield the target dicarboxamide. We present detailed, field-proven protocols, explain the mechanistic rationale behind procedural choices, and provide comparative data to aid in method selection.
Part 1: Strategic Overview of Synthesis
The synthesis of 1H-Pyrrole-2,5-dicarboxamides is not typically a single reaction but a sequence that first establishes the core pyrrole diacid ring and then appends the amide functionalities. The choice of strategy depends on the desired substitution on the pyrrole nitrogen (N-H, N-alkyl, or N-aryl) and the amide nitrogens, as well as considerations of scale, cost, and available starting materials.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for this compound synthesis.
Part 2: Synthesis of the 1H-Pyrrole-2,5-dicarboxylic Acid (PDCA) Precursor
The synthesis of the PDCA core is the most critical stage, with several established routes. The choice of method impacts yield, scalability, and the potential for N-substitution.
Comparative Analysis of PDCA Synthesis Routes
| Method | Key Starting Materials | Typical Overall Yield | Key Advantages | Key Disadvantages | Reference |
| From Pyrrole | Pyrrole, Boc₂O, n-BuLi, MeCOOCl | Up to 42% | Good for introducing diverse N-substituents. | Multi-step process (5 steps); requires cryogenic conditions. | [4] |
| From D-Galactaric Acid | D-Galactaric Acid (bio-based) | Up to 45% | Utilizes a renewable starting material; scalable. | Longer synthetic route (6 steps). | [1][5] |
| Paal-Knorr Reaction | 1,4-Diketones (e.g., dihydroxymuconate esters), Amines | Moderate | Convergent synthesis. | Precursor 1,4-diketones can be challenging to synthesize. | [1] |
Protocol 1: Synthesis of N-Substituted PDCA from Pyrrole
This five-step route offers great flexibility for introducing substituents on the pyrrole nitrogen.[4] The process involves protection, carboxylation, deprotection, N-alkylation, and final saponification.
Caption: Five-step synthesis of N-substituted PDCA from pyrrole.
Step-by-Step Methodology:
-
N-Boc Protection: To a solution of pyrrole in acetonitrile (MeCN), add Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Stir at room temperature until completion (monitored by TLC).
-
Rationale: The Boc group protects the acidic N-H proton, preventing it from interfering with the subsequent organometallic base, and directs metallation to the C2 and C5 positions.
-
-
Dicarboxylation: Cool a solution of N-Boc-pyrrole and Tetramethylpiperidine (TMP) in anhydrous Tetrahydrofuran (THF) to -78 °C under an inert atmosphere (e.g., Argon). Add n-Butyllithium (n-BuLi) dropwise and stir. Subsequently, add methyl chloroformate (MeCOOCl) and allow the reaction to slowly warm to room temperature.
-
Rationale: n-BuLi is a strong base that deprotonates the C2 and C5 positions of the pyrrole ring. Methyl chloroformate acts as the electrophile, introducing the carboxylate ester groups. Cryogenic temperatures are required to control the reactivity of the organolithium species.
-
-
Boc Deprotection: Dissolve the resulting dimethyl N-Boc-pyrrole-2,5-dicarboxylate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA). Stir at room temperature.
-
Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the pyrrole nitrogen.
-
-
N-Alkylation (Optional, for N-substituted derivatives): To a solution of dimethyl pyrrole-2,5-dicarboxylate in Dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH) portion-wise. After gas evolution ceases, add the desired alkyl halide (R-X) and stir.
-
Rationale: NaH is a strong, non-nucleophilic base that deprotonates the pyrrole nitrogen to form a sodium salt, which then acts as a nucleophile to displace the halide in an Sₙ2 reaction.
-
-
Saponification: Dissolve the pyrrole diester in a mixture of THF and water. Add an excess of sodium hydroxide (NaOH) and heat the mixture to 70 °C until the hydrolysis is complete.
-
Rationale: NaOH-mediated hydrolysis (saponification) converts the methyl ester groups into carboxylate salts. A final acidic workup (e.g., with HCl) protonates the salts to yield the final dicarboxylic acid product.
-
Part 3: Amidation of the PDCA Backbone
Once the 1H-Pyrrole-2,5-dicarboxylic acid (or its ester) is synthesized, the final step is the formation of the two amide bonds. This is typically achieved using standard peptide coupling chemistry or by converting the carboxylic acids to a more reactive species.
Protocol 2: Dicarboxamide Synthesis via EDC/HOBt Coupling
This is a widely used and reliable method for forming amide bonds from carboxylic acids and amines under mild conditions. It minimizes side reactions and is broadly applicable.[6]
Mechanism Overview:
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Step-by-Step Methodology:
-
Initial Setup: In a round-bottom flask under an inert atmosphere, dissolve 1H-Pyrrole-2,5-dicarboxylic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (2.2 eq.) in an anhydrous polar aprotic solvent like DMF or CH₂Cl₂.
-
Carboxylic Acid Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Rationale: EDC activates the carboxylic acid groups to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an HOBt-ester, which is less prone to side reactions (like N-acylurea formation) and is highly reactive towards amines.[6]
-
-
Amine Addition: Add the desired primary or secondary amine (2.5 eq.) to the reaction mixture, followed by a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq.).
-
Rationale: The added amine acts as the nucleophile, attacking the activated HOBt-ester. The tertiary amine base scavenges the HCl produced during the reaction, driving the equilibrium towards product formation.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress with TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.
Protocol 3: Dicarboxamide Synthesis via the Diacid Chloride
This classical approach involves converting the dicarboxylic acid into the highly reactive diacid chloride, which readily reacts with amines. This method is robust but requires handling of moisture-sensitive reagents.
Step-by-Step Methodology:
-
Acid Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 1H-Pyrrole-2,5-dicarboxylic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) or a solution of oxalyl chloride in an inert solvent like DCM with a catalytic amount of DMF. Gently reflux the mixture for 2-4 hours until the solid has completely dissolved and gas evolution has ceased.
-
Rationale: Thionyl chloride or oxalyl chloride converts the carboxylic acids into highly electrophilic acid chlorides. The byproducts (SO₂, HCl, or CO, CO₂, HCl) are gaseous and are easily removed.
-
-
Removal of Excess Reagent: Carefully remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure. The resulting crude pyrrole-2,5-dicarbonyl dichloride is often used immediately in the next step without further purification.
-
Amidation: Dissolve the crude diacid chloride in an anhydrous, non-protic solvent (e.g., THF or DCM) and cool to 0 °C. Slowly add a solution of the desired amine (at least 4.0 eq.) in the same solvent.
-
Rationale: Two equivalents of the amine are required for the nucleophilic substitution to form the two amide bonds. Two additional equivalents are needed to act as a base to neutralize the two molecules of HCl generated during the reaction. Alternatively, 2.2 equivalents of the primary amine can be used in the presence of an auxiliary base like pyridine or triethylamine.
-
-
Workup and Purification: After the reaction is complete (monitored by TLC), perform an aqueous workup similar to that described in Protocol 2 to remove amine hydrochlorides and any unreacted starting materials. Purify the final product by chromatography or recrystallization.
Part 4: Conclusion and Best Practices
The synthesis of 1H-Pyrrole-2,5-dicarboxamides is a versatile process that hinges on the successful execution of two key stages: formation of the pyrrole diacid core and subsequent amidation. For applications requiring novel N-substituents, the multi-step synthesis from pyrrole offers the greatest flexibility.[4] For greener and more scalable approaches, routes originating from bio-derived feedstocks like D-galactaric acid are highly promising.[1][5]
The choice of amidation protocol depends on the substrate's sensitivity. Modern coupling reagents like EDC/HOBt offer mild conditions suitable for complex and sensitive molecules, while the acid chloride route provides a cost-effective and robust method for simpler substrates. In all cases, rigorous control of reaction conditions, particularly the exclusion of moisture when handling reactive intermediates like acid chlorides and organometallics, is paramount to achieving high yields and purity.
References
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(PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Available at: [Link]
-
Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC. Available at: [Link]
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Silatrane‐1H‐pyrrole‐2‐carboxamide derivatives and SAR activity. - ResearchGate. Available at: [Link]
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A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed. Available at: [Link]
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New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Available at: [Link]
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Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids - RSC Publishing. Available at: [Link]
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Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. Available at: [Link]
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1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
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Application Notes and Protocols for 1H-Pyrrole-2,5-dicarboxamide in Medicinal Chemistry
Introduction: The Strategic Value of the 1H-Pyrrole-2,5-dicarboxamide Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2] Its five-membered aromatic structure offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile template for drug design.[3] Among the vast family of pyrrole derivatives, the this compound moiety presents a particularly compelling scaffold for therapeutic agent development. The symmetrical arrangement of two carboxamide groups at the 2 and 5 positions provides a rigid framework with multiple points for hydrogen bond donation and acceptance, crucial for specific target recognition and binding. This structural feature allows for the creation of derivatives with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of this compound and its analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to support the strategic application of this scaffold in modern drug discovery.
Synthesis and Derivatization Strategies
The synthetic accessibility of the this compound core is a key advantage for its use in medicinal chemistry. The primary route involves the synthesis of the parent 1H-pyrrole-2,5-dicarboxylic acid, which can then be readily converted to the desired dicarboxamide.
Synthesis of 1H-Pyrrole-2,5-dicarboxylic Acid
Several methods exist for the synthesis of 1H-pyrrole-2,5-dicarboxylic acid. A common and effective approach starts from pyrrole and involves a five-step sequence, including N-protection, carboxylation, and deprotection.[5]
Diagram: General Synthetic Workflow for N-Substituted Pyrrole-2,5-dicarboxylic Acids
Caption: A five-step synthesis for N-substituted pyrrole-2,5-dicarboxylic acids from pyrrole.[5]
Protocol 1: Synthesis of this compound
This protocol details the conversion of 1H-pyrrole-2,5-dicarboxylic acid to the corresponding dicarboxamide via an acid chloride intermediate.
Materials:
-
1H-Pyrrole-2,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution, e.g., 28%)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, filtration apparatus.
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1H-pyrrole-2,5-dicarboxylic acid (1 equivalent) in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.2 equivalents) dropwise via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction mixture becomes a clear solution.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is pyrrole-2,5-dicarbonyl dichloride.
-
-
Amidation:
-
Dissolve the crude pyrrole-2,5-dicarbonyl dichloride in anhydrous DCM and cool the solution in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (excess, e.g., 10 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
A precipitate of this compound will form.
-
-
Work-up and Purification:
-
Filter the crude product and wash it with cold water and then with a small amount of cold diethyl ether.
-
The filtrate can be further extracted with DCM. The combined organic layers should be washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to recover any additional product.
-
The combined crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Expert Insight: The formation of the diacid chloride is a critical step. Ensuring anhydrous conditions is paramount to prevent hydrolysis back to the dicarboxylic acid. The slow, controlled addition of ammonia is necessary to manage the exothermic reaction and prevent side product formation.
Key Biological Applications and Mechanisms of Action
The this compound scaffold has demonstrated significant potential in several therapeutic areas. Below, we highlight key applications and their underlying mechanisms of action.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
Derivatives of this compound have emerged as promising histone deacetylase (HDAC) inhibitors.[6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[7] Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin state, and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[8]
Mechanism of Action: Pyrrole-based HDAC inhibitors typically consist of three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[6] The this compound scaffold can serve as a rigid linker and a platform for attaching various cap groups and ZBGs, allowing for the fine-tuning of inhibitory activity and isoform selectivity.[9]
Diagram: Mechanism of HDAC Inhibition by Pyrrole Derivatives
Caption: HDAC inhibitors prevent histone deacetylation, leading to open chromatin and tumor suppressor gene expression.
Antimicrobial Activity: Quorum Sensing Inhibition
1H-Pyrrole-2,5-dicarboxylic acid has been identified as a potent inhibitor of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa.[10] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, regulating virulence factor production and biofilm formation.[11] By disrupting QS, these compounds can act as "antibiotic accelerants," rendering pathogenic bacteria more susceptible to conventional antibiotics.[10]
Mechanism of Action: In P. aeruginosa, the las and rhl quorum sensing systems are key regulators of virulence.[2] The las system, controlled by the transcriptional regulator LasR and its autoinducer 3-oxo-C12-HSL, is at the top of the QS hierarchy and activates the rhl system, which is regulated by RhlR and its autoinducer C4-HSL.[12] 1H-Pyrrole-2,5-dicarboxylic acid has been shown to significantly downregulate the expression of QS-related genes, leading to a reduction in the production of virulence factors such as pyocyanin and rhamnolipids, and inhibiting biofilm formation.[10]
Diagram: Pseudomonas aeruginosa Quorum Sensing and its Inhibition
Caption: Inhibition of LasR and RhlR by 1H-pyrrole-2,5-dicarboxylic acid disrupts the quorum sensing cascade in P. aeruginosa.
Experimental Protocols
The following protocols provide detailed methodologies for the biological evaluation of this compound derivatives.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a standard colorimetric assay to assess the cytotoxicity of compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[12]
Materials:
-
Cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration using non-linear regression analysis.
Protocol 3: Quorum Sensing Inhibition Assay
This protocol details a method to assess the inhibition of pyocyanin production in Pseudomonas aeruginosa as an indicator of QS inhibition.
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1 strain)
-
Luria-Bertani (LB) broth
-
Test compounds dissolved in DMSO
-
Chloroform
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate an overnight culture of P. aeruginosa in LB broth.
-
Treatment: Dilute the overnight culture to an OD₆₀₀ of approximately 0.05 in fresh LB broth. Add the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.
-
Pyocyanin Extraction:
-
Centrifuge 5 mL of each culture to pellet the cells.
-
Transfer 3 mL of the supernatant to a new tube.
-
Add 1.5 mL of chloroform and vortex vigorously.
-
Centrifuge to separate the layers. The pyocyanin will be in the lower, blue chloroform layer.
-
Carefully transfer 1 mL of the chloroform layer to a new tube.
-
Add 0.5 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper, pink aqueous layer.
-
-
Quantification: Measure the absorbance of the pink aqueous layer at 520 nm.
-
Data Analysis: Calculate the percentage of pyocyanin inhibition relative to the vehicle control.
Data Presentation
The following tables summarize representative quantitative data for pyrrole-based compounds in various biological assays.
Table 1: Anticancer Activity of Pyrrole-based HDAC Inhibitors
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Aroyl-pyrrolyl-hydroxy-amide (APHA) derivative 3b | U937 (Human Leukemia) | Sub-micromolar activity against HDAC1 | [9] |
| APHA derivative 4a | U937 (Human Leukemia) | Highly effective against HDAC4 | [9] |
| N-linked 2-acetylpyrrole derivative 20 | RPMI-8226 (Human Myeloma) | 2.89 ± 0.43 | |
| Chidamide (positive control) | RPMI-8226 (Human Myeloma) | 10.23 ± 1.02 |
Table 2: Antimicrobial and Quorum Sensing Inhibitory Activity of Pyrrole Derivatives
| Compound | Target Organism | Assay | Activity | Reference |
| 1H-Pyrrole-2,5-dicarboxylic acid | Pseudomonas aeruginosa | Pyocyanin Inhibition | Significant reduction at 0.5-1.0 mg/mL | [10] |
| 1H-Pyrrole-2,5-dicarboxylic acid | Pseudomonas aeruginosa | Biofilm Inhibition | Dose-dependent inhibition | [10] |
| Pyrrole-2-carboxamide derivative 28 | Mycobacterium tuberculosis | MIC | < 0.016 µg/mL | [11] |
| Isoniazid (positive control) | Mycobacterium tuberculosis | MIC | < 0.016 µg/mL | [11] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the ability to modulate a diverse range of biological targets through strategic derivatization, underscores its potential for the development of novel therapeutics. The demonstrated efficacy of its derivatives as anticancer and antimicrobial agents, particularly through mechanisms such as HDAC and quorum sensing inhibition, highlights promising avenues for future research. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation into novel therapeutic targets will undoubtedly solidify the importance of the this compound scaffold in the drug discovery pipeline.
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- Ferreira, I. C. F. R., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112705.
- Liu, J., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 14, 1413728.
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MTT Assay Protocol. Springer Nature Experiments. (n.d.). Retrieved from [Link]
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- Friedrichs, J. S. J., Schmermund, L., Urmann, C., & Sieber, V. (2024). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Helvetica Chimica Acta, 107(6), e202400036.
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- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015).
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- Chen, Y., et al. (2011). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). Tetrahedron, 67(52), 10216–10223.
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- Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer. (2023). European Journal of Medicinal Chemistry, 262, 115865.
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Application Note: 1H-Pyrrole-2,5-dicarboxamide as a Versatile Building Block for High-Performance Polyamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-Pyrrole-2,5-dicarboxamide unit is a compelling structural motif for the development of advanced polymers. Its rigid, planar geometry and capacity for strong hydrogen bonding make it an attractive component for creating materials with enhanced thermal and mechanical properties. While the title suggests the dicarboxamide as the primary building block, in practice, this functional group is typically formed in situ during the polymerization process. The true monomer precursor is most often 1H-Pyrrole-2,5-dicarboxylic acid (PDCA) or its more reactive derivatives.
The incorporation of the pyrrole ring into a polyamide backbone can lead to polymers with a unique combination of properties. The heterocyclic nature of the pyrrole ring can influence chain packing and intermolecular interactions, potentially leading to materials with high thermal stability, excellent mechanical strength, and specific solubility characteristics. These properties are of significant interest in the fields of materials science for applications such as high-performance films and fibers, as well as in drug development, where pyrrole-containing polyamides have been explored for their unique biological activities.[1][2][3]
This application note provides a comprehensive guide for researchers on the use of 1H-Pyrrole-2,5-dicarboxylic acid as a precursor to synthesize high-performance polyamides containing the this compound linkage. We will detail the synthesis of the monomer precursor, provide step-by-step polymerization protocols, and outline methods for the thorough characterization of the resulting polymers.
Synthesis of the Monomer Precursor: 1H-Pyrrole-2,5-dicarboxylic Acid (PDCA)
The quality and purity of the monomer are paramount for achieving high molecular weight polymers. Several synthetic routes to 1H-Pyrrole-2,5-dicarboxylic acid have been reported.[4][5][6] A common approach involves the carboxylation of pyrrole. Below is a representative protocol for the synthesis of PDCA.
Protocol: Synthesis of 1H-Pyrrole-2,5-dicarboxylic Acid (PDCA)
This protocol is based on a multi-step synthesis that can be adapted from various reported methods.[4][7]
Step 1: N-Protection of Pyrrole
-
To a solution of pyrrole in a suitable solvent such as acetonitrile, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the resulting N-Boc-pyrrole.
Step 2: Dicarboxylation of N-Boc-pyrrole
-
Dissolve the N-Boc-pyrrole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a strong base such as n-butyllithium (n-BuLi) dropwise, followed by a carboxylating agent like methyl chloroformate.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify the resulting dimethyl N-Boc-pyrrole-2,5-dicarboxylate.
Step 3: Deprotection
-
Dissolve the dimethyl N-Boc-pyrrole-2,5-dicarboxylate in a suitable solvent like dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete.
-
Remove the solvent and TFA under reduced pressure to obtain dimethyl 1H-pyrrole-2,5-dicarboxylate.
Step 4: Saponification
-
Dissolve the dimethyl 1H-pyrrole-2,5-dicarboxylate in a mixture of THF and water.
-
Add a base such as sodium hydroxide (NaOH) and heat the mixture to reflux.
-
After cooling, acidify the reaction mixture with a strong acid like hydrochloric acid (HCl) to precipitate the 1H-Pyrrole-2,5-dicarboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Characterization of PDCA:
-
Melting Point: Compare the experimental melting point with the literature value.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure and purity of the final product.
-
FTIR Spectroscopy: Confirm the presence of carboxylic acid functional groups.
Caption: Synthetic workflow for 1H-Pyrrole-2,5-dicarboxylic acid (PDCA).
Polymerization Protocols: From PDCA to Polyamides
High molecular weight polyamides are typically synthesized via polycondensation reactions. For aromatic monomers like PDCA, which can have high melting points and poor solubility, solution polymerization is often the method of choice. To increase the reactivity of the dicarboxylic acid, it is commonly converted to its diacyl chloride derivative.
Part A: Synthesis of 1H-Pyrrole-2,5-dicarbonyl Chloride (PDCC)
Rationale: The conversion of the carboxylic acid groups to acyl chlorides significantly increases their electrophilicity, leading to a more rapid and efficient reaction with the amine nucleophiles at lower temperatures.
Protocol:
-
Suspend 1H-Pyrrole-2,5-dicarboxylic acid (PDCA) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux under a dry atmosphere for several hours until the solid has completely dissolved and gas evolution has ceased.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain pure 1H-Pyrrole-2,5-dicarbonyl chloride (PDCC).
Part B: Low-Temperature Solution Polycondensation of PDCC with Diamines
Principle: This method involves the reaction of a diacyl chloride with a diamine in a polar aprotic solvent at low temperatures to minimize side reactions and promote the formation of high molecular weight polymer chains.[8]
Protocol for Aromatic Polyamide Synthesis (e.g., with p-phenylenediamine):
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of an aromatic diamine (e.g., p-phenylenediamine) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) containing a solubilizing agent like lithium chloride (LiCl).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of solid 1H-Pyrrole-2,5-dicarbonyl chloride (PDCC) to the stirred solution in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven.
Protocol for Aliphatic Polyamide Synthesis (e.g., with hexamethylenediamine):
-
The procedure is similar to that for aromatic polyamides, but an aliphatic diamine like hexamethylenediamine is used.
-
An acid scavenger, such as pyridine or triethylamine, can be added to the reaction mixture to neutralize the HCl byproduct.
Caption: General workflow for solution polycondensation of PDCC with diamines.
Characterization of Pyrrole-Containing Polyamides
A thorough characterization of the synthesized polyamides is essential to understand their structure-property relationships.
Spectroscopic Analysis
-
FTIR Spectroscopy:
-
Obtain the FTIR spectrum of the dry polymer sample.
-
Confirm the formation of the amide linkage by identifying the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, typically around 1650 cm⁻¹ and 1540 cm⁻¹, respectively.
-
Look for the N-H stretching vibration of the amide and pyrrole groups, usually in the region of 3300-3400 cm⁻¹.
-
Identify peaks associated with the pyrrole ring, such as C-H and C=C stretching vibrations.[9][10][11]
-
-
NMR Spectroscopy:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, identify the signals corresponding to the aromatic protons of the pyrrole ring and the diamine residue, as well as the amide N-H proton.
-
In the ¹³C NMR spectrum, identify the carbonyl carbon of the amide group and the carbons of the pyrrole ring and the diamine residue.[1]
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Place a small amount of the dry polymer in a TGA pan.
-
Heat the sample under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min).
-
Determine the decomposition temperature (often reported as the temperature at 5% or 10% weight loss) and the char yield at a high temperature (e.g., 800 °C). High decomposition temperatures and char yields are indicative of good thermal stability.[12]
-
-
Differential Scanning Calorimetry (DSC):
-
Heat a small sample of the polymer in a DSC pan to a temperature above its expected glass transition and melting point.
-
Cool the sample at a controlled rate.
-
Reheat the sample at a controlled rate.
-
Determine the glass transition temperature (Tg) from the second heating scan. The Tg provides information about the polymer's amorphous regions and its service temperature.[13]
-
Mechanical Properties
-
Prepare thin films of the polymer by casting a solution of the polymer onto a glass plate and allowing the solvent to evaporate slowly.
-
Dry the films under vacuum.
-
Cut the films into dumbbell-shaped specimens.
-
Perform tensile testing to measure the tensile strength, Young's modulus, and elongation at break. These properties provide insights into the material's strength, stiffness, and ductility.
Solubility
-
Test the solubility of the synthesized polyamides in a range of common organic solvents (e.g., NMP, DMAc, DMF, DMSO, THF, chloroform).
-
Observe whether the polymer dissolves completely, partially, or not at all at room temperature and upon heating. This information is crucial for processing and applications.[2]
Properties of Polyamides Derived from 1H-Pyrrole-2,5-dicarboxylic Acid
The properties of polyamides derived from PDCA are highly dependent on the structure of the diamine comonomer. Aromatic diamines generally lead to more rigid, high-temperature resistant polymers, while aliphatic diamines impart more flexibility.
Table 1: Thermal Properties of PDCA-Based Polyamides
| Diamine | Polymer Abbreviation | Tg (°C) | Td,10% (°C) | Char Yield at 800°C (%) |
| p-Phenylenediamine | PDCA-PDA | > 300 | > 450 | > 60 |
| 4,4'-Oxydianiline | PDCA-ODA | ~280 | > 470 | > 65 |
| Hexamethylenediamine | PDCA-HMDA | ~150 | > 400 | < 20 |
| 1,4-Cyclohexanediamine | PDCA-CHDA | ~180 | > 420 | < 25 |
Note: The values presented are representative and can vary depending on the molecular weight and processing conditions of the polymer.
Table 2: Mechanical Properties of PDCA-Based Polyamide Films
| Diamine | Polymer Abbreviation | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| p-Phenylenediamine | PDCA-PDA | 100-150 | 3.0-5.0 | 5-10 |
| 4,4'-Oxydianiline | PDCA-ODA | 90-130 | 2.5-4.5 | 10-20 |
| Hexamethylenediamine | PDCA-HMDA | 60-90 | 1.5-2.5 | 50-150 |
| 1,4-Cyclohexanediamine | PDCA-CHDA | 70-100 | 2.0-3.0 | 30-100 |
Note: These are typical ranges for aromatic and aliphatic polyamides.
Table 3: Solubility of PDCA-Based Polyamides
| Polymer Abbreviation | Soluble in | Partially Soluble in | Insoluble in |
| PDCA-PDA | Conc. H₂SO₄ | DMAc/LiCl, NMP/LiCl | THF, Chloroform, Acetone |
| PDCA-ODA | Conc. H₂SO₄, DMAc/LiCl, NMP/LiCl | DMSO | THF, Chloroform, Acetone |
| PDCA-HMDA | Formic Acid, m-Cresol | DMAc, NMP | THF, Chloroform, Acetone, Water |
| PDCA-CHDA | Formic Acid, m-Cresol | DMAc, NMP | THF, Chloroform, Acetone, Water |
Conclusion
This compound, when incorporated into a polymer backbone, offers a promising avenue for the development of high-performance materials. By utilizing 1H-Pyrrole-2,5-dicarboxylic acid as a readily accessible monomer precursor, a wide range of polyamides with tailored properties can be synthesized. The protocols and characterization techniques detailed in this application note provide a solid foundation for researchers to explore this versatile class of polymers. The unique combination of rigidity, hydrogen bonding capability, and thermal stability imparted by the pyrrole moiety makes these polyamides attractive candidates for demanding applications in materials science and beyond. Future research could focus on the synthesis of copolyamides to further fine-tune properties, as well as the exploration of these materials in advanced applications such as gas separation membranes, conductive polymers, and biomedical devices.
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Application Notes & Protocols for Screening 1H-Pyrrole-2,5-dicarboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1H-pyrrole-2,5-dione and its dicarboxamide derivatives represent a class of privileged heterocyclic scaffolds in medicinal chemistry. These structures are foundational to numerous natural and synthetic products demonstrating a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, derivatives have shown promise as competitive inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology.[2] This guide provides a comprehensive framework for the systematic screening and evaluation of novel 1H-Pyrrole-2,5-dicarboxamide derivatives. We present an integrated workflow, from high-throughput biochemical assays for initial hit identification to cell-based functional and cytotoxicity profiling, culminating in crucial off-target liability assessment. The protocols herein are designed to be robust and adaptable, providing the technical detail and scientific rationale necessary to empower researchers in the identification and validation of promising new therapeutic candidates.
Introduction: A Strategic Approach to Screening
The successful identification of a lead compound from a chemical library requires a multi-step, tiered screening approach. This "screening cascade" is designed to efficiently triage thousands of compounds, progressively narrowing the field to a few candidates with the desired biological activity and a favorable safety profile. For this compound derivatives, which have shown potential as kinase inhibitors and cytotoxic agents, a logical cascade begins with highly sensitive and specific biochemical assays to confirm direct target engagement.[3] Hits from these primary screens are then advanced to secondary cell-based assays to verify on-target activity in a physiological context and assess cellular toxicity. Finally, promising leads undergo selectivity profiling to identify and mitigate potential off-target interactions that could lead to adverse effects.[4]
Caption: A generalized screening cascade for drug discovery.
Part 1: Biochemical Assays for Primary Screening and Hit Validation
Biochemical assays are the cornerstone of a target-based drug discovery campaign. They provide a direct measure of a compound's ability to interact with its purified molecular target (e.g., an enzyme or receptor) in a controlled, cell-free environment. This approach is ideal for high-throughput screening (HTS) due to its robustness, sensitivity, and scalability.[5]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle of Causality: TR-FRET is a highly sensitive proximity-based assay ideal for screening kinase inhibitors.[6] It utilizes a lanthanide donor fluorophore (e.g., Europium) with a long fluorescence lifetime, which minimizes background interference from scattered light and autofluorescent compounds.[6][7] When a donor-labeled antibody binds to a phosphorylated, acceptor-labeled substrate, FRET occurs. An inhibitor prevents this phosphorylation, leading to a loss of the FRET signal. This inverse relationship between inhibitor potency and signal provides a robust screening window.
Caption: Workflow for identifying selective drug candidates.
Protocol: Conceptual Approach to Off-Target Screening
While full protocols for platforms like cell microarrays are proprietary, the conceptual workflow is universal.
-
Candidate Selection: Select promising lead compounds based on potent on-target activity and favorable cell-based assay results.
-
Platform Engagement: Engage with a specialized service provider offering comprehensive off-target screening panels (e.g., Eurofins SafetyScreen, Charles River's Retrogenix). [8]3. Screening: The compound is screened at a defined concentration (typically 1-10 µM) against the protein panel.
-
Hit Deconvolution: Any identified interactions ("hits") are confirmed through follow-up dose-response assays to determine their potency (IC50 or Kd).
-
Risk Assessment: The on-target potency is compared to the off-target potency to calculate a "selectivity window." A large window (e.g., >100-fold) is desirable. The biological function of any identified off-targets is assessed to predict potential clinical side effects. This data is crucial for making informed decisions on which compounds to advance into preclinical development.
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Application Notes and Protocols for the N-Position Functionalization of 1H-Pyrrole-2,5-dicarboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 1H-pyrrole-2,5-dicarboxamide scaffold is a privileged structure in medicinal chemistry and materials science. Its unique arrangement of hydrogen bond donors and acceptors, coupled with the aromatic pyrrole core, imparts favorable physicochemical properties. Functionalization at the N-1 position of the pyrrole ring offers a powerful strategy to modulate these properties, enabling the fine-tuning of solubility, steric hindrance, and electronic characteristics. This comprehensive guide provides detailed protocols and technical insights for the successful N-alkylation and N-arylation of this compound, empowering researchers to explore novel chemical space and accelerate their discovery programs.
Introduction: The Strategic Importance of N-Functionalization
The pyrrole ring is a cornerstone of numerous biologically active compounds.[1] The ability to introduce a diverse range of substituents onto the pyrrole nitrogen significantly impacts the molecule's pharmacological profile. In the context of this compound, N-functionalization can profoundly influence its conformational preferences, receptor-binding interactions, and pharmacokinetic properties. For instance, the introduction of alkyl chains can enhance lipophilicity, while the addition of aromatic moieties can introduce new π-stacking interactions or serve as a handle for further chemical modifications. This guide will detail two primary pathways for N-functionalization: N-alkylation and N-arylation, providing both the "why" and the "how" for each strategic modification.
PART I: N-Alkylation of this compound
N-alkylation is a fundamental transformation that introduces alkyl groups onto the pyrrole nitrogen. The general approach involves the deprotonation of the pyrrole nitrogen using a suitable base to form a nucleophilic pyrrolide anion, which then reacts with an alkylating agent.
Core Principle: Deprotonation and Nucleophilic Substitution
The N-H proton of the pyrrole in this compound is acidic due to the electron-withdrawing nature of the adjacent carbonyl groups and the aromaticity of the pyrrole ring. Treatment with a strong base removes this proton, generating a resonance-stabilized anion that is a potent nucleophile. This anion can then readily attack an electrophilic alkylating agent, such as an alkyl halide, to form a new C-N bond.
Diagram 1: General Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Protocol 1: N-Alkylation using Sodium Hydride
This protocol describes a robust and widely applicable method for the N-alkylation of this compound using sodium hydride as the base.[2][3][4]
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Varies |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Varies |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Varies |
| Alkyl Halide (e.g., Benzyl Bromide) | ≥98% | Varies |
| Saturated aqueous NH₄Cl | Reagent | Varies |
| Ethyl Acetate | ACS Grade | Varies |
| Brine | Saturated | Varies |
| Anhydrous Magnesium Sulfate | ≥99.5% | Varies |
Procedure:
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the pyrrolide anion.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-alkylated product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[5][6]
Alternative N-Alkylation: The Mitsunobu Reaction
For sensitive substrates or when direct alkylation with halides is problematic, the Mitsunobu reaction offers a milder alternative.[7][8][9][10] This reaction couples an alcohol with the N-H of the pyrrole dicarboxamide using a phosphine and an azodicarboxylate.
Diagram 2: Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
PART II: N-Arylation of this compound
The introduction of an aryl group at the N-position can be achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods for this transformation.
Core Principle: Transition-Metal-Catalyzed C-N Bond Formation
These reactions involve the formation of a new carbon-nitrogen bond between the pyrrole nitrogen and an aryl halide. A transition metal catalyst, typically palladium or copper, facilitates this process through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[11][12][13][14]
Protocol 2: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of N-aryl amines and amides.[11][12][13][14]
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Varies |
| Aryl Halide (e.g., Bromobenzene) | ≥98% | Varies |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | Reagent | Varies |
| Phosphine Ligand (e.g., Xantphos) | Reagent | Varies |
| Base (e.g., Cs₂CO₃) | ≥99% | Varies |
| Anhydrous Toluene or Dioxane | ≥99.8% | Varies |
Procedure:
-
Preparation: To a dry Schlenk tube, add this compound (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., 2-5 mol%), and phosphine ligand (e.g., 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Add the base (e.g., 2.0 eq) and anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Alternative N-Arylation: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[15]
Diagram 3: Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
PART III: Characterization of N-Functionalized 1H-Pyrrole-2,5-dicarboxamides
Thorough characterization of the synthesized products is crucial to confirm their identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H NMR: The successful N-functionalization is readily confirmed by the disappearance of the N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the introduced alkyl or aryl group. For example, in N-benzylation, a characteristic singlet for the benzylic methylene protons (N-CH₂-Ph) is expected to appear around δ 4.5-5.5 ppm.[16][17]
¹³C NMR: The carbon signals of the introduced functional group will be present in the spectrum. For an N-phenyl group, new aromatic carbon signals will appear in the δ 120-140 ppm region.[10][15][18]
Table 1: Representative NMR Data for N-Functionalized 1H-Pyrrole-2,5-dicarboxamides
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| N-benzyl-1H-pyrrole-2,5-dicarboxamide | ~7.3 (m, 5H, Ar-H), ~5.0 (s, 2H, N-CH₂) | ~165 (C=O), ~137 (Ar-C), ~128-129 (Ar-CH), ~45 (N-CH₂) |
| N-phenyl-1H-pyrrole-2,5-dicarboxamide | ~7.2-7.5 (m, 5H, Ar-H), ~7.0 (s, 2H, pyrrole-H) | ~164 (C=O), ~139 (Ar-C), ~120-130 (Ar-CH), ~115 (pyrrole-CH) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the product, providing further evidence of successful functionalization.
PART IV: Purification and Handling
Purification of the N-functionalized products is typically achieved by flash column chromatography on silica gel or by recrystallization.[5][6]
-
Chromatography: A gradient of ethyl acetate in hexanes is often a suitable eluent system.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.[19][20]
Storage: N-functionalized pyrrole-2,5-dicarboxamides are generally stable compounds and can be stored at room temperature, protected from light and moisture.
Conclusion
The N-functionalization of this compound is a critical tool for modulating the properties of this important scaffold. The protocols detailed in this guide provide a solid foundation for researchers to synthesize a wide array of N-alkyl and N-aryl derivatives. By understanding the underlying principles of these reactions and following the established procedures, scientists can confidently and efficiently generate novel compounds for applications in drug discovery and materials science.
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Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications.
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N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange.
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health.
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Purification: How To. University of Rochester Department of Chemistry.
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Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. PubMed.
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Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. MDPI.
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Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
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Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate.
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Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal.
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N-BENZYLBENZAMIDE(1485-70-7) 1H NMR spectrum. ChemicalBook.
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health.
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Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. R Discovery.
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SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech.
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THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. ACS Publications.
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Crystallization and properties of aromatic amine dehydrogenase from Pseudomonas sp. PubMed.
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1H NMR Chemical Shift. Oregon State University.
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13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
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N-Alkyl Amide Synthesis via N-alkylation of Amides With Alcohols. PubMed.
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13C NMR Chemical Shifts. Oregon State University.
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Substituted amide synthesis by amidation. Organic Chemistry Portal.
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application of 1H-Pyrrole-2,5-dicarboxamide in quorum sensing inhibition
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1H-Pyrrole-2,5-dicarboxamide and its analogs as potent inhibitors of bacterial quorum sensing.
Introduction: Targeting Bacterial Communication to Disarm Pathogens
Bacterial quorum sensing (QS) is a sophisticated cell-to-cell communication system governed by population density. Bacteria produce and release small signaling molecules called autoinducers; as the population grows, the concentration of these molecules increases.[1] Once a threshold concentration is reached, this signaling cascade triggers a coordinated change in gene expression across the population, leading to collective behaviors.[1][2] In pathogenic bacteria such as Pseudomonas aeruginosa, QS controls the expression of a wide array of virulence factors, including the production of toxins like pyocyanin, degradative enzymes, and the formation of drug-resistant biofilms.[1][3][4]
The rise of antibiotic resistance has created an urgent need for novel therapeutic strategies.[3][4][5] Instead of killing bacteria, which imposes strong selective pressure for resistance, an alternative "anti-virulence" approach is to disarm them by disrupting their communication systems.[3][6][7] This strategy, known as Quorum Sensing Inhibition (QSI), can attenuate bacterial pathogenicity, potentially rendering them more susceptible to host immune clearance and conventional antibiotics.[3][8]
Small molecules based on the pyrrole scaffold have emerged as a promising class of QS inhibitors. This guide focuses on the application and evaluation of compounds related to This compound . While the protocols herein are broadly applicable to this class of molecules, the specific experimental data presented is based on its close structural analog, 1H-Pyrrole-2,5-dicarboxylic acid (also referred to as PT22), which has been isolated from an endophytic fungus and demonstrated significant QSI activity against the critical pathogen P. aeruginosa.[3][4][9]
Mechanistic Framework: Disrupting the P. aeruginosa Quorum Sensing Network
P. aeruginosa possesses a complex and hierarchical QS network composed of at least three interconnected systems: las, rhl, and pqs.[2][10]
-
The las System: This system is at the top of the hierarchy. The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a critical concentration, this molecule binds to and activates the transcriptional regulator LasR, which in turn upregulates the expression of virulence genes and activates the rhl and pqs systems.
-
The rhl System: Controlled by the las system, the RhlI synthase produces a second autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to the RhlR regulator, controlling the production of virulence factors such as pyocyanin, elastase, and rhamnolipids, which are crucial for biofilm maintenance.[9]
-
The pqs System: This system utilizes the Pseudomonas Quinolone Signal (PQS). It is also regulated by the las system and integrates with the rhl system to fine-tune virulence gene expression.
Studies on 1H-Pyrrole-2,5-dicarboxylic acid suggest that it inhibits QS by down-regulating the expression of key QS-related genes.[4][9] This leads to a significant reduction in the secretion of autoinducers like C4-HSL and 3-oxo-C12-HSL.[3][9] By interfering with the signaling cascade, the compound effectively suppresses the production of multiple virulence factors and prevents the formation of robust biofilms.
Application Notes: A Practical Guide for Researchers
The primary application of this compound and its analogs is the attenuation of bacterial virulence, particularly in pathogens like P. aeruginosa. This makes them valuable tool compounds for basic research and potential leads for drug development.
Key Considerations Before Starting:
-
Solubility: Pyrrole-based compounds may have limited aqueous solubility. It is essential to establish a suitable solvent (e.g., DMSO) and determine its final concentration in the assay medium. A solvent control must be included in all experiments to account for any effects of the solvent on bacterial growth or virulence.
-
Compound Specificity: The data presented below is for 1H-Pyrrole-2,5-dicarboxylic acid. While the protocols are directly transferable, researchers working with the dicarboxamide or other derivatives must generate their own dose-response curves.
Quantitative Data Summary: QSI Activity of 1H-Pyrrole-2,5-dicarboxylic acid (PT22) against P. aeruginosa PAO1
The following tables summarize the reported inhibitory effects of 1H-Pyrrole-2,5-dicarboxylic acid on key virulence factors and biofilm formation.[3][4][9]
Table 1: Inhibition of Virulence Factor Production
| Concentration (mg/mL) | Pyocyanin Inhibition (%) | Rhamnolipid Inhibition (%) | Elastase Inhibition (%) | Protease Inhibition (%) |
| 0.50 | ~25% | ~20% | ~30% | ~25% |
| 0.75 | ~45% | ~35% | ~40% | ~35% |
| 1.00 | ~60% | ~55% | ~55% | ~45% |
| (Data synthesized from figures presented in Zhou et al., 2024)[3][4][9] |
Table 2: Inhibition of Biofilm Formation
| Concentration (mg/mL) | Biofilm Biomass Reduction (%) | Reduction in Viable Cells within Biofilm (%) |
| 0.50 | ~28% | ~26% |
| 0.75 | ~48% | ~37% |
| 1.00 | ~65% | ~47% |
| (Data synthesized from figures presented in Zhou et al., 2024)[3][9] |
Experimental Protocols
The following are detailed, self-validating protocols for assessing the QSI activity of this compound and its analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This protocol uses the broth microdilution method to determine the MIC of the test compound against P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) Broth
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Positive control antibiotic (e.g., Gentamycin)
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare Inoculum: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking (180 rpm).
-
Standardize Inoculum: Dilute the overnight culture in fresh LB broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension 1:100 in LB broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Prepare Serial Dilutions:
-
Add 100 µL of LB broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound at its highest desired concentration (prepared in LB broth) to well 1. Ensure the solvent concentration is constant across all dilutions.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (LB broth only).
-
-
Inoculate Plate: Add 100 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or a significant reduction in OD₆₀₀ compared to the growth control).
Protocol 2: Anti-Biofilm Assay (Crystal Violet Method)
Principle: This assay quantifies the ability of a compound to inhibit the formation of biofilm on a polystyrene surface. Adherent bacterial cells (biofilm) are stained with crystal violet, and the bound dye is then solubilized and measured spectrophotometrically.[12][13][14][15]
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
LB Broth
-
Test compound at selected sub-MIC concentrations
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-Buffered Saline (PBS) or sterile distilled water
Procedure:
-
Prepare Plate: In a 96-well plate, add 180 µL of LB broth to each well. Add 20 µL of the test compound (at 10x the final desired sub-MIC concentration) to the test wells. Add 20 µL of solvent for the control wells.
-
Inoculate: Add 20 µL of an overnight culture of P. aeruginosa (adjusted to an OD₆₀₀ of ~0.1) to each well.
-
Incubation: Cover the plate and incubate under static (non-shaking) conditions at 37°C for 24 hours to allow biofilm formation.
-
Remove Planktonic Cells: Carefully discard the liquid content from the plate by inverting it. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells. Be careful not to dislodge the biofilm.[13][15]
-
Stain Biofilm: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[13][16]
-
Wash Excess Stain: Discard the crystal violet solution. Wash the plate thoroughly by submerging it in a container of distilled water or by gently rinsing with a squirt bottle until the runoff is clear.[13][15]
-
Dry Plate: Invert the plate on a paper towel and let it air dry completely.
-
Solubilize Stain: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 15-20 minutes with gentle shaking.[15][16]
-
Quantify: Transfer 125-150 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader.[14][15]
Data Analysis: Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [ (OD_control - OD_test) / OD_control ] * 100
Protocol 3: Quantification of Pyocyanin Production in P. aeruginosa
Principle: Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa. Its production is regulated by the rhl QS system. This protocol quantifies pyocyanin by extracting it from a bacterial culture supernatant with chloroform and measuring its absorbance.[17]
Materials:
-
P. aeruginosa PAO1 culture supernatant
-
Chloroform
-
0.2 N Hydrochloric Acid (HCl)
-
Centrifuge and microcentrifuge tubes
-
Spectrophotometer or microplate reader (520 nm)
Procedure:
-
Culture Preparation: Inoculate 5 mL of LB broth with P. aeruginosa and add the test compound at the desired sub-MIC concentration (and a solvent control). Incubate at 37°C for 20-24 hours with shaking (180 rpm).[9]
-
Harvest Supernatant: Centrifuge the cultures at 10,000 rpm for 10 minutes to pellet the cells.[9] Carefully collect the cell-free supernatant.
-
Extract Pyocyanin:
-
To 3 mL of the supernatant, add 1.8 mL of chloroform and vortex vigorously for 30 seconds.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the phases. The pyocyanin will move to the lower blue-colored chloroform layer.
-
-
Acidify and Re-extract:
-
Carefully transfer 1.5 mL of the blue chloroform layer to a new tube.
-
Add 1 mL of 0.2 N HCl and vortex. The solution will turn from blue to pink/red as the pyocyanin moves into the upper acidic aqueous layer.[18]
-
Centrifuge briefly to separate the phases.
-
-
Quantify: Transfer the upper pink/red layer to a cuvette or a 96-well plate and measure the absorbance at 520 nm (OD₅₂₀).[18]
Data Analysis: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD₅₂₀ by 17.072.[18] Calculate the percentage inhibition relative to the solvent control.
Protocol 4: Violacein Inhibition Assay in Chromobacterium violaceum
Principle: Chromobacterium violaceum (e.g., ATCC 12472) produces a purple pigment called violacein, which is under the control of a LuxI/LuxR-type QS system.[6] Inhibition of violacein production without inhibiting bacterial growth is a strong indicator of QSI activity against AHL-based signaling.[6][11][19]
Materials:
-
C. violaceum strain (e.g., ATCC 12472)
-
LB Broth
-
Test compound at various concentrations
-
Sterile 96-well flat-bottom microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (595 nm for violacein, 600 nm for growth)
Procedure:
-
Prepare Inoculum: Grow C. violaceum in LB broth overnight at 30°C with shaking. Standardize the culture to an OD₆₀₀ of 0.1 in fresh LB broth.[6]
-
Prepare Plate: To a 96-well plate, add 100 µL of the standardized C. violaceum inoculum to each well.
-
Add Compound: Add 100 µL of the serially diluted test compound (prepared in LB broth) to the respective wells. Include a solvent control.[6]
-
Incubation: Incubate the plate at 30°C for 24 hours with gentle agitation (130-150 rpm).[6][19]
-
Measure Growth: After incubation, measure the absorbance at 600 nm (OD₆₀₀) to assess bacterial growth. This is crucial to confirm the absence of toxicity.
-
Extract Violacein:
-
Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the cells.
-
Carefully discard the supernatant.
-
Allow the plate to air dry completely.
-
Add 200 µL of DMSO to each well to solubilize the violacein pigment.[19] Mix thoroughly by pipetting or shaking until the purple color is fully dissolved.
-
-
Quantify: Transfer 150 µL of the DMSO-violacein solution to a new plate and measure the absorbance at 595 nm (OD₅₉₅).[6][19]
Data Analysis:
-
First, confirm that the compound did not significantly inhibit growth at the tested concentrations by comparing the OD₆₀₀ values.
-
Calculate the percentage of violacein inhibition relative to the control: % Inhibition = [ (OD₅₉₅_control - OD₅₉₅_test) / OD₅₉₅_control ] * 100
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising avenue for the development of novel anti-virulence agents. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate these compounds as quorum sensing inhibitors. By effectively reducing the production of key virulence factors and inhibiting biofilm formation without exerting bactericidal pressure, these molecules could lead to new therapies that complement traditional antibiotics and help combat the growing threat of multidrug-resistant infections.
Future research should focus on elucidating the precise molecular targets within the QS cascade, optimizing the scaffold for improved potency and pharmacokinetic properties, and evaluating their efficacy in more complex models of infection.
References
- BenchChem. (2025). Application Notes and Protocols: In Vitro Quorum Sensing Inhibition Assay Using Maculosin. BenchChem.
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- Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. ABLE.
- Srinivasan, R., et al. (2017).
- O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
- BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay.
- Galloway, W. R., et al. (2011). Small Molecules that Modulate Quorum Sensing and Control Virulence in Pseudomonas aeruginosa. ACS Chemical Biology, 6(9), 890-898.
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- El-Fouly, M. Z., et al. (2016). Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. Bio-protocol, 6(23), e2055.
- Alvarez, M. V., et al. (2025). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. Journal of Visualized Experiments.
- Zhou, L., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 14, 1413728.
- Zhou, L., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers.
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- Barakat, S. M., et al. (2023). Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. Scientific Reports, 13(1), 14158.
- O'Sullivan, T. P. (2022). Small Molecule Inhibitors of Bacterial Quorum Sensing. Medical Sciences Forum, 14(1), 16.
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Application Notes and Protocols: Development of Antimicrobial Agents from 1H-Pyrrole-2,5-dicarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2][3] Nitrogen-containing heterocycles, such as pyrrole and its derivatives, are prominent structures in many biologically active compounds and approved drugs, demonstrating a wide range of pharmacological activities including antibacterial properties.[4][5][6][7] The 1H-pyrrole-2,5-dicarboxamide core, in particular, presents a versatile scaffold amenable to chemical modification, offering the potential to generate a library of compounds with diverse antimicrobial profiles.[4][5] This document provides a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of novel this compound derivatives.
These application notes and protocols are designed to provide both the foundational theory and the practical, step-by-step methodologies required to advance a drug discovery program centered on this promising class of molecules. We will delve into the rationale behind experimental design, from the initial synthetic strategy to the nuances of antimicrobial susceptibility testing.
PART 1: Synthesis and Characterization of this compound Derivatives
The synthetic approach to this compound analogs is crucial for generating structural diversity, which is a key element of any successful structure-activity relationship (SAR) study.[8][9] The general strategy involves the synthesis of the core 1H-pyrrole-2,5-dicarboxylic acid, followed by amide coupling with a variety of amines to produce the final dicarboxamide derivatives.
Protocol 1: Synthesis of a Model N1,N5-dibenzyl-1H-pyrrole-2,5-dicarboxamide
This protocol details a representative synthesis. The choice of benzylamine for the amide coupling is illustrative; a wide array of primary and secondary amines can be utilized to explore the chemical space and optimize antimicrobial activity.
Materials:
-
1H-Pyrrole-2,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry Dichloromethane (DCM)
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of 1H-pyrrole-2,5-dicarboxylic acid (1 equivalent) in dry DCM, add thionyl chloride (2.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1H-pyrrole-2,5-dicarbonyl dichloride.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in dry DCM and cool to 0 °C.
-
In a separate flask, dissolve benzylamine (2.5 equivalents) and triethylamine (3 equivalents) in dry DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield the pure N1,N5-dibenzyl-1H-pyrrole-2,5-dicarboxamide.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualization of the Synthetic Workflow
Caption: Synthetic route to N1,N5-dibenzyl-1H-pyrrole-2,5-dicarboxamide.
PART 2: In Vitro Antimicrobial Susceptibility Testing
Once a library of this compound derivatives has been synthesized and characterized, the next critical step is to evaluate their antimicrobial activity. The following protocols outline standard methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the time-dependent killing kinetics of the compounds.[2][10]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12] This is a fundamental assay for assessing the potency of a new compound.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Step-by-Step Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).[13]
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in MHB in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 16-24 hours.[10]
-
-
Determination of MIC:
Visualization of the MIC Assay Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[14][15] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
Step-by-Step Procedure:
-
Subculturing from MIC Wells:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).[14]
-
Spot-plate the aliquot onto MHA plates.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Data Presentation: Hypothetical Antimicrobial Activity
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | Activity |
| PDC-01 | Benzyl | 8 | 16 | 2 | Bactericidal |
| PDC-02 | 4-Chlorobenzyl | 4 | 8 | 2 | Bactericidal |
| PDC-03 | 4-Methoxybenzyl | 16 | >64 | >4 | Bacteriostatic |
| PDC-04 | Cyclohexyl | 32 | >64 | >2 | Bacteriostatic |
| Vancomycin | - | 1 | 2 | 2 | Bactericidal |
An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[16]
Protocol 4: Time-Kill Kinetics Assay
This assay provides information on the rate of bacterial killing over time when exposed to different concentrations of an antimicrobial agent.[1][17][18] It helps to characterize the pharmacodynamic properties of the compound.
Materials:
-
Synthesized this compound derivatives
-
Mid-log phase bacterial culture
-
MHB
-
MHA plates
-
Sterile saline or PBS
Step-by-Step Procedure:
-
Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol, diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing MHB.
-
Add the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to the flasks.[18]
-
Include a growth control flask without any compound.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[18]
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
Visualization of a Hypothetical Time-Kill Curve
Caption: Logical flow of a time-kill kinetics experiment.
PART 3: Mechanistic Insights and Structure-Activity Relationships (SAR)
While the exact mechanism of action for novel pyrrole-based compounds requires dedicated studies, insights from existing literature can guide hypothesis generation. Some pyrrole-containing antibiotics function as protonophores, disrupting the bacterial membrane potential.[4] Others may interfere with essential cellular processes. For instance, some pyrrole derivatives have been shown to inhibit quorum sensing, a bacterial communication system that regulates virulence and biofilm formation.[4][19][20]
The data generated from the antimicrobial susceptibility testing of a library of this compound derivatives will be instrumental in establishing SAR.[8][9] By systematically varying the substituents on the amide nitrogens and correlating these structural changes with antimicrobial activity, key pharmacophoric features can be identified. For example, the inclusion of halogenated or hydroxylated phenyl rings has been shown to modulate the antibacterial and antifungal activity of some pyrrole derivatives.[21]
Conclusion
The this compound scaffold represents a promising starting point for the development of new antimicrobial agents. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and in vitro evaluation of novel derivatives. Through systematic exploration of the chemical space around this core structure and rigorous antimicrobial testing, it is possible to identify lead compounds with potent activity against clinically relevant pathogens. The subsequent elucidation of their mechanism of action and optimization of their SAR will be critical steps in advancing these compounds through the drug discovery pipeline.
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Time-Kill Kinetics Assay - Emery Pharma. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. [Link]
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Antimicrobial Assays - Linnaeus Bioscience. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... - Protocols.io. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. [Link]
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Time Kill Assay | PDF | Antimicrobial - Scribd. [Link]
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Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [Link]
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Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. [Link]
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Minimum inhibitory concentration - Wikipedia. [Link]
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Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. [Link]
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Antimicrobial Susceptibility Testing Protocols - Taylor & Francis eBooks. [Link]
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Minimum bactericidal concentration - Grokipedia. [Link]
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Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]
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Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. [Link]
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Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. [Link]
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Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [Link]
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Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed. [Link]
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Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - OUCI. [Link]
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1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - NIH. [Link]
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC - NIH. [Link]
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Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - MDPI. [Link]
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(PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. [Link]
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1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - Frontiers. [Link]
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Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed. [Link]
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(PDF) A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. [Link]
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Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents - ResearchGate. [Link]
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SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech. [Link]
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Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed. [Link]
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Relation between chemical structure and microbial activity of compounds... - ResearchGate. [Link]
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Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - ResearchGate. [Link]
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Application Notes and Protocols: The 1H-Pyrrole-2,5-dicarboxamide Scaffold in Modern Enzyme Inhibitor Design
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1H-pyrrole-2,5-dicarboxamide scaffold has emerged as a structurally robust and synthetically versatile framework in the design of potent and selective enzyme inhibitors. Its rigid, planar geometry, combined with the strategic placement of hydrogen bond donors and acceptors, allows for high-affinity interactions with a multitude of enzyme active sites. This guide provides an in-depth exploration of this privileged scaffold, detailing the rationale behind its use, key design strategies, and field-proven protocols for the development and characterization of inhibitors targeting critical enzyme classes, including protein kinases, Poly(ADP-ribose) Polymerase (PARP), and various microbial enzymes.
Section 1: Core Principles of Inhibitor Design
The efficacy of the this compound core lies in its unique combination of structural and chemical properties. The pyrrole ring provides a rigid backbone, which minimizes the entropic penalty upon binding to a target. The two carboxamide groups, positioned at the 2- and 5-positions, act as crucial interaction points. The amide N-H groups are excellent hydrogen bond donors, while the carbonyl oxygens are effective hydrogen bond acceptors. This predictable, dual-functionality allows the scaffold to anchor within an enzyme's active site, often mimicking the interactions of endogenous ligands or cofactors.
Key Design Strategies
Successful inhibitor design is an iterative process blending computational and experimental approaches. The pyrrole-dicarboxamide scaffold is particularly amenable to these strategies.
-
Structure-Based Drug Design (SBDD): With a known crystal structure of a target enzyme, SBDD allows for the rational design of inhibitors. The pyrrole core can be positioned within the active site, and substituents on the carboxamides can be computationally modified to maximize hydrophobic, electrostatic, and hydrogen-bonding interactions with specific amino acid residues. This approach was instrumental in optimizing pyrrole-based inhibitors for targets like HMG-CoA reductase[1] and TAK1 kinase[2].
-
Pharmacophore Modeling: In the absence of a crystal structure, a pharmacophore model can be generated from a set of known active inhibitors. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. Novel pyrrole-dicarboxamide derivatives can then be designed to fit this model, a strategy successfully used for designing inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3)[3].
-
Structure-Activity Relationship (SAR) Guided Optimization: SAR is the cornerstone of medicinal chemistry. By systematically modifying the substituents on the pyrrole scaffold and observing the effect on inhibitory activity, researchers can build a detailed understanding of the target's binding pocket. Key SAR insights for pyrrole-based inhibitors include the importance of specific aromatic rings for improved activity and the detrimental effect of introducing certain polar groups into confined hydrophobic pockets[4].
The following diagram illustrates a typical workflow for the discovery and optimization of enzyme inhibitors based on the this compound scaffold.
Section 2: Targeting Protein Kinases
Protein kinases are a major class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The ATP-binding site of kinases is a highly validated drug target.
Mechanism of Kinase Inhibition
Pyrrole-carboxamide derivatives often function as "Type I" ATP-competitive inhibitors. They occupy the adenine-binding region of the kinase active site, with the carboxamide groups forming critical hydrogen bonds with the "hinge" region of the enzyme, mimicking the interaction of the adenine ring of ATP. X-ray crystallography has confirmed this binding mode for related scaffolds, showing a distinct donor-acceptor pair with backbone functionalities of the hinge region[2].
Protocol: Biochemical Kinase Inhibition Assay (Generic)
This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a fluorescence-based assay.
Materials:
-
Recombinant purified kinase
-
Fluorescently-labeled peptide substrate
-
ATP solution (at or near the Km for the specific kinase)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well microplates (low-volume, black)
-
Microplate reader with fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.
-
Assay Plate Setup:
-
Add 50 nL of each compound dilution to the appropriate wells of the 384-well plate.
-
For control wells, add 50 nL of DMSO (0% inhibition) or a saturating concentration of the positive control inhibitor (100% inhibition).
-
-
Enzyme/Substrate Addition: Prepare a master mix of kinase and fluorescent peptide substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the enzymatic reaction.
-
Reaction Progress: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). Monitor the fluorescence signal at regular intervals. The signal will change as the substrate is phosphorylated.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO and positive controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Kinase Inhibition Profile
The following table shows hypothetical data for a series of pyrrole-dicarboxamide analogs, demonstrating how SAR can be evaluated.
| Compound ID | R1 Group | R2 Group | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index |
| PDC-01 | Phenyl | Cyclohexyl | 250 | 5000 | 20 |
| PDC-02 | 4-Fluorophenyl | Cyclohexyl | 50 | 4500 | 90 |
| PDC-03 | 4-Fluorophenyl | 4-Piperidinyl | 15 | 6000 | 400 |
| PDC-04 | 3-Pyridyl | Cyclohexyl | 180 | 3600 | 20 |
Selectivity Index = IC50 (Off-Target) / IC50 (Target)
Section 3: Targeting Poly(ADP-ribose) Polymerase (PARP)
PARP-1 and PARP-2 are key enzymes in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. Inhibiting PARP in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, making PARP a prime oncology target[5].
Mechanism of PARP Inhibition and Synthetic Lethality
PARP inhibitors are designed to mimic the nicotinamide moiety of PARP's substrate, NAD+, competitively binding to the catalytic domain[6]. This not only prevents the catalytic PARylation activity but can also "trap" the PARP enzyme on the DNA at the site of a single-strand break. When the cell attempts to replicate its DNA, this trapped PARP-DNA complex creates a stalled replication fork, leading to a double-strand break. In normal cells, this is repaired by the HRR pathway. However, in BRCA-deficient cells, the HRR pathway is non-functional, and the accumulation of double-strand breaks triggers apoptosis[7][8].
Protocol: Cellular Proliferation Assay in BRCA-Deficient Cells
This protocol measures the cytotoxic effect of pyrrole-dicarboxamide-based PARP inhibitors specifically in a cancer cell line with a known BRCA mutation.
Materials:
-
MDA-MB-436 (BRCA1-mutant) or CAPAN-1 (BRCA2-mutant) cancer cell lines[7].
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics.
-
Test compounds and a reference PARP inhibitor (e.g., Olaparib).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well clear-bottom, white-walled plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference inhibitor in culture medium.
-
Remove the seeding medium from the plates and add 100 µL of medium containing the various compound concentrations. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Measurement:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated wells (100% viability) and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
Section 4: Application in Developing Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of novel agents that act on new targets. The pyrrole scaffold has proven effective against various bacterial enzymes and virulence pathways.
Case Study: Quorum Sensing (QS) Inhibition
A recent study highlighted that 1H-pyrrole-2,5-dicarboxylic acid, a close analog of the dicarboxamide scaffold, acts as a potent quorum sensing inhibitor in the opportunistic pathogen Pseudomonas aeruginosa[9][10]. Instead of killing the bacteria, QS inhibitors block cell-to-cell communication, thereby preventing the expression of virulence factors and biofilm formation. This makes the bacteria more susceptible to host defenses and conventional antibiotics[11].
Protocol: Anti-Biofilm Formation Assay (Crystal Violet Method)
This protocol quantifies the ability of a compound to inhibit the formation of bacterial biofilms.
Materials:
-
Pseudomonas aeruginosa PAO1 strain.
-
Tryptic Soy Broth (TSB).
-
Test compounds dissolved in DMSO.
-
96-well flat-bottom polystyrene plates.
-
0.1% (w/v) Crystal Violet solution.
-
30% (v/v) Acetic Acid in water.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Inoculum Preparation: Grow an overnight culture of P. aeruginosa in TSB. Dilute the culture to an OD600 of ~0.02 in fresh TSB.
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Compound Addition: Add 1 µL of the test compounds at various concentrations to the wells. Include DMSO-only (positive control for biofilm) and broth-only (negative control) wells.
-
Incubation: Cover the plate and incubate under static conditions for 24 hours at 37°C.
-
Washing: Gently discard the planktonic (free-floating) cells from the wells. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet stain. Incubate for 15 minutes.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm (OD570).
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the DMSO control.
References
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Chen, C. H., et al. (2021). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. National Institutes of Health. Available at: [Link]
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Perrone, R. D., et al. (2007). Design and synthesis of hepatoselective, pyrrole-based HMG-CoA reductase inhibitors. PubMed. Available at: [Link]
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Patel, D., et al. (2023). Novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids as Promising DNA Gyrase Inhibitors: Design, Synthesis and Antimicrobial Evaluation. ResearchGate. Available at: [Link]
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van de Lavoir, M. C., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. American Chemical Society. Available at: [Link]
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Wang, Z., et al. (2016). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. MDPI. Available at: [Link]
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Das, J., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. Available at: [Link]
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Sharma, R., et al. (2023). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. PubMed Central. Available at: [Link]
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Wang, D., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Available at: [Link]
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Wang, L., et al. (2018). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PubMed Central. Available at: [Link]
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Zhao, W., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. Available at: [Link]
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Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]
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Li, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. Available at: [Link]
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Al-Wahaibi, L. H., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. Available at: [Link]
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Wiebe, J., & Jose, J. (2022). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. ScienceDirect. Available at: [Link]
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Unknown. (Date). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate. Available at: [Link]
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Trotsko, N., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PubMed Central. Available at: [Link]
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Chen, P., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. PubMed. Available at: [Link]
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Chen, P., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. ResearchGate. Available at: [Link]
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Akocak, S., et al. (2024). Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study. PubMed. Available at: [Link]
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Osagie, I. R., et al. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Belanger, F., et al. (2023). Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. PubMed Central. Available at: [Link]
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Chen, P., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers. Available at: [Link]
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Unknown. (Date). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]
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Foddy, L., et al. (2010). The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. PubMed. Available at: [Link]
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Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
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Bogner, L., & Tanner, J. J. (2024). Screening a knowledge-based library of low molecular weight compounds against the proline biosynthetic enzyme 1-pyrroline-5-carboxylate 1 (PYCR1). PubMed Central. Available at: [Link]
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Wang, Y., et al. (2016). Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors. PubMed. Available at: [Link]
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Youssif, B. G. M., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available at: [Link]
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Karlberg, T., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PubMed Central. Available at: [Link]
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Gill, I., et al. (2006). Biocatalytic ammonolysis of (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl)-5-ethyl ester: preparation of an intermediate to the dipeptidyl peptidase IV inhibitor Saxagliptin. PubMed. Available at: [Link]
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Wang, S., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. Available at: [Link]
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Tzani, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Available at: [Link]
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Unknown. (Date). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. R Discovery. Available at: [Link]
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Unknown. (Date). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available at: [Link]
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Application Note & Protocol: A Scalable Synthesis of 1H-Pyrrole-2,5-dicarboxamide for Pharmaceutical Research and Development
Abstract
The 1H-Pyrrole-2,5-dicarboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1][2] Its synthesis, particularly on a scale suitable for drug development, presents unique challenges related to reagent selection, reaction control, and product purification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound. It details a robust, two-stage laboratory-scale protocol and provides critical analysis and methodologies for scaling the synthesis to kilogram levels. The protocols emphasize safety, efficiency, and the rationale behind key experimental choices, ensuring a self-validating and reproducible process.
Introduction and Strategic Overview
The amide bond is one of the most prevalent functional groups in pharmaceuticals, with an estimated 25% of all known drugs containing at least one amide linkage.[3] The synthesis of bis-amides on a heterocyclic core, such as this compound, requires a carefully considered strategy to ensure high yield and purity, especially during scale-up.
Our synthetic approach is a two-stage process designed for scalability and robustness:
-
Stage 1: Synthesis of the Precursor. We begin with the synthesis of the key intermediate, 1H-Pyrrole-2,5-dicarboxylic acid. This precursor can be prepared via several established routes, including the Paal-Knorr condensation or oxidation of substituted pyrroles.[4][5] This guide will focus on a reproducible method for generating this diacid intermediate in high purity.
-
Stage 2: Diamidation. The core transformation involves the formation of two amide bonds on the pyrrole ring. This step is critical and often presents scale-up challenges, including managing exotherms, selecting an appropriate coupling agent, and handling byproducts.[6] We will detail a protocol using n-propanephosphonic acid anhydride (T3P®), a reagent known for its efficiency, favorable safety profile, and generation of water-soluble byproducts, making it highly suitable for large-scale synthesis.[7]
The overall synthetic workflow is illustrated below.
Caption: Key steps and critical control point in the scaled-up diamidation workflow.
References
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Reducing the Complexity of Commercial-Scale Amide Formation. (2013). Pharmaceutical Technology. [Link]
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Green Synthesis of Pyrrole Derivatives. (n.d.). Semantic Scholar. [Link]
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Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. (2020). ChemistrySelect. [Link]
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One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. (2015). The Journal of Organic Chemistry. [Link]
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Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). Organic Process Research & Development. [Link]
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New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2006). Chimia. [Link]
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General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011). Organic Letters. [Link]
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Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. (2021). European Journal of Organic Chemistry. [Link]
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Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Omega. [Link]
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A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018). Oriental Journal of Chemistry. [Link]
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Amide bond formation: beyond the dilemma between activation and racemisation. (2020). Chemical Society Reviews. [Link]
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A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. (2001). Synthesis. [Link]
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Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. (2020). Progress in Chemical and Biological Science. [Link]
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Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). Organic Process Research & Development. [Link]
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2,5-dihydro-1H-pyrrole-2-carboxamide. (n.d.). ChemSynthesis. [Link]
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Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. (2021). Organic & Biomolecular Chemistry. [Link]
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Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors. (n.d.). Grantome. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2020). Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols: The Role of 1H-Pyrrole-2,5-dicarboxamide in Advanced Material Science
Abstract: This document provides a comprehensive technical guide for researchers, material scientists, and chemical development professionals on the application of 1H-Pyrrole-2,5-dicarboxamide and its parent scaffold, pyrrole-2,5-dicarboxylic acid (PDCA), as versatile building blocks in modern material science. We delve into the synthesis of high-performance polymers, the design of supramolecular assemblies, and the construction of coordination polymers and metal-organic frameworks (MOFs). The protocols herein are presented with detailed causality, aiming to equip researchers with the foundational knowledge to innovate in this promising area.
Introduction: The Pyrrole-2,5-Difunctional Scaffold
The 1H-pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure in chemistry, renowned for its presence in natural products and its utility in pharmaceuticals and agrochemicals.[1] In material science, when functionalized at the 2 and 5 positions with groups capable of forming directional bonds, the pyrrole unit transforms into a rigid, planar, and highly versatile building block.
While much of the foundational research has focused on 1H-Pyrrole-2,5-dicarboxylic acid (PDCA) as a bio-based monomer alternative to furan-2,5-dicarboxylic acid (FDCA) for polyester production, its dicarboxamide derivative, This compound , presents unique opportunities.[2][3] The primary distinction lies in the functional end-groups:
-
Carboxylic Acid (-COOH): Acts as a strong hydrogen bond donor and can be deprotonated to form carboxylates, which are excellent coordinating ligands for metal ions.
-
Carboxamide (-CONH₂): Features both hydrogen bond donors (N-H) and acceptors (C=O), leading to robust and highly directional hydrogen-bonding arrays, distinct from the classic carboxylic acid dimer motif.
This guide will explore applications stemming from this unique scaffold, leveraging established principles from PDCA chemistry and highlighting the specific advantages conferred by the dicarboxamide functionality.
Application I: High-Performance Polyamides and Copolymers
The bifunctional nature of the pyrrole-2,5-dicarboxamide scaffold makes it an ideal candidate for step-growth polymerization. The resulting polymers incorporate the rigid pyrrole ring into the backbone, enhancing thermal stability and mechanical properties. The amide functionalities contribute to extensive inter-chain hydrogen bonding, further improving material robustness.
Scientific Rationale
Polypyrrole (PPy) and its derivatives are well-known for their conductivity and stability.[4][5] By creating polyamides using a pyrrole-dicarboxamide monomer, one can synthesize materials that merge the structural benefits of traditional aramids (e.g., Kevlar) with the inherent electronic properties and rigidity of the pyrrole core. The ability to N-substitute the pyrrole ring offers a powerful method to tune polymer properties, such as solubility and processability, without disrupting the backbone conjugation.[2][3] Introducing different functional groups on the pyrrole nitrogen allows for precise control over the final material's characteristics.[6]
Experimental Protocol: Synthesis of a Pyrrole-Based Polyamide
This protocol describes the synthesis of a polyamide via condensation of a conceptual N-alkylated 1H-pyrrole-2,5-dicarbonyl chloride with an aliphatic diamine. The initial monomer synthesis starts from the more accessible N-substituted PDCA.
Part A: Monomer Synthesis - N-Octyl-1H-pyrrole-2,5-dicarbonyl Chloride
-
N-Alkylation of Dimethyl Pyrrole-2,5-dicarboxylate: Based on established methods[3], start with commercially available dimethyl pyrrole-2,5-dicarboxylate. In a nitrogen-purged flask, suspend the diester in anhydrous DMF. Cool to 0 °C and add sodium hydride (NaH, 1.2 eq.) portion-wise. Stir for 30 minutes, then add 1-iodooctane (1.1 eq.). Allow the reaction to warm to room temperature and stir for 24 hours. Quench with water and extract with ethyl acetate. Purify by column chromatography to yield dimethyl N-octyl-1H-pyrrole-2,5-dicarboxylate.
-
Saponification: Hydrolyze the resulting diester to the dicarboxylic acid using an excess of NaOH in a THF/water mixture at 70 °C for 12 hours.[3] Acidify with HCl to precipitate the N-octyl-1H-pyrrole-2,5-dicarboxylic acid. Filter, wash with water, and dry under vacuum.
-
Acid Chloride Formation: In a flask equipped with a reflux condenser and a gas trap, suspend the N-octyl-PDCA in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 3-5 eq.) and a catalytic amount of DMF. Reflux the mixture for 4-6 hours until the solution becomes clear. Remove excess thionyl chloride and solvent under reduced pressure to obtain the crude N-octyl-1H-pyrrole-2,5-dicarbonyl chloride, which can be used directly in the next step.
Part B: Polymerization
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve hexamethylenediamine (1.0 eq.) in anhydrous N-methyl-2-pyrrolidone (NMP) containing 5% lithium chloride (LiCl). The LiCl is crucial for preventing polymer precipitation by disrupting hydrogen bonds.
-
Monomer Addition: Cool the diamine solution to 0 °C. Dissolve the N-octyl-1H-pyrrole-2,5-dicarbonyl chloride (1.0 eq.) in a minimal amount of anhydrous NMP and add it dropwise to the stirred diamine solution. An immediate increase in viscosity is expected.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours to ensure high molecular weight is achieved.
-
Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration. Wash it extensively with water to remove LiCl and then with methanol to remove residual monomers and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for at least 24 hours.
Application II: Supramolecular Self-Assembly
The this compound molecule is an exemplary building block for constructing ordered supramolecular structures. Its planar geometry and the presence of four hydrogen-bonding sites (two donors, two acceptors) predispose it to form predictable, non-covalent networks.
Scientific Rationale
The principles of crystal engineering and supramolecular chemistry rely on well-defined intermolecular interactions. Research on 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives has shown their capacity to form one-, two-, and even three-dimensional networks through consistent bidentate hydrogen bonds between carboxylic acid groups.[7] By replacing the carboxylic acids with carboxamides, the hydrogen-bonding motif changes, favoring the formation of robust, linear "head-to-tail" tapes or sheet-like structures. These interactions can be exploited to create organogels, liquid crystals, or functional surfaces. The choice of N-substituent on the pyrrole ring is critical; bulky or long-chain alkyl groups can be used to control solubility and influence the packing arrangement (e.g., inducing gelation).
Protocol: Induction and Characterization of Organogelation
This protocol outlines a method to test the gelation capability of a synthesized N-substituted this compound.
-
Synthesis of Gelling Agent: Synthesize an N-substituted this compound with a long alkyl chain (e.g., N-dodecyl) using the methods described in Section 2, but terminating after the saponification step and followed by amidation (e.g., using a coupling agent like HATU with ammonia).
-
Solvent Screening: Place approximately 10 mg of the synthesized compound into several vials. To each vial, add 1 mL of a different organic solvent (e.g., toluene, cyclohexane, ethyl acetate, ethanol).
-
Dissolution: Heat the vials in a controlled temperature bath until the compound dissolves completely. Causality: Heating provides the energy to overcome intermolecular forces and create a homogeneous solution.
-
Gelation Induction: Remove the vials from the heat and allow them to cool undisturbed to room temperature. Let them stand for several hours.
-
Gel Confirmation: Invert the vials. If the solvent no longer flows, a stable organogel has formed.
-
Minimum Gelation Concentration (MGC): Determine the MGC by repeating the process with serial dilutions of the compound in a solvent that proved effective. The MGC is the lowest concentration at which a stable gel forms.
-
Characterization:
-
Scanning Electron Microscopy (SEM): To visualize the nanofibrous network of the gel, place a small amount of the gel on a silicon wafer, allow the solvent to evaporate slowly (or use critical point drying), and coat with gold or carbon before imaging.
-
Rheology: Perform oscillatory rheology on the bulk gel to quantify its mechanical properties (storage modulus G' and loss modulus G''). A true gel will exhibit G' > G'' and both moduli will be largely independent of frequency.
-
Application III: Coordination Polymers and Metal-Organic Frameworks (MOFs)
The construction of porous crystalline materials like MOFs through the coordination of metal ions with organic linkers is a cornerstone of modern materials chemistry.[8][9] The pyrrole-2,5-dicarboxylate ligand is an excellent candidate for this purpose.
Scientific Rationale
PDCA and its derivatives serve as effective organic linkers for creating MOFs.[6] The two carboxylate groups can bridge multiple metal centers to build up 1D, 2D, or 3D networks.[10] The resulting frameworks have potential applications in gas storage and separation, catalysis, and sensing. While the dicarboxamide is less commonly used as a primary linker due to the lower acidity of the N-H protons, it can be incorporated in several ways:
-
As a Pre-Linker: this compound can be hydrolyzed in situ during solvothermal synthesis to form the dicarboxylate linker.
-
As a Functional Modulator: MOFs can be synthesized with PDCA, and the uncoordinated amide groups from a different co-ligand or post-synthetically modified onto the framework can project into the pores, creating specific binding sites for guest molecules like CO₂ or water.
-
Direct Coordination: Under certain conditions, the carbonyl oxygen of the amide group can coordinate to hard metal cations, leading to novel framework topologies.
General Protocol: Solvothermal Synthesis of a PDCA-Based MOF
This protocol describes a general method for synthesizing a MOF using 1H-Pyrrole-2,5-dicarboxylic acid (PDCA) as the organic linker.
-
Reactant Preparation: In a glass vial, combine 1H-Pyrrole-2,5-dicarboxylic acid (1 eq.) and a metal salt (e.g., Zinc Nitrate Hexahydrate, 1.5 eq.).
-
Solvent Addition: Add a solvent mixture, typically N,N-dimethylformamide (DMF) and ethanol in a 2:1 to 3:1 ratio.
-
Modulator (Optional): A small amount of a modulator like nitric acid or acetic acid can be added to improve crystal quality by competing with the linker for coordination sites, which slows down the crystallization process.
-
Sonication: Briefly sonicate the mixture to ensure homogeneity.
-
Sealing and Heating: Seal the vial tightly and place it in a programmable oven. Heat the reaction to a specific temperature (typically 80-120 °C) and hold for 24-72 hours. Causality: The elevated temperature and pressure of the solvothermal method facilitate the dissolution of reactants and the slow growth of high-quality crystals.
-
Cooling and Isolation: Allow the oven to cool slowly to room temperature. Crystals of the MOF should be visible in the vial.
-
Washing and Activation: Carefully decant the mother liquor and wash the crystals several times with fresh DMF to remove unreacted starting materials. Then, exchange the DMF with a more volatile solvent like ethanol or acetone over 1-2 days.
-
Activation: To remove the solvent from the pores and activate the MOF for gas sorption or other applications, heat the sample under a dynamic vacuum at a temperature below its decomposition point.
Quantitative Data Summary
The properties of materials derived from the pyrrole-2,5-difunctional scaffold can be tuned significantly by the choice of functional group and N-substituent.
| Property | Pyrrole-Dicarboxylate (PDCA) Polymer | Pyrrole-Dicarboxamide Polymer (Hypothetical) | Rationale for Difference |
| Primary Backbone Linkage | Ester or Amide (if from PDCA) | Amide | The monomer itself defines the linkage. |
| Inter-chain Bonding | Dipole-dipole; H-bonding (Amide) | Strong, directional H-bonding | Amide groups form more extensive H-bond networks than esters. |
| Typical Solubility | Often requires aggressive solvents | Likely lower solubility in common solvents | Increased H-bonding reduces solvent interaction. |
| Thermal Stability (Td) | High | Potentially higher | Enhanced intermolecular forces from H-bonding can increase decomposition temperature. |
| MOF Linker Capability | Excellent (via carboxylate) | Indirect or specialized | Carboxylates are superior coordinating groups for most metal ions.[11] |
Conclusion
The this compound scaffold, along with its parent dicarboxylic acid, represents a highly adaptable platform for the material scientist. By understanding the fundamental chemistry of this rigid, planar building block—particularly the distinct roles of its carboxylic acid and carboxamide functionalities—researchers can design and synthesize a new generation of advanced materials. From thermally robust polymers to precisely ordered supramolecular assemblies and functional porous frameworks, the applications are extensive and ripe for exploration. The protocols and rationale provided in this guide serve as a validated starting point for innovation in this exciting field.
References
- Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles.ChemSusChem. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/cssc.202001106]
- Unlocking the Potential of Substituted Pyrrole-2,5-dicarbaldehydes: A Technical Guide for Researchers.Benchchem. [URL: https://www.benchchem.com/blog/unlocking-the-potential-of-substituted-pyrrole-2-5-dicarbaldehydes-a-technical-guide-for-researchers]
- Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles (PDF).ResearchGate. [URL: https://www.researchgate.
- This compound.Smolecule. [URL: https://www.smolecule.com/cas-719278-42-9-1h-pyrrole-2-5-dicarboxamide.html]
- 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives as versatile hydrogen-bonding motifs for the formation of one-, two- and three-dimensional networks in the solid state.Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/p2/a803966f]
- Polypyrrole Derivatives: Preparation, Properties and Application.National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11360100/]
- Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid.National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11543343/]
- A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies.ResearchGate. [URL: https://www.researchgate.net/publication/349141045_A_clean_synthesis_of_25-dihydro-1H-pyrrole-2-carboxylates_under_catalyst-free_and_solvent-free_conditions_cytotoxicity_and_molecular_docking_studies]
- Properties and applications of polypyrrole.ResearchGate. [URL: https://www.researchgate.
- Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29496412/]
- A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid (PDF).ResearchGate. [URL: https://www.researchgate.net/publication/232770258_A_Short_and_Efficient_Synthesis_of_S-1-Boc-25-dihydro-1H-pyrrole-2-carboxylic_Acid]
- Polypyrrole Derivatives: Preparation, Properties and Application.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39204453/]
- applications of polypyrrole | electronic polymers.YouTube. [URL: https://www.youtube.
- Polypyrrole Derivatives: Preparation, Properties and Application (PDF).ResearchGate. [URL: https://www.researchgate.
- 1H-Pyrrole-2,5-dicarboxylic acid.SIKÉMIA. [URL: https://www.sikemia.com/produit/1h-pyrrole-25-dicarboxylic-acid/]
- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents.MDPI. [URL: https://www.mdpi.com/1422-0067/20/19/4885]
- Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid.Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cssc.202101106]
- Coordination polymers and metal–organic frameworks: materials by design.National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5454326/]
- From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes.National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6409689/]
- Coordination polymers and metal-organic frameworks: Materials by design (PDF).ResearchGate. [URL: https://www.researchgate.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrrole-2,5-dicarboxamide
Welcome to the technical support center for the synthesis of 1H-Pyrrole-2,5-dicarboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this synthetic process.
Introduction
This compound is a key structural motif in many biologically active compounds and functional materials. Its synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields and side reactions to purification difficulties. This guide provides practical, experience-driven advice to help you overcome these hurdles and achieve your synthetic goals.
Common Synthetic Routes: An Overview
The most common approach to synthesizing this compound involves the amidation of a pyrrole-2,5-dicarboxylic acid precursor. This is typically achieved by first converting the dicarboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with the desired amine.
Several synthetic routes to the pyrrole-2,5-dicarboxylic acid precursor have been reported, often starting from pyrrole itself or from bio-based materials like D-galactaric acid.[1][2] These multi-step syntheses can present their own challenges, including the use of hazardous reagents and harsh reaction conditions.[2][3]
Troubleshooting Guide: A-Question-and-Answer-Approach
This section addresses specific problems you may encounter during the synthesis of this compound.
Low Yields
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields are a common frustration in multi-step syntheses.[4] Several factors can contribute to this issue:
-
Inefficient Amide Coupling: The direct amidation of carboxylic acids is often inefficient. The use of a coupling agent is crucial for activating the carboxylic acid and facilitating the reaction.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can all significantly impact the yield. Careful optimization of these parameters is essential.
-
Difficult Purification: The product may be difficult to separate from starting materials, reagents, and byproducts, leading to losses during workup and purification.
-
Side Reactions: The pyrrole ring is susceptible to polymerization and other side reactions, especially under harsh conditions.[5]
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields.
Side Reactions and Impurities
Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A2: Side reactions can be a major challenge, leading to complex reaction mixtures and difficult purifications. Common side reactions include:
-
Over-acylation: If the amine has other reactive functional groups, these may also react with the activated carboxylic acid.
-
Racemization: If the amine is chiral, the reaction conditions can sometimes lead to racemization.
-
Pyrrole Ring Reactions: The pyrrole ring itself can be reactive under certain conditions, leading to polymerization or other unwanted transformations.[5]
Strategies to Minimize Side Reactions:
-
Protecting Groups: Use protecting groups for other reactive functionalities on your amine.
-
Mild Reaction Conditions: Use the mildest possible reaction conditions (e.g., lower temperature, weaker base) to minimize side reactions.
-
Choice of Coupling Agent: Some coupling agents are less likely to cause racemization than others.[6]
Purification Challenges
Q3: I'm having difficulty purifying my product. What are some effective purification strategies?
A3: The purification of this compound can be challenging due to its polarity and potential for hydrogen bonding.
-
Column Chromatography: This is the most common purification method. A careful selection of the stationary and mobile phases is crucial.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure product.
-
Acid-Base Extraction: If the product and impurities have different acid-base properties, an acid-base extraction can be a useful purification step.
Frequently Asked Questions (FAQs)
Q1: What is the best coupling agent for the amidation of pyrrole-2,5-dicarboxylic acid?
A1: The choice of coupling agent depends on several factors, including the specific amine being used and the desired reaction conditions. Some commonly used and effective coupling reagents include HATU, HBTU, and EDC in combination with HOBt.[6]
Q2: What are the best solvents for this reaction?
A2: Common solvents for amide coupling reactions include DMF, DCM, and THF. The choice of solvent can affect the solubility of the reactants and the reaction rate.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound from pyrrole-2,5-dicarboxylic acid.
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve pyrrole-2,5-dicarboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF). Add the coupling agent (e.g., HATU, 2.2 eq) and a base (e.g., DIPEA, 4.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Amidation: Add the amine (2.2 eq) to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Comparison of Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages |
| HATU | High efficiency, low racemization | Expensive |
| HBTU | High efficiency, low racemization | Can be difficult to remove byproducts |
| EDC/HOBt | Inexpensive, easy to use | Can lead to racemization |
References
-
Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Available from: [Link]
-
Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - NIH. Available from: [Link]
-
A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Available from: [Link]
-
Coupling Reagents - Aapptec Peptides. Available from: [Link]
-
A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. Available from: [Link]
-
New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects - Zeitschrift für Naturforschung B. Available from: [Link]
-
New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Available from: [Link]
- Purification of crude pyrroles - US5502213A - Google Patents.
- EP0608688A1 - Process for the purification of crude pyrroles - Google Patents.
-
Bio-Based Pyrrole Compounds Containing Sulfur Atoms as Coupling Agents of Carbon Black with Unsaturated Elastomers - MDPI. Available from: [Link]
-
Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles - PubMed. Available from: [Link]
-
Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors. Available from: [Link]
-
ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS Dmitrii A. Shabalin, Elena Yu. Schmidt and Bo. Available from: [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. Available from: [Link]
-
Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids - RSC Publishing. Available from: [Link]
-
Synthesis and anion binding behaviour of diamide derivatives of pyrrole-2,5-diacetic acid. Available from: [Link]
-
Purification and properties of pyrrole - OpenBU. Available from: [Link]
-
ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. - ResearchGate. Available from: [Link]
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC - NIH. Available from: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1H-Pyrrole-2,5-dicarboxamide Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of 1H-pyrrole-2,5-dicarboxamide and its ester derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. Pyrrole-2,5-dicarboxamide serves as a crucial building block in medicinal chemistry and materials science, but its functionalization, particularly at the nitrogen atom, presents unique challenges that require careful optimization.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, enabling you to rationalize reaction outcomes and strategically optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the strategy for functionalizing the pyrrole-2,5-dicarboxamide core.
Q1: What are the primary strategies for the N-functionalization of the this compound scaffold?
A1: The most common and direct approach to functionalizing the this compound core is through N-substitution, as the pyrrolic nitrogen is the most nucleophilic and acidic site. The two primary strategies are:
-
N-Alkylation: This involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by the addition of an alkylating agent (e.g., an alkyl halide). This is the most prevalent method for introducing alkyl, benzyl, and other sp³-hybridized carbon substituents.[1][2] The reaction is typically governed by the strength of the base, the reactivity of the electrophile, and the choice of solvent.
-
N-Acylation: This method introduces an acyl group to the nitrogen atom. It can be achieved using various acylating agents like acid chlorides or anhydrides. N-acylation significantly alters the electronic properties of the pyrrole ring, making it more electron-deficient.[3][4] While direct N-acylation is possible, sometimes it is part of a larger synthetic sequence where the acyl group also serves as a protecting group.[3]
Q2: How does the choice of base and its counter-ion affect the outcome of N-alkylation reactions?
A2: The choice of base is critical and directly influences both the yield and the regioselectivity (N- vs. C-alkylation) of the reaction. The pyrrole proton is weakly acidic, requiring a strong base for complete deprotonation.
-
Common Bases: Sodium hydride (NaH) is a frequent choice as it is a strong, non-nucleophilic base that generates the sodium pyrrolide salt and hydrogen gas.[1] Other strong bases like butyllithium (n-BuLi) can also be used, but may present different selectivity profiles.[5][6]
-
Counter-ion Effect: The nature of the metal counter-ion (e.g., Na⁺, K⁺, Li⁺) is a key parameter. More ionic nitrogen-metal bonds, typically seen with sodium and potassium, favor N-alkylation because the dissociated pyrrolide anion is a "harder" nucleophile, preferentially attacking the "hard" alkyl halide electrophile at the nitrogen atom.[6] In contrast, more covalent bonds, such as with magnesium halides (from a Grignard reagent), can lead to increased C-alkylation due to a higher degree of coordination with the nitrogen, directing the electrophile to the carbon atoms.[6]
Q3: What are the main challenges when working with the free dicarboxylic acid form versus the diester form?
A3: The reactivity and solubility of the pyrrole-2,5-dicarboxamide scaffold are heavily dependent on whether the carboxyl groups are free acids or esters.
-
Dicarboxylic Acid Form: The free acid is often a poorly soluble, high-melting-point solid.[5] The acidic protons of the carboxyl groups can interfere with many reactions, particularly those requiring basic conditions for N-deprotonation. Therefore, functionalization is almost always performed on the more soluble and less reactive diester derivative (e.g., dimethyl or diethyl ester).
-
Diester Form: The diester (e.g., dimethyl pyrrole-2,5-dicarboxylate) is the preferred substrate for N-functionalization.[1] It exhibits better solubility in common organic solvents like DMF and THF. After successful N-functionalization, the ester groups can be hydrolyzed back to the dicarboxylic acid via saponification, typically using a base like NaOH or LiOH in a water/THF mixture.[1]
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered during the N-functionalization of pyrrole-2,5-dicarboxylate esters.
Problem 1: Low or No Product Yield
Low conversion of the starting material is a frequent issue. The underlying causes can often be traced back to incomplete deprotonation, insufficient electrophile reactivity, or steric hindrance.
Caption: Decision tree for troubleshooting low product yield.
| Potential Cause | Explanation & Recommended Actions |
| Incomplete Deprotonation | The N-H bond of the pyrrole must be fully deprotonated to form the nucleophilic pyrrolide anion. Solutions: • Base Selection: Ensure the base is sufficiently strong. Sodium hydride (NaH, 60% dispersion in mineral oil) is standard. Ensure the mineral oil is washed away with dry hexane if it interferes with the reaction. • Anhydrous Conditions: Water will quench the base and the pyrrolide anion. Use freshly distilled, anhydrous solvents (e.g., DMF, THF) and perform the reaction under an inert atmosphere (N₂ or Ar). • Temperature & Time: Allow sufficient time for deprotonation before adding the electrophile. For NaH in DMF, stirring at 0 °C to room temperature for 30-60 minutes is typical.[1] |
| Poor Electrophile Reactivity | The rate of the Sₙ2 reaction depends on the leaving group ability. Solutions: • Leaving Group: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. If using a bromide or chloride results in low yield, switch to the corresponding iodide. • Finkelstein Reaction: If the alkyl iodide is not readily available, you can generate it in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) when using an alkyl chloride or bromide. |
| Reaction Temperature Too Low | While starting at 0 °C helps control exotherms, some reactions require thermal energy to proceed at a reasonable rate. Solutions: • Gradual Warming: After adding the electrophile at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[1] • Heating: For unreactive electrophiles, gentle heating (e.g., 50-70 °C) may be necessary. Monitor the reaction by TLC to avoid decomposition. |
Problem 2: Formation of Side Products / Difficult Purification
The appearance of unexpected spots on a TLC plate indicates side reactions or impurities. Common issues include C-alkylation, di-alkylation (if applicable), or residual starting materials.
| Potential Cause | Explanation & Recommended Actions |
| Presence of C-Alkylated Isomers | While N-alkylation is electronically favored, some C-alkylation can occur, especially at the C2 position. This complicates purification and lowers the yield of the desired N-isomer. Solutions: • Control the Counter-ion: As discussed in the FAQ, using NaH or KH generally provides high N-selectivity.[6] Avoid reaction conditions that generate more covalent metal-nitrogen bonds. • Solvent Choice: Polar aprotic solvents like DMF or DMSO are known to solvate the cation effectively, promoting the "free" pyrrolide anion and favoring N-alkylation.[7] |
| Unreacted Starting Material | Incomplete consumption of the starting pyrrole derivative is a common reason for purification difficulties. Solutions: • Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) and the alkylating agent (e.g., 1.1-1.25 equivalents) to drive the reaction to completion.[1] • Reaction Monitoring: Follow the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, consider adding more electrophile or increasing the temperature. |
| Product Decomposition | Pyrrole rings can be sensitive to harsh conditions, including strong acids or high temperatures for prolonged periods, leading to resinification.[8] Solutions: • Temperature Control: Avoid excessive heating. Most N-alkylations can be completed between room temperature and 70 °C. • Aqueous Workup: Quench the reaction by carefully adding water or a saturated NH₄Cl solution. When purifying the final dicarboxylic acid, acidification to pH 1 should be done carefully in an ice bath to precipitate the product.[5] |
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
General Workflow for N-Functionalization and Saponification
Caption: General synthetic workflow from diester to dicarboxylic acid.
Protocol 1: N-Alkylation of Dimethyl 1H-pyrrole-2,5-dicarboxylate[1]
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add dimethyl 1H-pyrrole-2,5-dicarboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Cessation of H₂ gas evolution indicates the formation of the sodium salt.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (R-X, 1.25 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate mobile phase).
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted diester.
Protocol 2: Saponification to N-Substituted Pyrrole-2,5-dicarboxylic Acid[1][5]
-
Setup: Dissolve the purified N-substituted diester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 or 3:1 ratio).
-
Hydrolysis: Add sodium hydroxide (NaOH, 2.5-3.0 eq) and heat the mixture to 70 °C. Stir for 4-12 hours until TLC analysis indicates the complete disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Purification: Wash the remaining aqueous solution with ethyl acetate to remove any non-polar impurities.
-
Precipitation: Cool the aqueous phase in an ice bath and acidify to pH 1 using concentrated HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final N-substituted pyrrole-2,5-dicarboxylic acid.
Section 4: Spectroscopic Characterization Guide
Confirming the structure of your final product is essential. Here are key features to look for in common spectroscopic analyses.
| Technique | Key Feature to Confirm N-Functionalization |
| ¹H NMR | Disappearance of the N-H proton: The broad singlet corresponding to the pyrrole N-H (typically > 9-10 ppm) in the starting material will be absent in the N-substituted product. Appearance of new signals: New signals corresponding to the protons of the newly introduced N-substituent will appear. For example, an N-benzyl group will show new aromatic signals and a characteristic singlet for the benzylic -CH₂- protons around 5.5-6.0 ppm. The chemical shifts of the pyrrole ring protons (typically two singlets or an AA'BB' system) will also shift slightly upon N-substitution.[5][9] |
| ¹³C NMR | New carbon signals: Signals corresponding to the carbons of the N-substituent will be present. The chemical shifts of the pyrrole ring carbons and the carbonyl carbons will also experience a slight change compared to the N-H starting material.[5][10] |
| FT-IR | Disappearance of N-H stretch: The N-H stretching band of the starting pyrrole (a sharp peak around 3300-3400 cm⁻¹) will be absent in the spectrum of the N-substituted product. |
| Mass Spec | Correct Molecular Ion Peak: The mass spectrum should show the correct molecular ion (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated mass of the N-substituted product. |
References
-
Ebrahimi, T., et al. (2021). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ChemistrySelect. Available at: [Link]
-
Ganguly, N.C., et al. (2005). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. National Institutes of Health. Available at: [Link]
-
Friedrichs, J. S. J., et al. (2022). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. National Institutes of Health. Available at: [Link]
-
Wikipedia contributors. (2023). Pyrrole. Wikipedia. Available at: [Link]
-
Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ARKIVOC. Available at: [Link]
-
Shabalin, D. A., et al. (2017). Advances and challenges in the synthesis of pyrrole systems of a limited access. Arkivoc. Available at: [Link]
-
Le, Z.-G., et al. (2004). Synthesis of N-Substituted Pyrroles. Organic Chemistry Portal. Available at: [Link]
-
Barrow, J. C., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Available at: [Link]
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- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. societachimica.it [societachimica.it]
- 9. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of 1H-Pyrrole-2,5-dicarboxamide
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 1H-Pyrrole-2,5-dicarboxamide. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic compound.
Introduction
This compound and its derivatives are significant scaffolds in medicinal chemistry and materials science.[1][2] Achieving high purity of the target compound is crucial for reliable downstream applications and biological testing. This guide is structured to address specific experimental issues, providing both practical solutions and the underlying scientific principles.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
Question: I am experiencing significant product loss during the recrystallization of this compound. What are the likely causes and how can I improve my yield?
Answer: Low recovery during recrystallization is a frequent issue and can stem from several factors. The key is to understand the solubility profile of your compound and optimize the solvent system and procedure accordingly.
-
Solution 1: Solvent System Optimization.
-
Single Solvent System: Experiment with polar protic solvents such as ethanol, methanol, or water. Start with a small amount of crude product and test its solubility in different solvents at both room temperature and boiling point.
-
Mixed Solvent System: If a single solvent is not ideal, a mixed solvent system can be highly effective. A common approach for pyrrole derivatives is to use a polar solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a non-polar solvent in which it is insoluble (e.g., hexane, heptane).[4] Dissolve the crude product in a minimum amount of the hot polar solvent and then slowly add the non-polar solvent until turbidity appears. Reheat to dissolve the precipitate and then allow it to cool slowly.
-
-
Probable Cause 2: Premature Crystallization. If the solution cools too quickly, the compound may precipitate out of solution along with impurities, rather than forming pure crystals.
-
Solution 2: Controlled Cooling.
-
Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath.
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Probable Cause 3: Using an Excessive Amount of Solvent. Dissolving the crude product in too much solvent will result in a solution that is not saturated enough for crystallization to occur upon cooling, leading to low or no recovery.
-
Solution 3: Minimal Solvent Usage.
-
Add the hot solvent portion-wise to the crude product until it just dissolves. This ensures the formation of a saturated solution.
-
Issue 2: Incomplete Separation of Impurities by Column Chromatography
Question: I am struggling to separate my this compound from closely related impurities using silica gel column chromatography. The fractions are consistently contaminated. What can I do to improve the separation?
Answer: Co-elution of impurities is a common challenge in column chromatography, particularly with structurally similar compounds. Optimizing your chromatographic conditions is key to achieving good separation.
-
Probable Cause 1: Inappropriate Mobile Phase Polarity. The choice of eluent is critical for achieving differential migration of your compound and impurities on the stationary phase.[4]
-
Solution 1: Mobile Phase Optimization.
-
Thin-Layer Chromatography (TLC) First: Always optimize your solvent system using TLC before running a column. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from all impurity spots.
-
Solvent Gradients: For complex mixtures, a gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.[4] This will allow for the elution of less polar impurities first, followed by your target compound, and finally the more polar impurities.
-
Alternative Solvents: Consider using different solvent systems. For pyrrole derivatives, combinations like dichloromethane/methanol or ethyl acetate/heptane can be effective.
-
-
Probable Cause 2: Column Overloading. Applying too much crude material to the column will lead to broad, overlapping bands and poor separation.
-
Solution 2: Proper Column Loading.
-
As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Dissolve the crude material in a minimal amount of the initial mobile phase solvent and apply it carefully to the top of the column. Alternatively, you can use a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.
-
-
Probable Cause 3: Poor Column Packing. An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and poor separation.
-
Solution 3: Careful Column Packing.
-
Ensure the silica gel is packed uniformly as a slurry in the initial eluent.
-
Gently tap the column during packing to settle the silica gel and remove any air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase when adding the eluent.
-
Issue 3: Presence of Starting Materials in the Final Product
Question: My final product of this compound is contaminated with unreacted starting materials. How can I effectively remove them?
Answer: The presence of starting materials indicates an incomplete reaction or inefficient initial workup. The purification strategy will depend on the nature of the unreacted starting materials.
-
Probable Cause: Incomplete Reaction. The synthesis reaction may not have gone to completion.
-
Solution 1: Reaction Monitoring and Optimization.
-
Monitor the reaction progress using TLC to ensure all starting materials have been consumed before quenching the reaction.[5]
-
If the reaction is consistently incomplete, consider adjusting reaction parameters such as temperature, reaction time, or catalyst loading.
-
-
Probable Cause: Inefficient Workup. The initial extraction and washing steps may not be sufficient to remove all unreacted starting materials.
-
Solution 2: Acid-Base Extraction.
-
If the starting materials have acidic or basic functional groups that are absent in your product, an acid-base extraction can be a powerful purification tool. For example, if you have unreacted amine starting materials, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amines, making them water-soluble and allowing for their removal into the aqueous phase. Conversely, unreacted carboxylic acids can be removed by washing with a dilute base solution (e.g., saturated sodium bicarbonate).
-
-
Solution 3: Targeted Chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for flash chromatography of this compound?
A1: A common and effective starting point for the purification of pyrrole derivatives by flash column chromatography on silica gel is a gradient of hexane and ethyl acetate.[4] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal gradient will depend on the specific impurities present in your crude product and should be determined by preliminary TLC analysis.
Q2: Can I use reverse-phase HPLC for the final purification of this compound?
A2: Yes, reverse-phase HPLC is an excellent technique for obtaining highly pure this compound, especially for challenging separations or for preparing analytical standards.[4] A typical mobile phase would consist of a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid modifier like formic acid for better peak shape, especially if mass spectrometry is used for detection.[7]
Q3: My purified this compound is colored. Is this normal, and how can I decolorize it?
A3: Pyrrole-containing compounds can sometimes be colored due to the presence of minor, highly conjugated impurities or degradation products. If the color persists after chromatography or recrystallization, you can try treating a solution of your compound with a small amount of activated carbon. Dissolve the compound in a suitable solvent, add a small amount of activated carbon, stir for a short period (e.g., 15-30 minutes), and then filter the mixture through celite to remove the carbon. Be aware that using too much activated carbon or prolonged treatment can lead to a decrease in the yield of your desired product.
Q4: How should I store purified this compound?
A4: Pyrrole derivatives can be sensitive to light, air, and acid. To ensure the long-term stability of your purified compound, it is recommended to store it in a tightly sealed container, protected from light (e.g., in an amber vial), and in a cool, dry place. For extended storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a freezer is advisable.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
-
If a mixed solvent system is required, add a non-polar solvent (e.g., hexane) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica gel bed.
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the mobile phase, starting with the low-polarity mixture and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Purification Strategy Decision Workflow
Caption: Decision workflow for selecting a purification technique.
References
- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.
- Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. SIELC Technologies.
- KR20160079560A - pyrrole derivatives and its its preparation method.
- Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem.
- Technical Support Center: Characterization of Pyrrole Deriv
- 1H-pyrrole-2-carboxylic acid. chem.info.
- Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids
- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
Sources
- 1. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cibtech.org [cibtech.org]
- 3. 1H-pyrrole-2-carboxylic acid [chemister.ru]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. KR20160079560A - pyrrole derivatives and its its preparation method - Google Patents [patents.google.com]
- 7. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Crystallization of 1H-Pyrrole-2,5-dicarboxamide
This guide serves as a specialized technical resource for researchers, chemists, and pharmaceutical scientists encountering challenges with the crystallization of 1H-Pyrrole-2,5-dicarboxamide. This molecule's rigid, planar structure, combined with two primary amide groups, presents a unique set of purification challenges driven by strong intermolecular hydrogen bonding and potentially low solubility in common organic solvents.
This document moves beyond generic protocols to provide in-depth, mechanism-driven troubleshooting advice, ensuring you can rationally design and optimize your crystallization experiments for high purity and yield.
Part 1: Troubleshooting Common Crystallization Failures
This section addresses the most frequent issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: I've added the solvent, but my crude this compound won't dissolve, even with heating.
Root Cause Analysis: This is a classic solubility mismatch. The high degree of hydrogen bonding conferred by the two amide groups and the pyrrole N-H makes this molecule highly polar.[1] It requires a solvent capable of disrupting this strong intermolecular network.
Solutions:
-
Re-evaluate Your Solvent Choice: Standard non-polar (Hexane, Toluene) and moderately polar (Ethyl Acetate, Dichloromethane) solvents are unlikely to be effective. You must use highly polar, and often protic or aprotic, solvents.
-
Employ "Stronger" Solvents: Consider solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These are excellent hydrogen bond acceptors and should readily dissolve the compound, especially upon gentle warming.
-
Consider a Hot Protic Solvent: Hot methanol or ethanol can sometimes be effective, as the alcohol can both donate and accept hydrogen bonds, mimicking the interactions between the amide groups.[2]
Q2: My compound dissolved perfectly in the hot solvent, but no crystals have formed after cooling, even after several hours.
Root Cause Analysis: The solution has likely failed to achieve the necessary supersaturation for nucleation, or the energy barrier to form the initial crystal lattice (nucleation) is too high.
Solutions:
-
Induce Nucleation by Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for crystal growth.[3]
-
Introduce a Seed Crystal: If you have a previous batch of pure crystals, adding a single, tiny crystal to the cooled solution can provide a perfect template, bypassing the initial nucleation energy barrier and promoting controlled crystal growth.[3]
-
Reduce Solvent Volume: This is the most common cause of crystallization failure.[3] Your solution is likely not saturated enough. Gently heat the flask to re-dissolve any solid and boil off a portion of the solvent (e.g., 10-20% of the volume). Allow the more concentrated solution to cool again.[4]
-
Use an Anti-Solvent: If you are using a potent solvent like DMF or DMSO, you can use a miscible "anti-solvent" in which your compound is insoluble. After dissolving your compound in the minimum amount of hot DMF, slowly add a solvent like water or diethyl ether dropwise at room temperature until the solution becomes persistently cloudy (turbid). Then, add a few drops of DMF to redissolve the precipitate and allow the solution to cool slowly. This brings the solution to a precise point of supersaturation.
Q3: Instead of crystals, an oil or gooey precipitate formed at the bottom of my flask.
Root Cause Analysis: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.[4] It can also happen if the solution is supersaturated too quickly or if significant impurities are present, which can depress the melting point.[3]
Solutions:
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[4] Once your compound is dissolved in the hot solvent, insulate the flask by placing it in a beaker of hot water or wrapping it in glass wool and allowing it to cool to room temperature over several hours before moving it to an ice bath.
-
Add More Solvent: Oiling out often happens when the solution is too concentrated. Re-heat the solution to dissolve the oil, add a small additional volume (5-10%) of the hot solvent to decrease the saturation level, and then cool slowly as described above.[3]
-
Change the Solvent System: Select a solvent with a lower boiling point. If the compound's melting point is, for example, 150°C, using a solvent that boils at 150°C or higher increases the risk of oiling out.
Q4: I managed to get crystals, but the yield is extremely low (<30%).
Root Cause Analysis: A low yield is typically due to using an excessive amount of solvent, leaving a large portion of your compound dissolved in the mother liquor.[4]
Solutions:
-
Optimize Solvent Volume: In your next attempt, use a more precise "minimum amount of hot solvent" to dissolve the crude material. Add the hot solvent in small portions to the crude solid until it just dissolves.
-
Recover from the Mother Liquor: Do not discard the filtrate (mother liquor). You can often recover a second crop of crystals by boiling off a significant portion of the solvent and re-cooling the concentrated solution. Be aware that this second crop may be less pure than the first.
-
Check Cooling Temperature: Ensure you have cooled the solution sufficiently. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
Part 2: Crystallization Strategy & FAQs
Q5: What is the best starting point for a solvent system for this compound?
A mixed-solvent system is often the most effective and controllable approach for highly polar, hydrogen-bonding solids like this one.
-
Recommended System: A highly polar aprotic solvent (like DMF or DMSO ) paired with a polar anti-solvent (like Water ).
-
Rationale: DMF/DMSO will reliably dissolve the compound, while the controlled addition of water allows you to precisely approach the point of supersaturation, giving you fine control over the rate of crystal growth.[5] For heterocyclic compounds specifically, dissolving in a solvent like DMF with warming, followed by slow cooling in a freezer, has been noted as a successful technique.[6]
Table 1: Solvent Selection Guide for this compound
| Solvent | Polarity Index | Boiling Point (°C) | Role & Rationale |
| Dimethylformamide (DMF) | 6.4 | 153 | Primary Solvent: Excellent H-bond acceptor, high dissolving power for amides. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Primary Solvent: Very high dissolving power, but high boiling point can make removal difficult. |
| Methanol | 5.1 | 65 | Possible Single Solvent: Protic, may dissolve when hot. Lower boiling point reduces risk of oiling out. |
| Water | 9.0 | 100 | Anti-Solvent: Highly polar but an excellent anti-solvent for compounds dissolved in DMF/DMSO. |
| Acetonitrile | 5.8 | 82 | Possible Co-Solvent: Can be effective for some heterocyclic compounds.[6] |
| Ethyl Acetate | 4.4 | 77 | Poor Choice: Unlikely to dissolve the compound due to insufficient polarity. |
| Hexane | 0.1 | 69 | Poor Choice: Non-polar; will not dissolve the compound. |
Q6: How do the dual amide groups dictate the crystallization behavior?
The two primary amide groups are the dominant force in the crystal engineering of this molecule. They are strong hydrogen bond donors (N-H) and acceptors (C=O). This leads to the formation of highly stable, repeating supramolecular structures, known as synthons.[1] Primary amides often form robust hydrogen-bonded dimers or chain-like structures, which are the fundamental building blocks of the crystal lattice.[7][8] This strong, directional bonding is why the compound has a high melting point and requires powerful solvents, but it is also the key to forming a well-ordered, pure crystal lattice once the correct conditions are met.
Part 3: Experimental Protocols & Workflows
Protocol 1: Step-by-Step Mixed-Solvent Recrystallization (DMF/Water)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a clean Erlenmeyer flask equipped with a stir bar. Add the minimum volume of DMF (e.g., start with 5 mL) and gently warm the mixture on a hotplate (to ~60-70°C) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Induce Supersaturation: Remove the flask from the heat and allow it to cool to room temperature. Slowly add deionized water dropwise with continuous stirring.
-
Observe Turbidity: Continue adding water until the solution becomes faintly but persistently cloudy. This is the point of saturation.
-
Clarification: Add 1-2 drops of DMF, or just enough to make the solution clear again. This ensures you are starting from a point of slight undersaturation.
-
Slow Cooling: Cover the flask with a watch glass and leave it undisturbed on the benchtop to cool slowly to room temperature. Slow cooling is critical for forming large, well-defined crystals.[4]
-
Complete Crystallization: Once the flask has reached room temperature (often after 2-3 hours), place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of cold water to remove any residual DMF, followed by a quick wash with a small amount of a non-polar solvent like diethyl ether to help dry the crystals.
-
Drying: Dry the purified crystals under vacuum.
Diagrams and Visual Workflows
Caption: Troubleshooting Decision Workflow for Crystallization.
Caption: Mixed-Solvent Crystallization Protocol Workflow.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Jee, S. (n.d.). Chemistry Crystallization. Retrieved from [Link]
-
Müller, P., et al. (2022). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Molecules, 27(15), 4999. Retrieved from [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]
-
ResearchGate. (n.d.). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions. Retrieved from [Link]
-
University of Florida, Department of Chemistry. (2007). Crystal Growing Guide. Retrieved from [Link]
-
Biosynce. (2025). What is the solubility of pyrrole in different solvents? Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Frucht, C., et al. (2020). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ChemistryOpen, 9(7), 748-753. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]
-
Eccles, K. S., et al. (2011). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Crystal Growth & Design, 11(10), 4433-4439. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Thao, S., & Tiekink, E. R. T. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ, 11(Pt 3), 263-274. Retrieved from [Link]
-
Scribd. (n.d.). Factors Affecting The Growth Process. Retrieved from [Link]
-
Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
Nakatsuji, S., et al. (1988). A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1131-1134. Retrieved from [Link]
-
Eccles, K. S., et al. (2011). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Crystal Growth & Design, 11(10), 4433-4439. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [cora.ucc.ie]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1H-Pyrrole-2,5-dicarboxamide
Welcome to the dedicated technical support guide for the synthesis of 1H-Pyrrole-2,5-dicarboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. As a molecule of interest in medicinal chemistry and materials science, achieving a high-yield, reproducible synthesis is paramount.[1][2][3] This guide provides field-proven insights, detailed protocols, and a systematic approach to problem-solving, moving beyond simple procedural lists to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis.
Q1: My overall yield for this compound is consistently low. What is the most common bottleneck in the synthesis?
A1: The most frequent challenge lies in the final amidation step: the conversion of 1H-Pyrrole-2,5-dicarboxylic acid to the target dicarboxamide. This step is often plagued by poor activation of the carboxylic acid groups, side reactions with coupling agents, and difficult purification.[4][5] The pyrrole ring's electron-rich nature can also complicate reactions that are straightforward for other aromatic systems.[6]
Q2: I am having trouble with the initial synthesis of the pyrrole core. What are the recommended starting points?
A2: A robust and common strategy is to first synthesize a stable precursor, typically a dialkyl 1H-pyrrole-2,5-dicarboxylate (e.g., dimethyl or diethyl ester), which is then hydrolyzed to the dicarboxylic acid. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is a classic and effective method for forming the pyrrole ring.[7]
Q3: Which amide coupling reagent is best for converting the dicarboxylic acid to the dicarboxamide?
A3: There is no single "best" reagent; the optimal choice depends on your scale, budget, and the specific challenges you're facing.
-
For initial attempts and cost-effectiveness: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are a standard choice.[4][8]
-
For difficult or low-yielding reactions: Aminium/Uronium salts like HATU or HBTU are generally more efficient and faster but also more expensive. They are particularly effective for sterically hindered or electron-deficient substrates.[9][10]
-
Classical approach: Conversion of the dicarboxylic acid to the corresponding diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a powerful activation method, but the harsh conditions can be incompatible with sensitive functional groups.[8][11]
Q4: My final product is a hard-to-purify solid. What purification strategies do you recommend?
A4: this compound often exhibits poor solubility in many common organic solvents, making purification by standard column chromatography difficult. Recrystallization from a suitable solvent system (e.g., DMSO/water, DMF/water, or hot water) is often the most effective method. Trituration with a solvent in which the impurities are soluble but the product is not (like hot methanol or acetone) can also be effective.
Visualized Synthetic Workflow
The synthesis of this compound is best approached as a multi-step process. The following workflow outlines the most common and reliable synthetic pathway.
Caption: Decision tree for troubleshooting low yields in the amidation step.
Data & Reagent Comparison
Choosing the correct coupling strategy is crucial for maximizing yield. The following table compares common methods for the final amidation step.
| Coupling Strategy | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Carbodiimide | EDC, HOBt, DIPEA | DMF or DCM, 0°C to RT | Cost-effective; water-soluble byproducts (for EDC). [4][8] | Moisture sensitive; risk of N-acylurea formation; potential for racemization. [9] |
| Aminium/Uronium | HATU, DIPEA | DMF, 0°C to RT | High efficiency; fast reaction times; low racemization risk. [10][12] | High cost; byproduct removal can be tricky. |
| Phosphonium | PyBOP, DIPEA | DMF or CH₃CN, RT | Very effective for hindered couplings; no reaction with free amines. [10] | High cost; phosphine oxide byproducts. |
| Acyl Chloride | SOCl₂ or (COCl)₂ | Neat or in DCM/Toluene, Reflux | Highly reactive intermediate; drives reaction to completion; inexpensive. | Harsh conditions (acidic, high temp); may not be suitable for complex molecules; requires handling of corrosive reagents. [11][13] |
Detailed Experimental Protocols
The following protocols provide a validated starting point for synthesis. Note: These procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate
This protocol is adapted from Paal-Knorr synthesis principles. [7]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl 2,5-dioxohexanedioate (1 equivalent).
-
Solvent: Add ethanol to dissolve the starting material (approx. 5-10 mL per gram).
-
Amine Source: Add ammonium acetate (1.5 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure diester.
Protocol 2: Saponification to 1H-Pyrrole-2,5-dicarboxylic acid
-
Setup: Dissolve the Diethyl 1H-pyrrole-2,5-dicarboxylate (1 equivalent) from the previous step in a mixture of THF and water (e.g., 2:1 ratio).
-
Hydrolysis: Add sodium hydroxide (2.5 equivalents) and heat the mixture to 60-70°C for 3-5 hours, or until TLC/LCMS shows complete consumption of the diester. [14]3. Workup: Cool the reaction mixture to room temperature. If any organic solvent was used, remove it under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly acidify to pH 1-2 with concentrated HCl. A white or off-white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum to yield the pure dicarboxylic acid.
Protocol 3: Diamidation using HATU
This protocol uses a high-efficiency coupling reagent for the final step.
-
Setup: In a dry, nitrogen-flushed round-bottom flask, suspend the 1H-Pyrrole-2,5-dicarboxylic acid (1 equivalent) in anhydrous DMF.
-
Reagent Addition: Add HATU (2.2 equivalents) to the suspension.
-
Base: Cool the mixture to 0°C in an ice bath and add DIPEA (5.0 equivalents) dropwise. Stir for 10-15 minutes to allow for pre-activation.
-
Amine Addition: Add ammonium chloride (2.5 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LCMS.
-
Quenching & Isolation: Once the reaction is complete, pour the mixture into cold water. The product, this compound, often precipitates.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with water, followed by a cold organic solvent like diethyl ether or acetone to remove soluble impurities. If needed, recrystallize from a suitable solvent (e.g., DMSO/water) to obtain the final, pure product.
References
-
Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ChemistryOpen. Available at: [Link]
-
Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. ChemSusChem. Available at: [Link]
-
Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. PMC. Available at: [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available at: [Link]
-
One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH. Available at: [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. Available at: [Link]
-
Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. PubMed. Available at: [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Available at: [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. Available at: [Link]
-
New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. Available at: [Link]
-
A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]
- Heterocyclic Compounds.Source not specified.
-
Why did my amide syntesis does not work? ResearchGate. Available at: [Link]
-
Pyrrole. Wikipedia. Available at: [Link]
-
2,5-dihydro-1H-pyrrole-2-carboxamide. ChemSynthesis. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis - General tips for improving yield? Reddit. Available at: [Link]
-
1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor... Frontiers. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]
-
A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids... PMC. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives... PubMed Central. Available at: [Link]
-
Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors... PubMed. Available at: [Link]
-
1H-Pyrrole-2,5-dicarboxylic acid. SIKÉMIA. Available at: [Link]
Sources
- 1. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. peptide.com [peptide.com]
- 10. hepatochem.com [hepatochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Pyrroles by Distillation
Welcome to the Technical Support Center for the purification of crude pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the distillation of pyrrole and its derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.
I. Understanding the Challenges in Pyrrole Distillation
Pyrrole and its derivatives are fundamental building blocks in medicinal chemistry and materials science. However, their purification by distillation is often fraught with challenges. The inherent reactivity of the pyrrole ring makes it susceptible to thermal decomposition, oxidation, and polymerization, especially at elevated temperatures. Furthermore, crude reaction mixtures often contain impurities with boiling points close to that of the desired product, making separation by simple distillation inefficient.[1]
Common issues encountered during the distillation of crude pyrroles include:
-
Thermal Decomposition: The pyrrole ring can degrade at high temperatures, leading to the formation of colored impurities and a significant loss of yield.[2] This is a particular concern for substituted pyrroles with sensitive functional groups.[3][4][5]
-
Oxidation and Coloration: Pyrroles are prone to oxidation, especially in the presence of air and light, resulting in the formation of dark-colored byproducts.[6][7] This discoloration can be a critical issue in applications requiring high-purity, colorless material.
-
Co-distillation of Impurities: Impurities such as unreacted starting materials, byproducts like the corresponding pyrrolidine, and residual solvents can have boiling points close to the target pyrrole, making their separation by fractional distillation difficult.[1]
-
Azeotrope Formation: Pyrroles can form azeotropes with other components in the crude mixture, such as pyridine homologs, preventing their separation by conventional fractional distillation.[8]
-
Polymerization: The acidic nature of the N-H bond and the electron-rich nature of the ring can lead to acid-catalyzed polymerization, especially at higher temperatures.[9][10]
This guide will provide systematic approaches to diagnose and resolve these common problems.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you might encounter during the distillation of crude pyrroles and provides actionable solutions.
Issue 1: The Distillate is Colored (Yellow to Dark Brown)
Possible Causes:
-
Oxidation: Exposure to air during distillation.
-
Thermal Decomposition: The distillation temperature is too high.
-
Presence of Acidic Impurities: Catalyzing polymerization and degradation.
Diagnostic Workflow & Solutions:
Detailed Protocols:
-
Vacuum Distillation: To minimize thermal stress, distillation under reduced pressure is highly recommended.[6] The boiling point of a liquid decreases as the pressure is lowered. For pyrrole (boiling point ~130 °C at atmospheric pressure), a vacuum of 30 mbar can lower the boiling point to around 55-60 °C.[9][11]
-
Inert Atmosphere: Before starting the distillation, purge the entire apparatus with an inert gas like nitrogen or argon to remove oxygen. Maintain a slight positive pressure of the inert gas throughout the process to prevent air from leaking in.
-
Pre-treatment: If acidic impurities are suspected, wash the crude pyrrole solution with a saturated sodium bicarbonate solution, followed by a brine wash. Dry the organic layer over an anhydrous salt like sodium sulfate before distillation.[1]
Issue 2: Low Recovery of the Purified Pyrrole
Possible Causes:
-
Incomplete Distillation: The distillation was stopped prematurely.
-
Thermal Decomposition: Significant loss of product due to high temperatures.
-
Hold-up in the Distillation Column: A significant amount of product remains in the column, especially with highly efficient fractional distillation columns.
-
Azeotrope Formation: The pyrrole forms a constant boiling mixture with an impurity.
Diagnostic Workflow & Solutions:
Detailed Protocols:
-
Monitoring Completion: Continue the distillation until the temperature of the vapor drops significantly or no more distillate is collected at a constant head temperature.
-
Azeotropic Distillation: If an azeotrope is suspected, the addition of an "entrainer" can form a new, lower-boiling azeotrope with one of the components, allowing for separation.[12][13][14] For example, toluene can be used to form an azeotrope with water to facilitate its removal.[13]
Issue 3: Inefficient Separation of Impurities with Close Boiling Points
Possible Causes:
-
Simple Distillation is Insufficient: The difference in boiling points between the pyrrole and the impurity is too small for effective separation with a simple distillation setup.
-
Incorrect Packing Material in Fractional Distillation Column: The chosen packing material does not provide enough theoretical plates for the separation.
Diagnostic Workflow & Solutions:
Detailed Protocols:
-
Fractional Distillation: For separating liquids with boiling points that differ by less than 70 °C, fractional distillation is necessary.[15] The fractionating column provides a large surface area (theoretical plates) for repeated vaporization and condensation cycles, leading to a better separation.[15]
-
Column Selection: The choice of fractionating column (e.g., Vigreux, packed) depends on the required separation efficiency. A longer column and more efficient packing material increase the number of theoretical plates but also increase hold-up.
-
Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) generally leads to better separation but a slower distillation rate. This can be controlled by adjusting the heating rate and insulating the column.
III. Frequently Asked Questions (FAQs)
Q1: At what temperature and pressure should I distill my pyrrole derivative?
A1: The optimal temperature and pressure depend on the specific pyrrole derivative. As a general rule, aim for the lowest possible distillation temperature to minimize thermal decomposition. This is achieved by using a vacuum. For unsubstituted pyrrole, a water bath at 55-60°C with a vacuum of around 30 mbar is effective.[11] For higher boiling derivatives, a higher vacuum or a higher bath temperature will be necessary. It is crucial to consult the literature for the boiling point of your specific compound at a given pressure.
Q2: My crude pyrrole contains a significant amount of the corresponding pyrrolidine. How can I separate them by distillation?
A2: The boiling points of a pyrrole and its corresponding pyrrolidine are often very close, making separation by fractional distillation challenging.[1] A chemical-based purification method is often more effective. You can add a small amount of a non-volatile acid to the crude mixture before distillation. The acid will form a non-volatile salt with the more basic pyrrolidine, allowing the less basic pyrrole to be distilled off.[1][16][17]
Q3: How can I prevent my pyrrole from turning dark during storage after distillation?
A3: Pyrrole and its derivatives are sensitive to air and light.[6][7] To prevent discoloration, store the purified pyrrole under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial or a flask wrapped in aluminum foil.[6] Storing at low temperatures (e.g., in a refrigerator or freezer) can also significantly slow down decomposition.[11]
Q4: Can I use distillation to remove water from my crude pyrrole?
A4: Yes, but it can be challenging as water can form azeotropes with pyrroles. A more effective method is to use azeotropic distillation with an entrainer like toluene. The toluene-water azeotrope has a lower boiling point than either component alone, allowing for the efficient removal of water. Alternatively, you can dry the crude pyrrole solution with an anhydrous salt like sodium sulfate or magnesium sulfate before distillation.
Q5: What analytical techniques can I use to assess the purity of my distilled pyrrole?
A5: Several analytical techniques can be used to determine the purity of your pyrrole:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.[18]
IV. Data Presentation: Distillation Parameters for Common Pyrroles
| Compound | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure | Notes |
| Pyrrole | 129-131 | ~60 at 30 mbar | Prone to darkening on exposure to light and air.[6] |
| N-Methylpyrrole | 114-115 | - | Less prone to polymerization than pyrrole. |
| 2-Acetylpyrrole | 220 | 90 at 14 mmHg | Higher boiling point due to the acetyl group. |
| 2,5-Dimethylpyrrole | 165 | - | - |
Note: The boiling points at reduced pressure are approximate and can vary with the efficiency of the vacuum system.
V. References
-
Organic Syntheses Procedure: Pyrrole. Available at: [Link]
-
Separation of pyrrole. Google Patents. Available at:
-
Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. Available at: [Link]
-
PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. datapdf.com. Available at: [Link]
-
Purification: Fractional Distillation. University of Rochester Department of Chemistry. Available at: [Link]
-
Purification and properties of pyrrole. OpenBU. Available at: [Link]
-
Process for the purification of crude pyrroles. Google Patents. Available at:
-
Purification of crude pyrroles. Google Patents. Available at:
-
How to distillate pyrrole in the lab? ResearchGate. Available at: [Link]
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. Available at: [Link]
-
What temperature is best for pyrrole vaccume distillation? ResearchGate. Available at: [Link]
-
Pyrrole Test. Applied Analytical Laboratories. Available at: [Link]
-
Porphyrin Bootcamp - Pyrrole Distillation. YouTube. Available at: [Link]
-
CHB-401: Heterocyclic Compounds (Section B) Pyrrole. Available at: [Link]
-
distillation of pyrrole: need advice. Google Groups. Available at:
-
PYRROLE. Ataman Kimya. Available at: [Link]
-
Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. ACS Publications. Available at: [Link]
-
Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC - NIH. Available at: [Link]
-
Synthesis, Thermal Behavior, and Pyrolytic Mechanism of 2-Methylpyrrole Citronellol Ester. Wiley Online Library. Available at: [Link]
-
Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. Wiley Online Library. Available at: [Link]
-
Azeotropic distillation. Wikipedia. Available at: [Link]
-
PYRROLE. St.Peter's Institute of Pharmaceutical Sciences. Available at: [Link]
-
Azeotropic Distillation. YouTube. Available at: [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Pyrrole. Wikipedia. Available at: [Link]
-
Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. PMC. Available at: [Link]
-
Azeotropic Distillation | Introduction | Construction | Working | Advantages and Disadvantages. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. datapdf.com [datapdf.com]
- 8. US2350447A - Separation of pyrrole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Purification [chem.rochester.edu]
- 16. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 17. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 1H-Pyrrole-2,5-dicarboxamide Derivatives
Welcome to the technical support center for 1H-Pyrrole-2,5-dicarboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the solubility challenges frequently encountered with this important class of compounds. The inherent structural features of the pyrrole core, coupled with dual carboxamide groups, often lead to poor aqueous solubility due to strong intermolecular hydrogen bonding and crystal lattice energy. This document provides a structured approach to systematically address and overcome these issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the solubility of this compound derivatives.
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: The low aqueous solubility of these derivatives is primarily due to their molecular structure. The presence of two amide groups facilitates strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult for water molecules to disrupt.[1] Furthermore, the central pyrrole ring and any non-polar substituents contribute to the overall lipophilicity of the molecule, further reducing its affinity for aqueous media.[2][3]
Q2: What is the first step I should take when encountering a solubility issue?
A2: The initial and most critical step is to accurately determine the baseline solubility of your compound in your primary experimental medium (e.g., water, buffer). This quantitative value will serve as a benchmark to evaluate the effectiveness of any solubilization strategy you employ. Following this, a systematic approach involving pH adjustment, the use of co-solvents, or other formulation strategies can be initiated.
Q3: Can I use common organic solvents like DMSO to dissolve my compound for a biological assay?
A3: While DMSO is a powerful solvent for many organic compounds, its use in biological assays must be carefully controlled. High concentrations of DMSO can be toxic to cells and may interfere with assay results. It is crucial to determine the maximum tolerable DMSO concentration for your specific assay and to prepare a concentrated stock solution that allows for minimal final DMSO concentration in the assay medium, typically well below 0.5% (v/v).
Q4: How do substituents on the pyrrole ring or amide nitrogen affect solubility?
A4: Substituents can have a profound impact on solubility. Generally, introducing polar or ionizable groups can enhance aqueous solubility.[4] For example, adding acidic or basic moieties can allow for salt formation, which significantly improves solubility.[5][6] Conversely, bulky, non-polar, or lipophilic substituents will likely decrease aqueous solubility.[2][7] Structure-activity relationship (SAR) studies often involve modifying these substituents to strike a balance between biological activity and desirable physicochemical properties like solubility.[7]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth, step-by-step guidance for systematically troubleshooting and resolving complex solubility issues.
Issue 1: Compound precipitates out of solution upon dilution from an organic stock into an aqueous buffer.
This is a classic and frequent challenge, indicating that the compound's solubility limit has been exceeded in the final aqueous medium.
Causality Analysis:
The compound is highly soluble in the concentrated organic stock (e.g., DMSO) but crashes out when the solvent environment abruptly changes to a predominantly aqueous one. The key is to either increase the aqueous solubility of the compound itself or to make the final solution more accommodating.
Troubleshooting Workflow:
Caption: Decision workflow for addressing compound precipitation.
Protocol 1: pH-Dependent Solubility Profiling
The solubility of ionizable drugs is highly dependent on pH.[8] Understanding this relationship is fundamental to developing a robust solubilization strategy.
Objective: To determine the solubility of a this compound derivative across a physiologically relevant pH range.
Materials:
-
Test Compound
-
Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Orbital shaker or rotator
-
HPLC or UV-Vis spectrophotometer for quantification
-
0.22 µm syringe filters
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess of the compound to vials containing buffers of different pH values.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling & Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This profile will reveal the pH at which the compound exhibits maximum solubility.[9][10]
Interpretation:
-
Acidic Compounds (containing -COOH): Solubility will increase as the pH rises above the pKa.
-
Basic Compounds (containing basic nitrogen): Solubility will increase as the pH falls below the pKa.
-
Amphoteric/Zwitterionic Compounds: Will exhibit a "U-shaped" profile with minimum solubility at the isoelectric point (pI).[8]
Protocol 2: Screening for Effective Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6]
Objective: To identify a biocompatible co-solvent system that maintains the compound in solution at the desired concentration.
Materials:
-
Test Compound stock in DMSO
-
Aqueous buffer (at optimal pH determined from Protocol 1)
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N-methyl-2-pyrrolidone (NMP).[11]
-
Vortex mixer
Methodology:
-
Co-solvent Preparation: Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Titration: To each co-solvent/buffer mixture, add the DMSO stock of your compound dropwise while vortexing to reach the final desired concentration.
-
Observation: Visually inspect each solution for signs of precipitation (cloudiness, turbidity, visible particles) immediately after addition and after a set incubation period (e.g., 2 hours) at room temperature.
-
Selection: The optimal co-solvent system is the one that uses the lowest concentration of co-solvent to keep the compound fully dissolved.
| Co-solvent | Typical Starting Conc. | Max Tolerated (Cell-based) | Notes |
| Ethanol | 1-5% | ~1% | Can cause protein precipitation at higher concentrations. |
| Propylene Glycol | 5-10% | ~2-5% | Generally well-tolerated. |
| PEG 400 | 5-10% | ~5-10% | A good bulking agent, can increase viscosity. |
| N-Methyl-2-pyrrolidone (NMP) | 1-2% | <1% | Powerful solvent, but potential for higher toxicity.[11] |
Issue 2: The required concentration for an experiment exceeds the compound's intrinsic aqueous solubility, even with pH and co-solvent optimization.
When basic strategies are insufficient, more advanced formulation techniques are necessary to significantly enhance apparent solubility.
Strategy: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like many this compound derivatives, forming inclusion complexes that are significantly more water-soluble.[13][14][15]
Mechanism of Action: The hydrophobic portion of the pyrrole derivative partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively shielding the insoluble drug and carrying it into solution.[12]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of a target compound by forming an inclusion complex with a suitable cyclodextrin.
Materials:
-
Test Compound
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These are preferred for their higher solubility and safety profiles compared to native β-cyclodextrin.[13]
-
Water or appropriate buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Methodology (Kneading Method):
-
Paste Formation: In a mortar, add a measured amount of cyclodextrin (e.g., HP-β-CD) and add a small amount of water or buffer to form a homogeneous paste.[12]
-
Drug Incorporation: Slowly add the test compound to the paste while continuously triturating with the pestle. Knead the mixture for a specified time (e.g., 30-60 minutes).[12][15]
-
Drying: The resulting solid mass is dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization & Sieving: The dried complex is pulverized into a fine powder and passed through a sieve to ensure uniformity.[12]
-
Solubility Testing: The solubility of the resulting powder can now be tested in the desired aqueous medium using the method described in Protocol 1. A significant increase in solubility compared to the uncomplexed drug confirms successful complexation.
Considerations:
-
Stoichiometry: The optimal molar ratio of drug to cyclodextrin (commonly 1:1) should be determined experimentally by creating complexes with varying ratios and measuring the resulting solubility.[13]
-
Method Selection: Other methods like co-evaporation, co-precipitation, or freeze-drying can also be used and may be more efficient for certain compounds.[12][15]
Part 3: Data Summary & References
Solubilization Strategy Comparison
| Strategy | Mechanism | Advantages | Disadvantages | Best For |
| pH Adjustment | Increases the fraction of the more soluble ionized form of the drug.[8] | Simple, cost-effective, uses standard lab reagents. | Only applicable to ionizable compounds; may affect compound stability or biological activity. | Compounds with acidic or basic functional groups. |
| Co-solvents | Reduces the polarity of the solvent system.[6] | Easy to screen; can be effective at low concentrations. | Potential for solvent toxicity in biological assays; may alter protein conformation. | Initial screening and formulation for in vitro assays where low solvent levels are tolerated. |
| Cyclodextrins | Encapsulates the drug in a hydrophobic cavity, presenting a hydrophilic exterior.[12] | Significant solubility enhancement; can improve stability; low toxicity.[14] | Increases formulation bulk; may not be suitable for very large molecules; can be costly. | Compounds with appropriate size and hydrophobicity to fit within the cyclodextrin cavity.[16] |
| Solid Dispersions | Disperses the drug in an amorphous form within a hydrophilic polymer matrix.[5][17] | Large increases in solubility and dissolution rate.[18] | Can be complex to manufacture; physical stability of the amorphous state can be a concern. | Later-stage development, especially for oral dosage forms. |
| Lipid-Based Formulations | Dissolves the drug in a lipid vehicle or self-emulsifying system.[19][20] | Enhances both solubility and permeability; can improve bioavailability.[20] | Complex formulation; potential for drug precipitation upon dilution in GI fluids. | Highly lipophilic (grease-ball) compounds intended for oral delivery.[17] |
References
- Samprasit, W., Rojanarata, T., Akkaramongkolporn, P., Ngawhirunpat, T., Sila-on, W., & Opanasopit, P. (2013). Improvement of drug loading onto ion exchange resin by cyclodextrin inclusion complex. PubMed.
- Javadzadeh, Y., & Sareen, S. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
-
Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira, M. A. D. S., Quintans, J. D. S., de Souza, L. C., ... & Quintans-Júnior, L. J. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 24(24), 4475. [Link]
- Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68.
- Patel, M., & Tekade, R. K. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(5), 1-10.
- Di Gioia, M. L., Leggio, A., & Liguori, A. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 8(36), 13546-13563.
- Kumar, S., & Singh, S. (2025). Formulation strategies for poorly soluble drugs.
- Al-Azzawi, A. (2012). Amides, use of amides as solvents for organic compounds, compositions and emulsions containing amides, and method for treating a plant.
- N/A. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Di Gioia, M. L., Procopio, D., Siciliano, C., Trombino, S., Dumitrescu, D. E., Suciu, F., & Di Gioia, M. L. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry, 19(44), 9635-9445.
-
Singh, G., & Pai, R. S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 214659. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 938-947.
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N/A. (n.d.). pH-dependent solubility and solubilisation of exemplar ligands to a... ResearchGate. [Link]
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N/A. (n.d.). Improving solubility via structural modification. ResearchGate. [Link]
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Butreddy, A., & Bandari, S. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(10), 947. [Link]
-
Kwiecińska, A., & Piktel, E. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(19), 6825. [Link]
- N/A. (n.d.). Solubility Determination, Modeling, and Preferential Solvation of 1-(2-Bromophenyl)-pyrrole-2,5-dione in Aqueous Binary Mixtures of Isopropanol, Ethanol, N-Methyl-2-pyrrolidinone and Methanol. Bohrium.
- Date, P., & Nagarsenker, M. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
-
Tsolaki, E., & Gavalas, A. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7859. [Link]
-
Wang, Y., Zhang, Y., Liu, Y., Zhang, T., Zhang, H., Wang, B., ... & Zhang, T. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(5), 4181-4203. [Link]
-
Sbardella, G., & Castellano, S. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 199, 112384. [Link]
- N/A. (n.d.). Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific.
-
Sieger, P., Schick, A., & O'Mahony, M. (2017). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. European Journal of Pharmaceutical Sciences, 105, 123-129. [Link]
-
N/A. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
-
N/A. (n.d.). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability | Request PDF. ResearchGate. [Link]
Sources
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- 11. Solubility Determination, Modeling, and Preferential Solvation of 1-(2-Bromophenyl)-pyrrole-2,5-dione in Aqueous Binary Mixtures of Isopropanol, Ethanol, N -Methyl-2-pyrrolidinone and Methanol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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Technical Support Center: Optimization of Catalyst Loading in 1H-Pyrrole-2,5-dicarboxamide Synthesis
Welcome to the Technical Support Center for the synthesis of 1H-Pyrrole-2,5-dicarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the catalytic synthesis of this important scaffold. We will explore the critical aspect of optimizing catalyst loading to maximize yield, purity, and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and where does catalyst optimization play a crucial role?
A1: The synthesis of this compound typically proceeds through a two-step process:
-
Synthesis of the 1H-Pyrrole-2,5-dicarboxylic acid or its ester precursor. This is often achieved via methods like the Paal-Knorr synthesis from a 1,4-dicarbonyl compound and an amine, followed by oxidation, or through carboxylation of a pyrrole core.[1][2]
-
Amidation of the dicarboxylic acid or ester. This step is where catalyst optimization is most critical. Direct amidation of the dicarboxylic acid or its ester with an amine (e.g., ammonia or an ammonium salt) is a common and atom-economical approach.[3][4] This transformation often requires a catalyst to proceed at a reasonable rate and under mild conditions.
The choice of catalyst and its loading directly impacts the efficiency of the amidation step, influencing reaction time, temperature, and ultimately, the yield and purity of the final dicarboxamide product.
Q2: What types of catalysts are typically used for the amidation of dicarboxylic acids to form dicarboxamides?
A2: A variety of catalysts can be employed for the direct amidation of dicarboxylic acids. For the synthesis of this compound, Lewis acid catalysts are particularly relevant. These catalysts activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.
Commonly used catalysts include:
-
Niobium(V) oxide (Nb₂O₅): A heterogeneous Lewis acid catalyst that has shown high activity and tolerance to water and basic conditions, which are often present in amidation reactions.[3][4][5][6]
-
Titanium(IV) fluoride (TiF₄): A catalytic promoter for the direct amidation of both aromatic and aliphatic carboxylic acids.[3]
-
Boron-based catalysts: Boronic acids and their derivatives have emerged as effective catalysts for amide bond formation under mild conditions.[7]
-
Iron-containing catalysts: These have been reported for the synthesis of pyrrole-2,5-dicarboxylic acid esters, and related iron catalysts could be explored for the subsequent amidation step.[8][9]
Q3: What is a typical starting point for catalyst loading in the synthesis of this compound?
A3: For the direct amidation of a dicarboxylic acid using a heterogeneous Lewis acid catalyst like Nb₂O₅, a typical starting catalyst loading is in the range of 5-10 mol% relative to the dicarboxylic acid substrate.[3] For titanium-based catalysts like TiF₄, a similar range of 5-10 mol% is a good starting point.[3] It is crucial to note that the optimal loading will depend on the specific catalyst, solvent, temperature, and the nature of the amine used.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on problems related to catalyst loading.
Problem 1: Low Yield of this compound
Question: I am getting a low yield of my desired dicarboxamide product, even though my starting materials are pure. What are the potential causes related to the catalyst, and how can I improve the yield?
Answer: Low yields in the catalytic amidation of 1H-pyrrole-2,5-dicarboxylic acid can stem from several factors related to the catalyst.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Catalyst Loading | The catalyst concentration may be too low to effectively promote the double amidation of both carboxylic acid groups. The second amidation may be slower or require more forcing conditions than the first. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then to 15 mol%). Monitor the reaction progress by TLC or LC-MS to observe the formation of the mono-amide intermediate and the desired di-amide product. 2. Optimize Reaction Temperature: A higher temperature may be required to drive the reaction to completion, especially for the second amidation. |
| Catalyst Deactivation | The catalyst can be deactivated by impurities in the starting materials or solvent, or by the water generated during the reaction.[3][4] The pyrrole nitrogen itself or the amine reactant can also coordinate to the Lewis acidic sites of the catalyst, leading to inhibition. | 1. Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider using a Dean-Stark trap or adding molecular sieves to remove water as it is formed. 2. Purify Starting Materials: Ensure the 1H-pyrrole-2,5-dicarboxylic acid and the amine are free of impurities that could poison the catalyst. 3. Choose a Water-Tolerant Catalyst: Catalysts like Nb₂O₅ have been shown to be more tolerant to water.[3][4][5][6] |
| Incomplete Conversion to Diamide | The reaction may stall at the mono-amide intermediate stage due to steric hindrance or electronic effects, making the second amidation difficult. | 1. Prolong Reaction Time: Extend the reaction time and monitor for the conversion of the mono-amide to the di-amide. 2. Increase Amine Stoichiometry: Using a slight excess of the amine (e.g., 2.2-2.5 equivalents) can help drive the equilibrium towards the formation of the dicarboxamide. |
Experimental Protocol: Catalyst Loading Optimization
-
Set up a parallel synthesis array of small-scale reactions.
-
To each reaction vessel, add 1H-pyrrole-2,5-dicarboxylic acid (1 equivalent) and the amine (2.1 equivalents).
-
Add the desired solvent (e.g., toluene, xylene).
-
Add the catalyst at varying loadings (e.g., 2.5, 5, 7.5, 10, and 15 mol%).
-
Heat the reactions to the desired temperature (e.g., 110-140 °C) and monitor their progress over time using an appropriate analytical technique.
-
Analyze the yield of the desired this compound in each reaction to determine the optimal catalyst loading.
Problem 2: Formation of Significant Amounts of Mono-Amide Byproduct
Question: My reaction is producing a mixture of the desired dicarboxamide and a significant amount of the mono-amide intermediate. How can I improve the selectivity towards the dicarboxamide?
Answer: The formation of the mono-amide byproduct is a common challenge in the synthesis of dicarboxamides. This indicates that the second amidation step is significantly slower than the first.
Troubleshooting Workflow for Incomplete Diamidation
Caption: A workflow for troubleshooting the formation of mono-amide byproduct.
Problem 3: Difficulty in Removing the Catalyst from the Final Product
Question: I am having trouble removing the catalyst from my this compound product, leading to contamination. What are the best practices for catalyst removal?
Answer: The method for catalyst removal depends on whether you are using a homogeneous or heterogeneous catalyst.
Catalyst Removal Strategies:
| Catalyst Type | Removal Method | Explanation |
| Heterogeneous (e.g., Nb₂O₅) | Filtration or Centrifugation | Since the catalyst is a solid, it can be easily removed from the reaction mixture by filtration or centrifugation at the end of the reaction.[3][4] Wash the collected catalyst with a suitable solvent to recover any adsorbed product. The catalyst can often be regenerated and reused. |
| Homogeneous (e.g., Boronic Acids, TiF₄) | Aqueous Workup and Extraction | Homogeneous catalysts will be dissolved in the reaction mixture. A standard aqueous workup can be used to partition the catalyst into the aqueous phase while the desired organic product remains in the organic phase. Multiple extractions may be necessary. |
| Homogeneous (e.g., Boronic Acids, TiF₄) | Column Chromatography | If the catalyst or its byproducts are not easily removed by extraction, purification by column chromatography on silica gel is a common and effective method. |
Catalyst Loading Optimization: A Summary Table
The following table provides a general guideline for optimizing catalyst loading for the synthesis of this compound from its corresponding dicarboxylic acid.
| Catalyst | Typical Loading Range (mol%) | Key Considerations |
| Nb₂O₅ | 5 - 15 | Heterogeneous, reusable, water and base-tolerant.[3][4][5][6] Higher loadings may be needed for less reactive amines. |
| TiF₄ | 5 - 10 | Homogeneous, effective for a range of carboxylic acids.[3] May require anhydrous conditions. |
| Boronic Acids | 1 - 10 | Homogeneous, mild reaction conditions.[7] The specific structure of the boronic acid will influence its activity. |
Visualizing the Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the Lewis acid-catalyzed amidation of a carboxylic acid, which is the key transformation in the synthesis of this compound.
Caption: A simplified catalytic cycle for Lewis acid-catalyzed amidation.
References
- Sabatini, M.T., Boulton, L.T., Sneddon, H.F., & Sheppard, T.D. (2017). A green chemistry perspective on catalytic amide bond formation.
- Khusnutdinov, R. I., Baiguzina, A. R., Mukminov, R. R., Akhmetov, I. V., Gubaidullin, I. M., Spivak, S. I., & Dzhemilev, U. M. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1053–1059.
- Boruah, P., Sharma, B., Sut, D., Saikia, L., & Dutta, D. K. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(38), 24867–24877.
- Sharma, B., Boruah, P., Sut, D., Saikia, L., & Dutta, D. K. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(38), 24867–24877.
- Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal–Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2009(14), 2245-2248.
- Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1053-1059.
- Friedrichs, J. S. J., Stirnweiß, K., Urmann, C., & Sieber, V. (2023). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from Pyrroles. ChemistryOpen, 12(5), e202300030.
- Ishihara, K., Ohara, S., & Yamamoto, H. (2000). Niobium(V) Oxide as a Water-Tolerant Lewis Acid Catalyst for Amidation of Carboxylic Acids with Amines. Journal of Organic Chemistry, 65(23), 7611–7614.
- Friedrichs, J. S. J., Stirnweiß, K., Urmann, C., & Sieber, V. (2023). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. ChemSusChem, 16(19), e202301106.
- Dutta, D. K., et al. (2021).
- Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
Sources
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pleiades.online [pleiades.online]
Technical Support Center: Purity Assessment of 1H-Pyrrole-2,5-dicarboxamide
Welcome to the technical support center for the analytical methods used in the purity assessment of 1H-Pyrrole-2,5-dicarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure accurate and reliable purity analysis of this important chemical entity.
Introduction: The Critical Role of Purity Assessment
This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. The purity of this compound is paramount as even trace impurities can significantly impact its biological activity, toxicity, and material properties. Therefore, robust and reliable analytical methods are essential for its characterization and quality control. This guide will delve into the primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] It separates the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.
Recommended HPLC Method (Starting Point)
Due to the polar nature of the two amide groups, a reversed-phase HPLC method is recommended. The following is a robust starting point for method development.
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte and impurities from the column. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The pyrrole ring and amide chromophores should absorb in this region. A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overload. |
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow for this compound.
HPLC Troubleshooting Guide & FAQs
Q1: My peak for this compound is tailing. What could be the cause and how do I fix it?
A1: Peak tailing for polar, basic, or acidic compounds is a common issue in reversed-phase HPLC.[2] For this compound, the amide protons can interact with residual silanols on the silica-based stationary phase.
-
Cause 1: Secondary Interactions with Silanols: The slightly acidic nature of the N-H protons on the pyrrole and amide groups can lead to secondary interactions with free silanol groups on the column packing material.
-
Solution:
-
Lower Mobile Phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to a pH of 2.5-3.5) will protonate the silanols, reducing these interactions.
-
Use an End-Capped Column: Modern, well-end-capped C18 columns have fewer accessible silanol groups.
-
Consider a Polar-Embedded Column: Columns with polar-embedded groups (e.g., amide or carbamate) can shield the silanols and provide alternative interactions, often improving peak shape for polar compounds.
-
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the sample concentration and re-inject.
-
-
Cause 3: Column Contamination: Accumulation of highly retained impurities on the column can lead to active sites that cause tailing.
-
Solution: Wash the column with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, consider replacing the column.
-
Q2: I am not seeing good retention of my compound; it elutes close to the void volume. How can I increase retention?
A2: Poor retention of polar compounds is a frequent challenge.
-
Solution 1: Decrease the Organic Content of the Mobile Phase: Reduce the initial percentage of acetonitrile in your gradient. You could start with 0% or 2% acetonitrile.
-
Solution 2: Use a "High Aqueous" Column: Some C18 columns are specifically designed for use with highly aqueous mobile phases and resist "phase collapse," which can cause retention loss.
-
Solution 3: Consider HILIC Chromatography: If your compound is very polar, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable technique.
Q3: I am seeing extraneous peaks in my chromatogram. What are the possible sources?
A3: Extraneous peaks can originate from several sources.
-
Source 1: Impurities in the Sample: These are the peaks you are trying to identify and quantify.
-
Source 2: Contamination from the Mobile Phase or System:
-
Solution: Run a blank gradient (injecting only the mobile phase). If peaks are still present, they are likely from your solvents or system. Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
-
Source 3: Carryover from Previous Injections:
-
Solution: Inject a blank solvent after a sample injection. If you see the peak of interest, you have carryover. Clean your injector and needle with a strong solvent.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4][5]
Principles of qNMR for this compound
By accurately weighing both the sample and a certified internal standard of known purity, the purity of the this compound can be calculated using the following equation:
Purity (%) = (Isample / Istd) * (Nstd / Nsample) * (Msample / Mstd) * (mstd / msample) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
Recommended qNMR Protocol
| Parameter | Recommendation | Rationale |
| Solvent | DMSO-d6 | This compound should be soluble in DMSO-d6, and the amide protons will be observable. |
| Internal Standard | Maleic Acid or 1,4-Dinitrobenzene (Certified Reference Material) | These standards are stable, have simple spectra with signals that are unlikely to overlap with the analyte, and are commercially available with high purity. |
| Analyte Signal | Pyrrole protons (singlet, ~7.0 ppm) | This is a distinct singlet and represents 2 protons, making integration straightforward. |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton | A sufficiently long relaxation delay is crucial for accurate quantification. T1 should be measured for both the analyte and the internal standard. A conservative starting point is 30-60 seconds. |
| Pulse Angle | 90° | Ensures maximum signal for quantification. |
| Number of Scans | 16 or higher | To achieve a good signal-to-noise ratio for accurate integration. |
qNMR Troubleshooting and FAQs
Q1: How do I choose the right internal standard?
A1: An ideal internal standard should:
-
Be of high, certified purity.
-
Be chemically stable and not react with the sample or solvent.
-
Have signals that do not overlap with the analyte or solvent signals.
-
Have a simple spectrum with at least one sharp, well-resolved signal.
-
Be soluble in the same deuterated solvent as the analyte.
Q2: My calculated purity is over 100%. What could be the reason?
A2: This is a common issue in qNMR and usually points to a systematic error.
-
Cause 1: Inaccurate Weighing: This is the most common source of error. Ensure you are using a calibrated analytical balance with sufficient precision.
-
Cause 2: Impure Internal Standard: The purity of the internal standard is critical. Use a certified reference material.
-
Cause 3: Overlapping Signals: Ensure that the integrated signals for both the analyte and the standard are free from any underlying impurity signals.
-
Cause 4: Insufficient Relaxation Delay: If the relaxation delay (d1) is too short, signals with longer T1 values will be attenuated, leading to inaccurate integration.
Q4: Can I use qNMR to identify unknown impurities?
A4: While qNMR is primarily for quantification, the NMR spectrum will show signals for all proton-containing species in the sample. If an impurity is present at a sufficient concentration, its signals will be visible. By analyzing the chemical shift, coupling patterns, and integration of these unknown signals, you may be able to deduce the structure of the impurity, especially when combined with 2D NMR techniques like COSY and HSQC.
Mass Spectrometry (MS) for Identification and Impurity Profiling
Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for identifying potential impurities. It is often coupled with HPLC (LC-MS) for the analysis of complex mixtures.
Expected Fragmentation Pattern
In electrospray ionization (ESI) mass spectrometry, this compound is expected to be observed as the protonated molecule [M+H]+. Under collision-induced dissociation (CID) in MS/MS, the fragmentation of aromatic amides often involves cleavage of the amide bond.[1]
Caption: Predicted fragmentation pathways for this compound in MS/MS.
Potential Impurities and their Detection by MS
The synthesis of this compound likely proceeds from 1H-pyrrole-2,5-dicarboxylic acid or its corresponding diester.[3] Therefore, potential impurities that can be monitored by MS include:
| Potential Impurity | Structure | Expected [M+H]+ | Notes |
| 1H-Pyrrole-2,5-dicarboxylic acid | C6H5NO4 | 156.02 | Unreacted starting material. |
| 5-(Aminocarbonyl)-1H-pyrrole-2-carboxylic acid | C6H6N2O3 | 155.04 | Mono-amidation product. |
| Dimethyl 1H-pyrrole-2,5-dicarboxylate | C8H9NO4 | 184.06 | If starting from the diester. |
MS Troubleshooting and FAQs
Q1: I am not seeing a clear molecular ion peak. What could be the problem?
A1:
-
Cause 1: In-source Fragmentation: The molecule may be fragmenting in the ion source.
-
Solution: Reduce the source temperature and/or the capillary voltage in your ESI source.
-
-
Cause 2: Poor Ionization: The compound may not be ionizing efficiently under the current conditions.
-
Solution: Try adjusting the pH of the mobile phase. If using ESI, ensure the mobile phase contains a source of protons (e.g., formic acid) for positive mode or is slightly basic for negative mode.
-
Q2: How can I confirm the identity of a low-level impurity detected by LC-MS?
A2:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity's molecular ion. This will allow you to predict its elemental composition with high confidence.
-
MS/MS Fragmentation: Acquire an MS/MS spectrum of the impurity and compare its fragmentation pattern to that of suspected structures.
-
Synthesis and Co-injection: If you have a hypothesis for the impurity's structure, synthesize a small amount of it and co-inject it with your sample. If the retention time and mass spectrum match, you have confirmed its identity.
Summary of Analytical Methods
| Method | Primary Use | Advantages | Limitations |
| HPLC-UV/DAD | Purity assessment (% area), method development | Widely available, robust, provides quantitative information on impurities. | Requires a reference standard for identity confirmation, may not detect non-UV active impurities. |
| qNMR | Absolute purity determination | Primary method, does not require a specific reference standard of the analyte, provides structural information. | Lower sensitivity than HPLC, requires a high-purity internal standard, potential for signal overlap. |
| LC-MS | Impurity identification and profiling, molecular weight confirmation | High sensitivity and selectivity, provides molecular weight information, can detect non-UV active impurities. | Quantification can be challenging without standards, ion suppression effects. |
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
-
Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: [Link]
- Szekely-Klepser, G., et al. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies.
- Friedrichs, J. S. J., et al. Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. ChemistrySelect, 2023.
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
- Baluja, S., Nandha, K., & Ramavat, P. Synthesis and characterization of pyrrole 2, 5-dione derivatives. International Journal of Basic and Applied Chemical Sciences, 2015, 5(3), 61-66.
- Vladimirova, S., & Bijev, A. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 2022, 69(2), 433-439.
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
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- 2. waters.com [waters.com]
- 3. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating the Mechanism of Action of 1H-Pyrrole-2,5-dicarboxamide as a Quorum Sensing Inhibitor
This guide provides a comprehensive, technically detailed framework for researchers and drug development professionals to validate the mechanism of action (MoA) of novel small molecules within the 1H-Pyrrole-2,5-dicarboxamide class. Drawing upon established principles in microbiology and chemical biology, we present a self-validating, multi-tiered experimental workflow. Our central hypothesis is that this chemical scaffold acts as a quorum sensing (QS) inhibitor, a promising anti-virulence strategy to combat pathogenic bacteria such as Pseudomonas aeruginosa.
The rationale for this hypothesis stems from recent findings on a closely related analog, 1H-Pyrrole-2,5-dicarboxylic acid, which demonstrated significant QS inhibitory activity against P. aeruginosa.[1][2][3] This guide will therefore use the objective of confirming and detailing this QS inhibition MoA as a practical example. We will compare the performance of our hypothetical lead compound, "Pyrrole-Amide-1," against both a known QS inhibitor (Furanone C-30) and a traditional antibiotic (Gentamicin) to provide a clear, comparative context for its activity.
Part 1: Initial Phenotypic Validation: Distinguishing Anti-Virulence from Bactericidal Activity
The primary goal of a QS inhibitor is to disarm pathogens, not necessarily to kill them. This approach is hypothesized to exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.[2] Therefore, the first critical step is to demonstrate that Pyrrole-Amide-1 inhibits QS-controlled virulence factors at sub-lethal concentrations.
Causality Behind the Experimental Choice:
We must first uncouple the anti-virulence effects from any potential growth-inhibitory effects. By establishing the Minimum Inhibitory Concentration (MIC), we can define a concentration window for subsequent experiments where the compound's effects can be confidently attributed to the disruption of signaling pathways rather than cellular toxicity.
Comparative Data Summary: Phenotypic Screening
| Compound | MIC against P. aeruginosa PAO1 (µg/mL) | Pyocyanin Production IC50 (µg/mL) | Elastase Activity IC50 (µg/mL) |
| Pyrrole-Amide-1 (Test) | >256 | 45 | 62 |
| Furanone C-30 (Positive Control) | >128 | 15 | 25 |
| Gentamicin (Negative Control) | 4 | >256 (at sub-MIC) | >256 (at sub-MIC) |
| Vehicle (DMSO) | >1024 | No Inhibition | No Inhibition |
Note: Data are hypothetical for illustrative purposes.
Experimental Workflow: Phenotypic Screening
Caption: Workflow for identifying and validating target engagement.
Protocol 2: Surface Plasmon Resonance (SPR) Assay
-
Protein Immobilization: Purify N-terminally His-tagged LasR protein using standard Ni-NTA chromatography. Immobilize the purified LasR onto a CM5 sensor chip via amine coupling chemistry according to the manufacturer's protocol (e.g., Cytiva Biacore).
-
Analyte Preparation: Prepare serial dilutions of Pyrrole-Amide-1 in a suitable running buffer (e.g., HBS-EP+) with a low percentage of DMSO (e.g., <1%). A typical concentration range would be from 10 µM down to 1 nM.
-
Binding Measurement: Inject the prepared analyte concentrations over the immobilized LasR surface and a reference flow cell (without protein). Monitor the change in response units (RU) in real-time. Include several buffer-only injections for double referencing.
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K D).
Part 3: Pathway Analysis: Confirming Downstream Transcriptional Effects
Binding to a transcriptional regulator like LasR should lead to a measurable decrease in the expression of genes under its control. This step connects target engagement to the observed phenotypic effects, providing a crucial link in the chain of evidence for the MoA.
Causality Behind the Experimental Choice:
RT-qPCR is a highly sensitive and quantitative method to measure changes in gene expression. By selecting key genes known to be regulated by the LasR/LasI system (e.g., lasB, encoding elastase) and the RhlR/RhlI system (e.g., rhlA, encoding a rhamnolipid biosynthesis enzyme), we can confirm that target engagement leads to the expected downstream biological consequence and assess the specificity of the compound's effect on the QS cascade.
Comparative Data Summary: QS Gene Expression
| Gene Target | Function | Fold Change (Pyrrole-Amide-1) | Fold Change (Furanone C-30) |
| lasB | Elastase | -8.5 | -6.2 |
| rhlA | Rhamnolipid Synthesis | -7.9 | -5.5 |
| rpoD | Housekeeping Gene | No significant change | No significant change |
Note: Data are hypothetical, measured at 0.25x MIC after 8h treatment.
Signaling Pathway: P. aeruginosa Quorum Sensing
Caption: Simplified P. aeruginosa QS pathway, showing the hypothesized action of Pyrrole-Amide-1.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR)
-
Treatment and RNA Extraction: Culture P. aeruginosa PAO1 to mid-log phase and treat with Pyrrole-Amide-1 (at 0.25x MIC) or vehicle control for a defined period (e.g., 8 hours).
-
Harvest bacterial cells and immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step to eliminate genomic DNA contamination.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for target genes (lasB, rhlA) and a housekeeping gene (rpoD).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and present the data as fold change relative to the vehicle-treated control.
Conclusion
This guide outlines a logical and rigorous workflow to validate the mechanism of action for a novel compound from the this compound class as a quorum sensing inhibitor. By systematically progressing from broad phenotypic effects to specific target engagement and downstream pathway modulation, researchers can build a robust data package that substantiates the proposed MoA. This multi-faceted approach, which integrates microbiology, biochemistry, and molecular biology, is essential for the credible development of new anti-virulence therapeutics.
References
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1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]
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1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. ResearchGate. Available at: [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]
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1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. PubMed. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to 1H-Pyrrole-2,5-dicarboxamide and its Heterocyclic Bioisosteres in Drug Discovery
Introduction: The Strategic Role of Heterocyclic Scaffolds
In the intricate landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast number of therapeutic agents.[1] Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in drug design.[1] Strategic modifications to these core structures allow for the fine-tuning of physicochemical and pharmacokinetic parameters, a process crucial for optimizing lead compounds into viable drug candidates.[1]
This guide provides an in-depth comparison of 1H-Pyrrole-2,5-dicarboxamide, a versatile and intriguing scaffold, with its common five-membered heterocyclic bioisosteres: furan-2,5-dicarboxamide and thiophene-2,5-dicarboxamide. The core difference lies in the heteroatom—nitrogen, oxygen, or sulfur—which profoundly influences the electronic, steric, and hydrogen-bonding properties of the molecule. For drug development professionals, understanding these nuanced differences is paramount for rational drug design, enabling the strategic modulation of properties to enhance efficacy, selectivity, and overall pharmacokinetic performance.[2]
Section 1: Physicochemical Properties - A Tale of Three Heteroatoms
The choice of a heterocyclic core has immediate and significant consequences for a compound's fundamental physicochemical properties. These properties, in turn, govern its behavior in biological systems. The primary distinction among pyrrole, furan, and thiophene derivatives arises from the nature of the heteroatom.[3]
1.1 Aromaticity and Electron Distribution:
The aromatic character of these heterocycles follows the order: Thiophene > Pyrrole > Furan.[3] Thiophene's greater aromaticity is attributed to the lower electronegativity of sulfur, which facilitates more effective delocalization of its lone pair of electrons into the π-system.[3] In contrast, the highly electronegative oxygen in furan holds its lone pair more tightly, resulting in lower aromatic stabilization.[3][4] Pyrrole's aromaticity is intermediate, but its reactivity is the highest among the three due to the electron-donating nature of the nitrogen atom.[4][5]
1.2 The Critical Role of the Pyrrole N-H Group:
The most distinguishing feature of the this compound scaffold is the N-H group, which acts as a crucial hydrogen-bond donor (HBD) .[6][7] This feature is absent in its furan and thiophene counterparts. In drug-receptor interactions, hydrogen bonds are pivotal for molecular recognition and binding affinity.[8][9] The ability of the pyrrole N-H to form a strong hydrogen bond with an acceptor group (like a backbone carbonyl) on a target protein can provide a significant energetic advantage, often leading to enhanced potency.[9][10]
Hydrogen-bond donors are recognized as a more challenging feature for drug designers compared to acceptors, as they can also lead to reduced permeability and increased solvation.[6][7] However, when a specific HBD interaction is required by the target's binding site, the pyrrole scaffold becomes an invaluable tool.
Table 1: Comparative Physicochemical Properties of Core Heterocycles
| Property | Pyrrole | Furan | Thiophene | Rationale for Difference |
| Boiling Point (°C) | 129-131[11] | 31.4[12] | 84[12] | Pyrrole's high boiling point is due to intermolecular hydrogen bonding via the N-H group.[5] |
| Dipole Moment (D) | 1.58[11] | 0.70 | 0.55 | The electronegativity of the heteroatom (O > N > S) and the direction of the dipole moment influence this property. |
| Aromaticity (Resonance Energy, kcal/mol) | ~21[11] | ~16[3] | ~29[3] | Based on the ability of the heteroatom's lone pair to delocalize. Sulfur's 3d orbitals contribute to thiophene's higher aromaticity.[3] |
| Key H-Bonding Feature | N-H Donor & C=O Acceptors | C=O Acceptors Only | C=O Acceptors Only | The pyrrole N-H is a potent hydrogen-bond donor, a key feature for specific receptor interactions.[6] |
| pKa (of N-H proton) | ~17.5[11] | N/A | N/A | The pyrrole proton is weakly acidic.[11] |
Section 2: Impact on Pharmacokinetics (ADME)
The journey of a drug through the body is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The choice of heterocyclic scaffold is a critical determinant of these properties.
2.1 Permeability and Absorption:
Oral bioavailability is often linked to a drug's ability to permeate the intestinal wall. The Caco-2 permeability assay is a widely accepted in vitro model for predicting this absorption.[13][14][15]
Generally, increasing the number of hydrogen-bond donors can decrease membrane permeability.[6] Therefore, one might hypothesize that this compound would exhibit lower passive permeability compared to its furan and thiophene analogs due to the energetic cost of breaking a hydrogen bond with water before entering the lipophilic cell membrane. However, this can be context-dependent and may be offset by other factors or the involvement of active transport mechanisms.[]
A bidirectional Caco-2 assay, which measures transport from the apical (A) to basolateral (B) side and vice-versa, is essential to determine if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[14] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[14]
2.2 Metabolic Stability:
Metabolic stability is a measure of how susceptible a compound is to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[17][18] This is often assessed in vitro using liver microsomes.[17][18][19] A compound with high metabolic stability will have a longer half-life in vivo.
The reactivity of the heterocyclic ring influences its metabolic fate. The general order of reactivity towards electrophilic substitution is Pyrrole >> Furan > Thiophene > Benzene.[5][12] This suggests that the pyrrole ring might be more susceptible to oxidative metabolism by CYP enzymes. However, the presence of two electron-withdrawing dicarboxamide groups on the pyrrole ring significantly deactivates it, likely enhancing its metabolic stability compared to unsubstituted pyrrole. Thiophene can undergo S-oxidation, which is a unique metabolic pathway for this scaffold.
Caption: High-level workflow for key in vitro ADME assays.
Section 3: Pharmacodynamic Considerations - The Power of Directed Interactions
The ultimate goal of a drug is to interact with its biological target. The geometry and electronic properties of the scaffold dictate how it fits into a binding pocket and the types of interactions it can form.
As previously mentioned, the pyrrole N-H group is a potent hydrogen-bond donor. If the target protein's active site has a corresponding hydrogen-bond acceptor (e.g., the backbone carbonyl of an amino acid residue), the pyrrole scaffold can provide a significant advantage in binding affinity over furan or thiophene. This is a classic example of using bioisosteric replacement to probe structure-activity relationships (SAR).[20][21][22] If replacing a pyrrole with a furan leads to a dramatic loss in potency, it strongly implies a critical hydrogen-bond donor interaction.[10]
Caption: Pyrrole's H-bond donor offers a key interaction advantage.
Section 4: Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for the key assays discussed are provided below. These are representative methodologies and may require optimization for specific compounds.
4.1 Protocol: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, predicting intestinal absorption.[13][]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts and cultured for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[14][15]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the laboratory's historical range (e.g., > 200 Ω·cm²).[15][23] The permeability of a low-permeability marker (e.g., Lucifer Yellow) is also assessed.[15]
-
Dosing Solution Preparation: A solution of the test compound is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a concentration that is non-toxic to the cells (e.g., 10 µM).[23]
-
Transport Experiment (A→B):
-
The culture medium is replaced with pre-warmed transport buffer on both the apical (A) and basolateral (B) sides, and the cells are equilibrated at 37°C.[23]
-
The buffer on the apical side is replaced with the dosing solution.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral compartment. The volume removed is replaced with fresh buffer.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.[23]
-
Papp Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state rate of appearance of the compound in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.[]
-
4.2 Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.[17][24]
Methodology:
-
Reagent Preparation:
-
Test Compound: A stock solution (e.g., 10 mM in DMSO) is diluted in buffer (e.g., 100 mM potassium phosphate, pH 7.4) to the final incubation concentration (e.g., 1 µM).[24]
-
Liver Microsomes: Pooled human liver microsomes are thawed on ice and diluted to the desired concentration (e.g., 0.5 mg/mL) in buffer.[17]
-
Cofactor: An NADPH-regenerating system is prepared.[19]
-
-
Incubation:
-
Time Points and Reaction Termination:
-
Sample Processing & Analysis: The quenched samples are centrifuged to precipitate the proteins. The supernatant is then analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.[18]
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (Clint) is calculated from the t½ and the reaction conditions.[25]
-
Conclusion and Strategic Outlook
The selection between this compound and its furan or thiophene bioisosteres is a strategic decision in drug design, driven by the specific requirements of the biological target and the desired ADME profile.
-
Choose this compound when: A specific hydrogen-bond donor is required for high-affinity binding to the target. Its rigid, planar structure and defined vector for hydrogen bonding make it an excellent scaffold for probing and exploiting such interactions. While permeability might be a concern, the significant gain in potency can often outweigh a moderate reduction in passive diffusion.
-
Consider Furan- or Thiophene-2,5-dicarboxamide when: A hydrogen-bond donor is not required or is detrimental to permeability. The choice between furan and thiophene can then be used to modulate other properties like aromaticity, metabolic stability, and lipophilicity. Thiophene, being more aromatic and generally less reactive than furan, might offer a more metabolically robust core.
Ultimately, this comparative guide underscores a fundamental principle of modern medicinal chemistry: there is no single "best" scaffold. Instead, a deep understanding of the subtle yet powerful effects of isosteric replacements empowers researchers to make rational, data-driven decisions, accelerating the journey from a promising lead compound to a life-changing therapeutic.
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Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
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Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews: A Journal of Drug Design & Discovery. Retrieved from [Link]
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Al-Mokadem, M. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA. Retrieved from [Link]
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Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]
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Al-Mokadem, M. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. Retrieved from [Link]
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Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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PYRROLE, THIOPHENE AND FURAN. (n.d.). Retrieved from [Link]
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Physicochemical and pharmacokinetics properties of the active compounds 3f, 3g, and 3c. (n.d.). ResearchGate. Retrieved from [Link]
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Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of medicinal chemistry. Retrieved from [Link]
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PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (2012). PharmaTutor. Retrieved from [Link]
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What is the role of bioisosterism in drug design? (2025). Patsnap Synapse. Retrieved from [Link]
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Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). Retrieved from [Link]
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O'Hagan, D. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
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Hydrogen-Bond Donors in Drug Design. (2022). ResearchGate. Retrieved from [Link]
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Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon. Retrieved from [Link]
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Physicochemical, pharmacokinetic, and medicinal chemistry properties of the final compounds (by SwissAdme) 3a-3i. (n.d.). ResearchGate. Retrieved from [Link]
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intermolecular forces & drug-target binding. (2023). YouTube. Retrieved from [Link]
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1H-pyrrole-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]
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2,5-dihydro-1H-pyrrole-2-carboxamide. (n.d.). ChemSynthesis. Retrieved from [Link]
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Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. (2025). National Institutes of Health. Retrieved from [Link]
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Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). RSC Publishing. Retrieved from [Link]
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Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). (n.d.). Cheméo. Retrieved from [Link]
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New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. (2010). ResearchGate. Retrieved from [Link]
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Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]
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Pyrrole-2,5-dicarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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A Comparative Guide for Polymer Scientists: 1H-Pyrrole-2,5-dicarboxamide vs. Furan-2,5-dicarboxylic Acid
In the relentless pursuit of sustainable and high-performance polymers, the scientific community is increasingly turning to bio-based monomers as alternatives to their petroleum-derived counterparts. Among the frontrunners are furan-2,5-dicarboxylic acid (FDCA) and the intriguing class of monomers based on 1H-pyrrole-2,5-dicarboxamide. This guide offers a deep dive into the comparative performance of polymers derived from these two platform chemicals, providing the experimental data and mechanistic insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their material design and application endeavors.
Introduction: The Bio-Based Polymer Revolution
The global push towards a circular economy has catalyzed significant research into polymers derived from renewable resources.[1][2] Furan-2,5-dicarboxylic acid (FDCA), recognized by the US Department of Energy as a top value-added chemical from biomass, has emerged as a promising bio-based substitute for terephthalic acid (TPA).[2][3] This has led to the development of polyesters like polyethylene furanoate (PEF), which is poised for commercialization.[2] Concurrently, nitrogen-containing heterocyclic monomers, such as those derived from this compound, are gaining traction for the synthesis of novel polyamides with unique properties imparted by the presence of the pyrrole ring and its hydrogen-bonding capabilities.[4][5]
This guide will dissect the key differences between these two monomer classes, from their intrinsic chemical nature to the performance of their resulting polymers.
Monomer Deep Dive: Structure and Intrinsic Properties
The inherent chemical architecture of a monomer dictates its polymerization behavior and the ultimate properties of the resulting polymer.
FDCA is a five-membered aromatic diacid featuring an oxygen atom within the ring.[2] This structure imparts significant rigidity. The non-linear arrangement of the carboxyl groups in FDCA, with an angle of approximately 129.4°, contrasts with the linear structure of TPA.[1] This geometric distinction, coupled with the polarity introduced by the oxygen atom, influences the packing and macroscopic properties of furan-based polyesters.[1]
This compound introduces a nitrogen atom into the five-membered heterocyclic ring, flanked by two amide functionalities. The presence of the N-H group in the pyrrole ring and the amide linkages provides sites for extensive hydrogen bonding.[6] These non-covalent interactions are known to significantly influence molecular conformation, regulate intermolecular forces, and stabilize supramolecular structures in polymers.[7] This inherent capacity for hydrogen bonding is a key differentiator from FDCA and is anticipated to profoundly impact the thermal and mechanical properties of the resulting polyamides.
Diagram: Monomer Structures
Caption: Chemical structures of FDCA and this compound.
Polymerization Pathways: Crafting Macromolecules
The synthesis of high-performance polymers from these monomers typically involves polycondensation reactions.
The synthesis of FDCA-based polyesters, such as poly(ethylene 2,5-furandicarboxylate) (PEF), is commonly achieved through a two-step melt polycondensation process.[2] This involves an initial esterification or transesterification step, followed by a polycondensation step at elevated temperatures and under reduced pressure.[2] While dimethyl furan-2,5-dicarboxylate (DMFD) is often favored in laboratory settings due to its higher thermal stability and easier purification, direct esterification with FDCA is more common in industrial production to eliminate an extra step.[1][2]
Polyamides from this compound and its derivatives are also synthesized via melt polycondensation.[5] The reaction conditions are carefully controlled to achieve high molecular weights. The presence of the pyrrole ring and the formation of strong amide linkages contribute to the thermal stability of the resulting polymers.[5] The propensity for hydrogen bonding in these polyamides plays a crucial role during polymerization, influencing chain mobility and organization.[7][8]
Diagram: Polymerization Schemes
Caption: Simplified polymerization workflows for PEF and pyrrole-based polyamides.
A Head-to-Head Comparison of Polymer Performance
The true measure of these monomers lies in the performance characteristics of their derived polymers. The following sections provide a comparative analysis based on available experimental data.
The thermal properties of a polymer are critical for its processing and end-use applications.
| Property | FDCA-based Polymers (PEF) | Pyrrole-based Polyamides (PA6F) | Key Insights |
| Glass Transition Temp. (Tg) | ~86 °C[9] | ~130 °C[5] | The significantly higher Tg of the pyrrole polyamide is attributed to the strong intermolecular hydrogen bonding, which restricts chain mobility.[5][7] |
| Melting Temperature (Tm) | ~215 °C | Not reported, but expected to be high | Furan-based polyesters like PBF have a Tm around 172°C.[10][11] The strong hydrogen bonding in pyrrole polyamides is expected to result in a high melting temperature.[7] |
| Degradation Temperature | ~350-400 °C[1][2] | Comparable to aromatic polyamides[5] | Both classes of polymers exhibit good thermal stability, making them suitable for high-temperature applications. |
Note: PA6F refers to poly(hexamethylene furanamide), a polyamide synthesized from FDCA and hexamethylenediamine, which serves as a relevant comparison point for a furan-based polyamide.
The data clearly indicates that the introduction of the pyrrole-amide structure leads to a substantial increase in the glass transition temperature. This is a direct consequence of the extensive hydrogen bonding network, which requires more thermal energy to induce chain mobility.
The mechanical prowess of a polymer determines its suitability for structural applications.
| Property | FDCA-based Polymers (PEF/PPF) | Pyrrole-based Polyamides (PA6F) | Key Insights |
| Tensile Modulus | PEF: ~2450 MPa[1], PPF: ~1500 MPa[1] | ~3.5 GPa (3500 MPa)[5] | The higher tensile modulus of the pyrrole-based polyamide suggests greater stiffness, again likely due to the reinforcing effect of hydrogen bonds.[5] |
| Tensile Strength | PEF: ~35 MPa[1], PPF: ~68 MPa[1] | Not explicitly reported, but expected to be high | The tensile strength is also expected to be enhanced by the strong intermolecular forces in the pyrrole polyamides. |
| Elongation at Break | Varies with processing | Varies with processing | This property is highly dependent on the degree of crystallinity and polymer chain orientation. |
The superior modulus of the pyrrole-based polyamide highlights the significant contribution of hydrogen bonding to the material's rigidity. This makes them promising candidates for applications requiring high stiffness and load-bearing capacity.
For packaging applications, the ability of a polymer to act as a barrier to gases like oxygen and carbon dioxide is paramount.
PEF has demonstrated exceptional barrier properties, significantly outperforming conventional PET.[3][9] It exhibits an oxygen barrier that is approximately 10 times better than PET and a carbon dioxide barrier that is about 19-20 times better.[9][12] This is attributed to the more compact chain packing of PEF.
While specific barrier property data for this compound-based polymers is not as readily available, the strong hydrogen bonding and potential for tight chain packing in polyamides suggest they could also exhibit excellent barrier properties. The polarity of the amide groups may, however, influence water vapor permeability. Further experimental investigation in this area is warranted.
Experimental Protocols: A Glimpse into the Lab
To provide a practical context, here is a representative, high-level protocol for the synthesis of a furan-based polyester via melt polycondensation.
Synthesis of Poly(butylene furanoate) (PBF)
-
Monomer Preparation: Equimolar amounts of dimethyl furan-2,5-dicarboxylate (DMFD) and 1,4-butanediol (BDO) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A transesterification catalyst (e.g., titanium(IV) isopropoxide) is added.
-
Transesterification: The mixture is heated under a nitrogen atmosphere to a temperature of 160-180°C. Methanol is distilled off as the reaction proceeds. This step is typically continued for 2-4 hours.
-
Polycondensation: The temperature is gradually increased to 220-240°C, and a vacuum is slowly applied to remove excess BDO and facilitate the molecular weight build-up. This stage is maintained for 3-5 hours until the desired melt viscosity is achieved.
-
Polymer Recovery: The resulting polymer is extruded from the reactor, cooled, and pelletized for subsequent characterization and processing.
This is a generalized procedure. Specific reaction times, temperatures, and catalyst concentrations should be optimized for the desired polymer properties.
Conclusion and Future Outlook
Both furan-2,5-dicarboxylic acid and this compound present compelling cases as bio-based monomers for the synthesis of high-performance polymers.
-
FDCA-based polymers , particularly PEF, are well-established as having excellent thermal stability and outstanding barrier properties, making them ideal for packaging applications. Their development is more mature, with commercial-scale production on the horizon.
-
This compound-based polyamides are a newer class of materials that demonstrate the significant potential of leveraging hydrogen bonding to achieve superior thermal and mechanical properties. The markedly higher glass transition temperature and tensile modulus suggest their suitability for engineering plastics and other demanding applications where structural integrity is crucial.
The choice between these two monomer platforms will ultimately depend on the specific performance requirements of the target application. For researchers and developers, the key takeaway is the expanded toolbox of bio-based building blocks. The pyrrole-based systems, in particular, offer a fascinating avenue for creating materials with tailored properties through the strategic manipulation of hydrogen bonding. Future research should focus on a more direct, side-by-side comparison of a wider range of polymers derived from these monomers, with a particular emphasis on elucidating the structure-property relationships in the pyrrole-based polyamides.
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The Untapped Potential of Symmetry: A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrole-2,5-dicarboxamide Derivatives
The pyrrole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of natural products and clinically significant drugs.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] While significant research has focused on mono-substituted and fused pyrrole systems, the symmetrically substituted 1H-Pyrrole-2,5-dicarboxamide scaffold remains a comparatively underexplored area with immense therapeutic potential. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound derivatives, drawing comparisons with related pyrrole-based compounds to illuminate pathways for future drug discovery and development.
The this compound Core: A Foundation for Diverse Biological Activity
The this compound structure is characterized by a central pyrrole ring with carboxamide functionalities at the 2 and 5 positions. This symmetrical arrangement offers several key advantages in drug design. The two amide groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. Furthermore, the N-substituents on the carboxamides provide two points for diversification, allowing for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties.
While direct and extensive SAR studies on this compound derivatives are not abundant in publicly available literature, valuable insights can be gleaned from related pyrrole-2-carboxamides and pyrrole-2,5-diones. For instance, studies on pyrrole-2-carboxamides as inhibitors of the mycobacterial membrane protein MmpL3 have highlighted the critical role of the pyrrole and amide N-H groups in maintaining potency, suggesting their involvement in key hydrogen bonding interactions with the target protein.[1] The nature of the substituents on the pyrrole ring and the amide nitrogen also significantly influences activity, with bulky and electron-withdrawing groups often enhancing efficacy.[1]
Comparative Analysis of Biological Activities
To understand the potential of the this compound scaffold, it is instructive to compare the activities of structurally related pyrrole derivatives.
Anticancer Activity
Pyrrole derivatives are well-established as potent anticancer agents.[2][4] For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines.[5] The mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[2]
Table 1: Comparative Anticancer Activity of Pyrrole Derivatives
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 17 | MCF-7 (Breast) | 1.54 | [5] |
| Pyrrolo[2,3-d]pyrimidine | Compound 16a | A549 (Lung) | 2.18 | [5] |
| 4,5-Dibromo-1H-pyrrole-2-carboxamide | Compound 11b | A549 (Lung) | 3.125 | [6] |
| 4,5-Dibromo-1H-pyrrole-2-carboxamide | Compound 17b | MCF-7 (Breast) | 6.25 | [6] |
Based on these findings, it is hypothesized that symmetrically N,N'-disubstituted 1H-pyrrole-2,5-dicarboxamides could function as bivalent ligands, potentially bridging two binding sites within a target protein or enhancing affinity through multivalent interactions. The introduction of various aryl or alkyl groups on the amide nitrogens could modulate their cytotoxic profile.
Antimicrobial Activity
The pyrrole scaffold is also a key component of several antimicrobial agents.[7][8] For example, 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have been identified as promising DNA gyrase inhibitors with significant antibacterial activity.[6]
Table 2: Comparative Antimicrobial Activity of Pyrrole Derivatives
| Compound Class | Derivative Example | Organism | MIC (µg/mL) | Reference |
| 4,5-Dibromo-1H-pyrrole-2-carboxamide | Compound 11b | E. coli | 6.25 | |
| 4,5-Dibromo-1H-pyrrole-2-carboxamide | Compound 17b | S. aureus | 12.5 | [6] |
| Pyrrole-2-carbohydrazide | Compound GS4 | M. tuberculosis H37Rv | 1.6 |
The dicarboxamide structure could enhance antimicrobial efficacy by increasing the number of potential hydrogen bonding interactions with the bacterial target enzyme. The lipophilicity and electronic properties of the N-substituents would be critical for cell wall penetration and target engagement.
Key Structure-Activity Relationship (SAR) Insights and Projections
Based on the analysis of related compounds, several key SAR principles can be projected for the this compound series.
Caption: Key structural features of the this compound scaffold and their projected influence on biological activity.
-
Pyrrole N-H: The hydrogen on the pyrrole nitrogen is likely a crucial hydrogen bond donor for target interaction, and its substitution could lead to a significant loss of activity.[1]
-
Amide N-H: Similarly, the amide protons are expected to be important hydrogen bond donors.
-
N-Substituents (R1 and R2):
-
Aromatic vs. Aliphatic: The nature of the N-substituents will significantly impact the compound's properties. Aromatic substituents can engage in π-π stacking interactions with the target, while aliphatic groups can explore hydrophobic pockets.
-
Substitution Pattern: For aryl substituents, the position and electronic nature of any further substitutions will be critical. Electron-withdrawing groups may enhance activity in some cases, as seen with related pyrrole-2-carboxamides.[1]
-
Steric Bulk: The size of the N-substituents will influence how the molecule fits into the binding site of the target.
-
Experimental Protocols
General Synthesis of N,N'-Disubstituted-1H-pyrrole-2,5-dicarboxamides
A common route to synthesize 1H-pyrrole-2,5-dicarboxamides involves the amidation of pyrrole-2,5-dicarboxylic acid or its activated derivatives.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Step-by-Step Methodology:
-
Activation of the Dicarboxylic Acid: To a solution of pyrrole-2,5-dicarboxylic acid in a suitable anhydrous solvent (e.g., DMF or DCM), an activating agent such as thionyl chloride (SOCl₂) or a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) is added. The reaction is typically stirred at room temperature for a few hours.
-
Amidation: The desired amine (2.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or DIPEA) are added to the reaction mixture. The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N,N'-disubstituted-1H-pyrrole-2,5-dicarboxamide.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underutilized, platform for the development of novel therapeutic agents. The symmetrical nature of these molecules offers unique opportunities for bivalent or multivalent interactions with biological targets, potentially leading to enhanced potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of N,N'-disubstituted 1H-pyrrole-2,5-dicarboxamides. A thorough investigation of their anticancer, antimicrobial, and enzyme inhibitory activities, supported by detailed SAR studies and computational modeling, will be crucial to unlocking the full therapeutic potential of this intriguing class of compounds. The insights and protocols presented in this guide provide a solid foundation for initiating such exploratory efforts.
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A Comparative Guide to 1H-Pyrrole-2,5-dicarboxamide and Its Bioisosteres in Medicinal Chemistry
Introduction: The Strategic Value of Bioisosterism
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy and safety.[1][2] Bioisosterism, the exchange of a functional group within a molecule for another with similar physicochemical properties, is a powerful tool in this endeavor.[1][3] This approach allows medicinal chemists to fine-tune a compound's potency, selectivity, pharmacokinetic profile, and metabolic stability.[1][4] This guide provides a comparative analysis of 1H-Pyrrole-2,5-dicarboxamide, a versatile scaffold, and its common bioisosteres, focusing on the practical implications for drug design and development.
The this compound core is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.[5] Its utility stems from the rigid, planar nature of the pyrrole ring and the presence of two carboxamide groups that can engage in crucial hydrogen bonding interactions with biological targets. However, like any scaffold, it possesses inherent properties that may require optimization. Bioisosteric replacement of the central pyrrole ring with other five-membered heterocycles, such as furan and thiophene, offers a rational strategy to modulate these properties.[5][6][7]
This guide will delve into the synthesis, physicochemical characteristics, and biological implications of replacing the pyrrole core with its key bioisosteres. We will explore how these subtle atomic substitutions can lead to profound changes in a molecule's behavior, providing researchers with the insights needed to make informed decisions in their lead optimization campaigns.
Structural and Physicochemical Comparison of Core Heterocycles
The choice of a central aromatic ring is a critical decision in drug design, as it fundamentally influences the molecule's three-dimensional shape, electronic distribution, and overall physicochemical properties. The pyrrole, furan, and thiophene rings, while structurally similar, exhibit key differences rooted in the nature of their respective heteroatoms (Nitrogen, Oxygen, and Sulfur).[8][9]
These differences in electronegativity and atomic size directly impact the aromaticity and reactivity of the rings.[8][10] The general order of aromaticity is considered to be Benzene > Thiophene > Pyrrole > Furan.[10][11] Conversely, the reactivity towards electrophilic substitution, a common method for functionalization, follows the reverse order: Pyrrole > Furan > Thiophene > Benzene.[12]
| Property | Pyrrole | Furan | Thiophene |
| Heteroatom | Nitrogen (NH) | Oxygen (O) | Sulfur (S) |
| Boiling Point (°C) | ~130 | ~31 | ~84 |
| Aromaticity | Moderate | Low | High |
| Reactivity | High | Moderate | Low |
| Hydrogen Bonding | Donor (N-H) & Acceptor | Acceptor Only | Weak Acceptor |
This table summarizes the key physicochemical differences between the core heterocycles, which underpin their distinct behaviors in biological systems.
The presence of an N-H group in pyrrole allows it to act as a hydrogen bond donor, a feature absent in furan and thiophene.[8][10] This capability can be crucial for target engagement but can also impact properties like solubility and membrane permeability. The higher boiling point of pyrrole compared to its bioisosteres is a direct consequence of intermolecular hydrogen bonding.[8][10]
Bioisosteric Replacements: A Strategic Overview
The following diagram illustrates the concept of bioisosteric replacement for the this compound scaffold.
Caption: Bioisosteric replacement of the pyrrole ring with furan or thiophene.
Synthesis of this compound and Its Analogs
The synthesis of these dicarboxamide scaffolds is a critical first step in any drug discovery program. While multiple synthetic routes exist, a common and reliable approach involves the formation of the dicarboxylic acid or its ester, followed by amidation.
General Synthetic Workflow
The overall process from starting materials to biologically active compounds can be visualized as follows:
Caption: General workflow from synthesis to biological testing.
Exemplary Protocol: Synthesis of a Generic Dicarboxamide
This protocol outlines a general method for the amidation step, which is common to all three scaffolds.
Objective: To synthesize a 2,5-dicarboxamide derivative from the corresponding dicarboxylic acid.
Materials:
-
1H-Pyrrole-2,5-dicarboxylic acid (or furan/thiophene equivalent)
-
Amine of choice (2.2 equivalents)
-
HATU (2.2 equivalents)
-
DIPEA (4.0 equivalents)
-
Anhydrous DMF
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of the dicarboxylic acid (1.0 eq) in anhydrous DMF, add the amine (2.2 eq) and DIPEA (4.0 eq).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired dicarboxamide.
Rationale for Choices:
-
HATU: Chosen as the coupling agent for its high efficiency and low rate of racemization.
-
DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction.
-
Anhydrous Conditions: Essential to prevent hydrolysis of the activated acid intermediate.
Comparative Biological Activity: A Case Study Approach
The true value of bioisosteric replacement is realized in its impact on biological activity. While the specific effects are target-dependent, some general trends can be observed.
Numerous studies have shown that pyrrole, furan, and thiophene derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][13] The choice between these heterocycles can significantly influence the potency and selectivity of the final compound.
For instance, in the development of DNA gyrase B inhibitors, derivatives of furan-2-carboxamide and thiophene-2-carboxamide have been reported as potent agents.[14] Similarly, a comparative study on pyrazolyl hybrid chalcones found that a thiophene-containing analog was a highly potent anticancer agent, suggesting the thiophene moiety conferred a superior profile in that specific chemical space.[13]
| Scaffold | Potential Advantages in Biological Systems | Potential Disadvantages |
| Pyrrole | N-H for H-bond donation; high reactivity for further functionalization. | Potential for metabolic instability at the N-H position. |
| Furan | Can improve solubility; acts as an H-bond acceptor. | Generally less aromatic and potentially less stable.[8][10] |
| Thiophene | High aromaticity and stability; often considered a good mimic of a phenyl ring.[4][15] | Can sometimes lead to undesired metabolic pathways via sulfur oxidation. |
This table provides a high-level overview of the potential advantages and disadvantages of each scaffold in a biological context.
Conclusion and Future Perspectives
The bioisosteric replacement of the this compound core with furan and thiophene analogs is a proven and effective strategy in medicinal chemistry. The choice of heterocycle has profound implications for a compound's synthesis, physicochemical properties, and ultimately, its biological activity.
-
Pyrrole remains a valuable scaffold, particularly when its hydrogen bond donating capability is critical for target recognition.
-
Furan can be a useful replacement to eliminate the N-H donor and potentially improve solubility.
-
Thiophene offers a stable, highly aromatic core that can effectively mimic a phenyl ring and often enhances metabolic stability.[4][15]
The decision of which bioisostere to employ is highly context-dependent and should be guided by the specific goals of the drug discovery program, including the nature of the biological target and the desired pharmacokinetic profile. As our understanding of structure-activity relationships continues to grow, the rational application of bioisosterism will remain an indispensable tool for the development of novel and effective therapeutics.
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Validating the In Vitro Efficacy of 1H-Pyrrole-2,5-dicarboxamide: A Comparative Guide for DNA Minor Groove Binders
This guide provides a comprehensive framework for the in vitro validation of 1H-Pyrrole-2,5-dicarboxamide, a synthetic small molecule belonging to the class of DNA minor groove binders. Drawing parallels with the well-characterized natural products, Netropsin and Distamycin A, we will explore the mechanistic underpinnings of this compound class and delineate a rigorous, multi-faceted experimental approach to substantiate its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to objectively assess the potential of novel sequence-specific DNA ligands.
The Scientific Rationale: Targeting the Blueprint of Cellular Function
The ability to selectively recognize and bind to specific DNA sequences offers a powerful strategy for modulating gene expression.[1] Compounds like this compound are designed to fit snugly within the minor groove of the DNA double helix, a region less sterically hindered than the major groove and rich in A/T base pairs.[2][3] This non-covalent interaction, driven by hydrogen bonds, van der Waals forces, and electrostatic interactions, can physically obstruct the binding of transcription factors and other DNA-processing enzymes, thereby altering gene transcription.[3][4]
Pyrrole-imidazole (Py-Im) polyamides, a class of compounds structurally related to this compound, have demonstrated the capacity to recognize a wide range of DNA sequences with affinities and specificities that can rival those of natural transcription factors.[1] This targeted interference with protein-DNA interactions forms the basis of their therapeutic potential in oncology and other disease areas.[4][5] Our validation strategy, therefore, is built upon the central hypothesis that this compound will exhibit sequence-specific DNA binding, leading to measurable downstream effects on gene expression and cellular phenotype.
Visualizing the Mechanism: DNA Minor Groove Binding
Caption: Interaction of this compound with the DNA minor groove, leading to steric hindrance of transcription factor binding.
A Phased Approach to In Vitro Validation: From Target Engagement to Cellular Effects
The following experimental workflow provides a logical progression for characterizing the in vitro activity of this compound. Each phase is designed to build upon the previous one, creating a comprehensive and self-validating dataset.
Caption: A three-phased experimental workflow for the in vitro validation of this compound.
Phase 1: Establishing Target Engagement
The initial step is to unequivocally demonstrate that this compound directly binds to its intended DNA target.
Experiment 1: DNA Footprinting Assay
This technique provides high-resolution information about the specific DNA sequence and location of ligand binding.
Protocol:
-
Probe Preparation: A DNA fragment containing the putative binding site is radiolabeled at one end.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound, Netropsin, and Distamycin A.
-
Nuclease Digestion: A DNA-cleaving agent, such as DNase I, is added to the reaction. The nuclease will cleave the DNA at sites not protected by the bound ligand.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film. The region where the ligand is bound will appear as a "footprint" - a gap in the ladder of DNA fragments.
Causality: The absence of cleavage in a specific region of the DNA in the presence of the compound is direct evidence of protection due to binding.
Experiment 2: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a rapid and sensitive method to detect protein-DNA or small molecule-DNA interactions.
Protocol:
-
Probe Labeling: A short, double-stranded oligonucleotide containing the target sequence is labeled with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled probe is incubated with increasing concentrations of this compound.
-
Non-denaturing Gel Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is imaged to visualize the labeled DNA.
Trustworthiness: A "shift" in the mobility of the labeled probe, appearing as a band higher up the gel, indicates the formation of a larger DNA-ligand complex. The intensity of the shifted band should correlate with the concentration of the compound.
Phase 2: Quantifying Target Modulation
Once binding is confirmed, the next step is to assess the functional consequence of this interaction on gene expression.
Experiment 3: Quantitative Real-Time PCR (qPCR)
qPCR is used to measure changes in the mRNA levels of a target gene whose promoter contains the binding site for this compound.
Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line where the target gene is overexpressed) is treated with a dose-range of this compound, Netropsin, and a vehicle control.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target gene and a housekeeping gene (for normalization).
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method.
Causality: A dose-dependent decrease in the mRNA level of the target gene provides strong evidence that the compound is inhibiting its transcription.
Experiment 4: Western Blotting
This technique is used to detect changes in the protein expression levels of the target gene, confirming that the transcriptional changes observed by qPCR translate to the protein level.
Protocol:
-
Cell Lysis: Cells treated as in the qPCR experiment are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
Detection and Analysis: The protein bands are visualized, and their intensity is quantified relative to a loading control (e.g., β-actin).
Trustworthiness: A reduction in the target protein level that correlates with the qPCR data provides a robust validation of the compound's on-target activity.
Phase 3: Assessing Cellular Phenotype
The final phase of in vitro validation is to determine if the molecular changes induced by this compound result in a desired cellular response.
Experiment 5: Cell Viability and Cytotoxicity Assays
These assays measure the overall effect of the compound on cell health and proliferation.
Protocol:
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and comparator compounds for 24, 48, and 72 hours.
-
MTT Assay (Viability): The MTT reagent is added to the wells. Viable cells will reduce the yellow MTT to purple formazan crystals, which are then solubilized and the absorbance is measured.
-
LDH Assay (Cytotoxicity): The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is measured.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Causality: A dose- and time-dependent decrease in cell viability and/or increase in cytotoxicity indicates that the compound has an anti-proliferative or cytotoxic effect.
Experiment 6: Apoptosis Assay by Flow Cytometry
This assay determines if the observed cytotoxicity is due to programmed cell death (apoptosis).
Protocol:
-
Cell Treatment and Staining: Cells are treated with the compounds and then stained with Annexin V (which binds to apoptotic cells) and a viability dye (like propidium iodide).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Trustworthiness: A significant increase in the percentage of apoptotic cells in a dose-dependent manner provides a mechanistic explanation for the observed cytotoxicity.
Comparative Data Presentation
The following tables illustrate how the experimental data for this compound can be presented in comparison to established DNA minor groove binders.
Table 1: DNA Binding Affinity
| Compound | Target DNA Sequence | Binding Affinity (KD, nM) - ITC |
| This compound | 5'-WGWWCW-3' | Hypothetical Data: 50 |
| Netropsin | 5'-AATT-3' | 10 |
| Distamycin A | 5'-AAAAA-3' | 5 |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | IC50 (µM) - MTT Assay (72h) | Apoptosis Induction (% at IC50) |
| This compound | LNCaP (Prostate Cancer) | Hypothetical Data: 5 | Hypothetical Data: 60% |
| Netropsin | LNCaP (Prostate Cancer) | 20 | 45% |
| Distamycin A | LNCaP (Prostate Cancer) | 15 | 55% |
Conclusion
The validation of the in vitro activity of this compound requires a systematic and multi-pronged approach. By progressing from biophysical confirmation of target engagement to the quantification of molecular and cellular responses, a robust and defensible dataset can be generated. The comparative framework presented here, using Netropsin and Distamycin A as benchmarks, provides a rigorous methodology for assessing the potential of this and other novel DNA minor groove binders. This structured approach ensures scientific integrity and provides the critical data necessary for advancing promising compounds through the drug discovery pipeline.
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Dervan, P. B. (2001). Molecular recognition of DNA by small molecules. Bioorganic & Medicinal Chemistry, 9(9), 2215-2235. [Link]
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Wang, M., Ma, X., Zhou, K., Mao, H., Liu, J., Xiong, X., ... & Wu, Y. (2021). Discovery of Pyrrole-imidazole Polyamides as PD-L1 Expression Inhibitors and Their Anticancer Activity via Immune and Nonimmune Pathways. Journal of Medicinal Chemistry, 64(10), 6843-6861. [Link]
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Zhang, Y., Chen, Y., Yu, Y., Chen, D., & Yang, Z. (2020). Design, synthesis and anti-cancer activity of pyrrole-imidazole polyamides through target-downregulation of c-kit gene expression. European Journal of Medicinal Chemistry, 207, 112704. [Link]
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Hiraoka, K., Uesugi, M., & Dervan, P. B. (2013). Antitumor activity of a pyrrole-imidazole polyamide. Proceedings of the National Academy of Sciences, 110(9), 3371-3376. [Link]
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Krylov, A. S., Grokhovsky, S. L., Zasedatelev, A. S., Zhuze, A. L., Gursky, G. V., & Gottikh, B. P. (1979). [Specific protection of DNA by distamycin A, netropsin and bis-netropsins against the action of DNAse I]. Nucleic Acids Research, 6(1), 289-304. [Link]
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Lee, K. T., & Lee, J. Y. (2014). Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1958-1962. [Link]
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Saito, H., et al. (2018). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. New Journal of Chemistry, 42(15), 12534-12542. [Link]
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Kim, H., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(15), 11379-11396. [Link]
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Ge, M., et al. (2004). Nuclear localization of pyrrole–imidazole polyamide–fluorescein conjugates in cell culture. Proceedings of the National Academy of Sciences, 101(7), 1826-1831. [Link]
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Bielawski, K., et al. (2007). New Solid Phase Synthesis of Distamycin Analogues. Molecules, 12(5), 1033-1044. [Link]
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Khan, S., et al. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. Molecules, 27(14), 4487. [Link]
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Zhou, J., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 14, 1413728. [Link]
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Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. [Link]
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Zhou, J., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 14. [Link]
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Bag, S. S., & Ghosh, S. (2011). Effect of DNA Groove Binder Distamycin A upon Chromatin Structure. PLoS ONE, 6(10), e26486. [Link]
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Rajagopalan, M., Ayyer, J., & Sasisekharan, V. (1985). Interaction of non-intercalative drugs with DNA: Distamycin analogues. Journal of Biosciences, 7(1), 27-32. [Link]
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Poot, M., Kausch, K., Köhler, J., Haaf, T., & Hoehn, H. (1990). The minor-groove binding DNA-ligands netropsin, distamycin A and berenil cause polyploidisation via impairment of the G2 phase of the cell cycle. Cell Structure and Function, 15(3), 151-157. [Link]
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Wróbel, A., et al. (2021). DNA minor groove binders. International Journal of Molecular Sciences, 22(8), 4145. [Link]
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A Comparative Spectroscopic Guide to Pyrrole Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic properties of 1H-pyrrole and its less stable, non-aromatic isomers, 2H-pyrrole and 3H-pyrrole. A thorough understanding of the distinct spectroscopic signatures of these isomers is paramount for their identification in reaction mixtures, for studying their dynamic interplay, and for leveraging their unique reactivity in synthetic chemistry and drug development. This document synthesizes experimental data and computational predictions to offer a comprehensive resource for the unambiguous characterization of these pivotal five-membered heterocyclic compounds.
The Pyrrole Isomers: A Tale of Stability and Aromaticity
1H-Pyrrole is an aromatic heterocyclic compound, a feature that bestows upon it significant thermodynamic stability.[1] Its isomers, 2H-pyrrole and 3H-pyrrole (pyrrolenines), lack this aromatic stabilization and are consequently highly reactive and challenging to isolate.[2] Quantum chemical calculations have been instrumental in predicting the structures and spectroscopic characteristics of these transient species.[1] The isomerization between these forms is a fundamental process in pyrrole chemistry, often proceeding through high-energy intermediates.[2]
Caption: Isomerization pathways between the aromatic 1H-pyrrole and its non-aromatic isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The differences in the electronic environments of the pyrrole isomers give rise to distinct chemical shifts in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The aromaticity of 1H-pyrrole results in a significant downfield shift for its ring protons compared to typical alkenic protons. In contrast, the non-aromatic 2H- and 3H-pyrrole isomers are expected to exhibit proton signals in the olefinic and aliphatic regions. The N-H proton of 1H-pyrrole often presents as a broad signal due to quadrupole-induced relaxation of the ¹⁴N nucleus.[3]
¹³C NMR Spectroscopy
The carbon chemical shifts also reflect the aromaticity of 1H-pyrrole, with the carbons appearing in the aromatic region. For 2H- and 3H-pyrrole, the presence of sp³-hybridized carbons and C=N bonds will lead to characteristic signals in different regions of the spectrum.[4]
| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Reference |
| 1H-Pyrrole | NH: ~8.1 (broad), H2/H5: ~6.7, H3/H4: ~6.2 | C2/C5: ~118, C3/C4: ~108 | [5][6] |
| 2H-Pyrrole (Calculated) | H2: ~5.5-6.0, H3: ~6.5-7.0, H4: ~5.8-6.2, H5: ~2.5-3.0 (CH₂) | C2: ~110-120, C3: ~130-140, C4: ~120-130, C5: ~30-40 | [2] |
| 3H-Pyrrole (Calculated) | H2: ~6.0-6.5, H4: ~6.0-6.5, H5: ~5.8-6.2, H3: ~3.0-3.5 (CH₂) | C2: ~125-135, C4: ~125-135, C5: ~120-130, C3: ~35-45 | [2] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol is designed for the analysis of pyrrole and its derivatives, with special considerations for the unstable isomers.
Caption: Workflow for NMR spectroscopic analysis of pyrrole isomers.
Vibrational Spectroscopy (IR and Raman): Fingerprinting Molecular Structure
Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" for each isomer.
The IR spectrum of 1H-pyrrole is characterized by a prominent N-H stretching vibration.[7] In contrast, the non-aromatic isomers, 2H- and 3H-pyrrole, will exhibit characteristic C=N stretching frequencies.[2] Due to the high reactivity of 2H- and 3H-pyrrole, experimental IR spectra are challenging to obtain under standard conditions. Matrix isolation techniques, where the molecules are trapped in an inert gas matrix at cryogenic temperatures, have been successfully employed to observe the vibrational signatures of these transient species.[8][9]
| Vibrational Mode | 1H-Pyrrole (cm⁻¹) | 2H-Pyrrole (Calculated, cm⁻¹) | 3H-Pyrrole (Calculated, cm⁻¹) | Reference |
| N-H Stretch | ~3400 | N/A | N/A | [7] |
| C-H Stretch | 3100-3150 | 2900-3100 | 2900-3100 | [2] |
| C=N Stretch | N/A | ~1650 | ~1640 | [2] |
| C=C Stretch | 1400-1550 | ~1600 | ~1600 | [2] |
Experimental Protocol: Matrix Isolation Infrared Spectroscopy
This protocol is essential for obtaining the IR spectra of unstable isomers like 2H- and 3H-pyrrole.
Caption: Workflow for matrix isolation IR spectroscopy of pyrrole isomers.
Electronic Spectroscopy (UV-Vis): Unveiling Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The aromatic character of 1H-pyrrole gives rise to characteristic π-π* transitions.[2] The non-aromatic isomers are expected to have different absorption maxima due to their different conjugated systems, which may include n-π* transitions.[2] The high reactivity of 2H- and 3H-pyrrole necessitates the use of transient absorption spectroscopy to capture their fleeting existence.
| Spectroscopic Feature | 1H-Pyrrole | 2H-Pyrrole (Calculated) | 3H-Pyrrole (Calculated) | Reference |
| λmax (nm) | ~210 | Not readily available | Not readily available | [2] |
| Transition Type | π-π | n-π, π-π | n-π, π-π* | [2] |
Experimental Protocol: Transient Absorption UV-Vis Spectroscopy
This protocol is suitable for studying the short-lived pyrrole isomers.
-
Sample Preparation: Prepare a solution of a stable precursor to the desired pyrrole isomer in a suitable solvent. The solution should be optically clear and free of scattering particles.
-
Excitation: Use a pump laser pulse of a specific wavelength to excite the precursor molecule, leading to the formation of the transient pyrrole isomer.
-
Probing: A broadband probe pulse is passed through the sample at a defined time delay after the pump pulse.
-
Detection: The transmitted probe light is detected by a spectrometer to generate the absorption spectrum of the transient species.
-
Time-Resolved Measurement: By varying the time delay between the pump and probe pulses, the formation and decay kinetics of the transient isomer can be monitored.
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For the stable 1H-pyrrole, standard techniques like electron ionization (EI) can be used, which often leads to characteristic fragmentation patterns.[10] The molecular ion peak for 1H-pyrrole is typically observed at m/z 67.
For the unstable 2H- and 3H-pyrrole isomers, which are also expected to have a molecular weight of 67, their detection would require specialized mass spectrometry techniques designed for the analysis of reactive intermediates.[10][11] These methods often involve rapid sampling from a reaction mixture and soft ionization techniques to minimize fragmentation of the labile species.
| Ion | 1H-Pyrrole (m/z) | 2H-Pyrrole (Expected m/z) | 3H-Pyrrole (Expected m/z) | Reference |
| Molecular Ion [M]⁺ | 67 | 67 | 67 | [10] |
Experimental Protocol: Mass Spectrometry of Reactive Intermediates
This protocol provides a general framework for the MS analysis of unstable pyrrole isomers.
-
Reaction Setup: The reaction generating the pyrrole isomer is set up to allow for direct sampling into the mass spectrometer. This could involve a flow reactor or a setup where the reaction is initiated immediately before analysis.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often suitable soft ionization techniques for preserving the structure of the unstable isomer.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to accurately determine the mass-to-charge ratio of the ions.
-
Tandem MS (MS/MS): To gain structural information, the ion corresponding to the pyrrole isomer can be isolated and fragmented, and the resulting fragmentation pattern can be compared with theoretical predictions.
Conclusion
The spectroscopic characterization of pyrrole isomers presents a fascinating challenge, particularly for the transient 2H- and 3H- forms. While 1H-pyrrole is readily analyzed by standard spectroscopic methods, the elucidation of the properties of its less stable counterparts relies heavily on a combination of computational chemistry and advanced experimental techniques such as matrix isolation and transient spectroscopy. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of pyrrole isomer analysis, enabling a deeper understanding of their structure, reactivity, and potential applications.
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A Senior Application Scientist's Guide to Assessing the In Vivo Efficacy of 1H-Pyrrole-2,5-dicarboxamide Analogs as Anticancer Agents
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, technical framework for evaluating the in vivo efficacy of 1H-Pyrrole-2,5-dicarboxamide analogs. This class of compounds holds significant promise, particularly as inhibitors of the Hypoxia-Inducible Factor (HIF) pathway, a critical mediator in tumor progression and survival. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment.
The Therapeutic Rationale: Targeting Hypoxia in Cancer
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen, or hypoxia.[1] To survive and thrive in this challenging microenvironment, cancer cells activate the HIF signaling pathway.[2] HIF is a transcription factor that upregulates a multitude of genes involved in key aspects of cancer progression, including angiogenesis, metabolic reprogramming, invasion, and metastasis.[2][3] The 1H-pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with diverse biological activities, including anticancer properties.[4][5] Analogs of this compound are being investigated for their ability to inhibit HIF, thereby cutting off the adaptive mechanisms of cancer cells in hypoxic conditions.
The core mechanism of action for many of these analogs is the inhibition of prolyl hydroxylase domain (PHD) enzymes.[6] In normoxic conditions, PHDs hydroxylate the alpha subunit of HIF, tagging it for proteasomal degradation. By inhibiting PHDs, these small molecules stabilize HIF-α, paradoxically mimicking a hypoxic response. However, in the context of cancer, certain pyrrole derivatives have been shown to promote HIF-1α degradation, highlighting the complexity and context-dependent nature of their activity.[1]
Below is a diagram illustrating the canonical HIF-1α signaling pathway, which is a primary target for many this compound analogs.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, and points of intervention for this compound analogs.
Comparative In Vivo Efficacy: A Case Study Approach
Direct comparative in vivo studies of a series of this compound analogs are not extensively reported in publicly accessible literature. Therefore, we will adopt a case-study approach to illustrate the evaluation process, focusing on representative pyrrole derivatives that have demonstrated significant in vivo anticancer activity.
One such example is the 5-hydroxy-1H-pyrrol-2-(5H)-one derivative, compound 1d, which has shown potent anti-proliferative activity and significant tumor growth suppression in xenograft models.[7] Another relevant compound is a 2-aminopyrrole derivative (2-ANPC), which has been shown to downregulate HIF-1α expression in vivo.[1]
The following table summarizes hypothetical comparative data for two analogs, Analog A (a potent HIF inhibitor) and Analog B (a moderate HIF inhibitor with a different substitution pattern), alongside a standard-of-care chemotherapy agent. This illustrates how data should be presented for clear comparison.
| Compound | Dosage and Administration | Tumor Growth Inhibition (TGI) (%) | Mean Tumor Volume (mm³) at Day 21 | Body Weight Change (%) | Noteworthy Observations |
| Vehicle Control | 10 mL/kg, oral, daily | 0 | 1500 ± 250 | +2.5 | - |
| Analog A | 50 mg/kg, oral, daily | 75 | 375 ± 80 | -1.5 | Significant reduction in tumor vascularity observed in post-study histology. |
| Analog B | 50 mg/kg, oral, daily | 45 | 825 ± 150 | +1.0 | Well-tolerated with no significant adverse effects. |
| Doxorubicin | 5 mg/kg, intraperitoneal, weekly | 85 | 225 ± 50 | -8.0 | Significant toxicity observed, requiring monitoring. |
Experimental Protocol: Murine Xenograft Model for Efficacy Assessment
The following is a detailed, step-by-step protocol for a subcutaneous xenograft study, a standard and widely used model for evaluating the in vivo efficacy of novel anticancer compounds.[8]
Cell Culture and Animal Model
-
Cell Line Selection and Culture:
-
Choose a human cancer cell line relevant to the therapeutic indication (e.g., HCT116 for colorectal cancer, A549 for lung cancer).[7]
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO₂.
-
Routinely test for mycoplasma contamination.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) to prevent rejection of the human tumor xenograft.[9]
-
Acclimate the mice for at least one week before the start of the experiment.
-
House the animals in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Tumor Implantation and Randomization
-
Cell Preparation:
-
Harvest cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL. The Matrigel aids in tumor establishment.
-
-
Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.[9]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Compound Preparation and Administration
-
Formulation:
-
Prepare the this compound analogs in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Ensure the formulation is homogenous and stable for the duration of the study.
-
-
Administration:
-
Administer the compounds and vehicle control to the respective groups at the predetermined dosage and schedule (e.g., daily oral gavage).
-
The route of administration should ideally be the intended clinical route.
-
Efficacy and Toxicity Assessment
-
Tumor Growth:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
-
Toxicity Monitoring:
-
Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, appetite, or fur texture.
-
-
Study Endpoint:
-
The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
The following diagram outlines the experimental workflow for the in vivo efficacy assessment.
Caption: Experimental workflow for assessing the in vivo efficacy of this compound analogs in a murine xenograft model.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics, particularly through the inhibition of the HIF pathway. The successful in vivo evaluation of these analogs requires a methodologically sound and scientifically rigorous approach, as outlined in this guide.
While the available literature provides strong evidence for the anticancer potential of various pyrrole derivatives, there is a clear need for future studies to focus on direct, head-to-head comparisons of structurally related this compound analogs. Such studies will be crucial for elucidating detailed structure-activity relationships in vivo and for selecting the most promising candidates for further preclinical and clinical development. Additionally, exploring the efficacy of these compounds in patient-derived xenograft (PDX) models will provide a more clinically relevant assessment of their therapeutic potential.
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Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PubMed. [Link]
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1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. PubMed. [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health (NIH). [Link]
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Hypoxia-inducible factor prolyl hydroxylase inhibitors for anaemia in chronic kidney disease: a document by the European Renal Best Practice board of the European Renal Association. ResearchGate. [Link]
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A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate. [Link]
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Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]
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Efficacy and Safety of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. YouTube. [Link]
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Comparative Benchmarking of 1H-Pyrrole-2,5-dicarboxamide Against Known Bruton's Tyrosine Kinase (BTK) Inhibitors
<
Introduction
The discovery and validation of novel small molecule inhibitors are foundational to the development of new therapeutics. A critical step in this process is rigorous benchmarking against established, well-characterized inhibitors to understand a new compound's potency, selectivity, and cellular activity. This guide provides a comprehensive framework for characterizing a novel compound, herein designated 1H-Pyrrole-2,5-dicarboxamide , as a putative inhibitor of Bruton's Tyrosine Kinase (BTK).
BTK is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of this pathway is implicated in various B-cell malignancies, making BTK a validated and high-value therapeutic target.[1][4] The first-in-class BTK inhibitor, Ibrutinib, revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][6][7] However, off-target effects have spurred the development of second-generation inhibitors, such as Acalabrutinib, which offer improved selectivity.[4][8][9]
This guide will outline a multi-phase experimental workflow to benchmark this compound against Ibrutinib and Acalabrutinib. We will detail the rationale and protocols for:
-
Biochemical Potency Assessment: Quantifying direct inhibition of the BTK enzyme.
-
Cellular Target Engagement: Confirming the compound enters live cells and binds to BTK.
-
Functional Cellular Response: Measuring the inhibition of downstream BTK signaling.
-
Kinome Selectivity Profiling: Assessing the compound's specificity against other kinases.
This structured approach ensures that the resulting data provides a robust, multi-faceted comparison, enabling an informed assessment of the novel compound's therapeutic potential.
Phase 1: Biochemical Potency Assessment (IC50 Determination)
Expertise & Experience: The first step in characterizing any potential inhibitor is to confirm its direct interaction with the purified target protein in a controlled, cell-free environment. This biochemical assay provides the intrinsic potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50). For this, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an industry-standard method due to its high sensitivity, low background, and homogeneous (no-wash) format.[10][11] The LanthaScreen™ Eu Kinase Binding Assay is a robust commercial platform for this purpose.[12]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay protocol.[13][14]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[14]
-
Prepare a serial dilution of the test compounds (this compound, Ibrutinib, Acalabrutinib) and a control inhibitor (e.g., Staurosporine) in 100% DMSO. Then, create a 3X intermediate dilution in 1X Kinase Buffer A.[13]
-
Prepare a 3X solution of purified, His-tagged BTK enzyme and Eu-anti-His antibody in 1X Kinase Buffer A.[13]
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled Kinase Tracer 236 in 1X Kinase Buffer A. The tracer concentration should be near its Kd for the kinase to ensure a sensitive assay.[13][14]
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X compound intermediate dilution to the appropriate wells.
-
Add 5 µL of the 3X BTK enzyme/Eu-anti-His antibody mixture to all wells.
-
Initiate the reaction by adding 5 µL of the 3X Kinase Tracer solution to all wells. The final volume is 15 µL.
-
Cover the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and read emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[12]
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Anticipated Data Summary
The results of this assay will provide a direct comparison of the biochemical potency of the three compounds.
| Compound | Biochemical IC50 (nM) vs. BTK |
| This compound | Experimental Value |
| Ibrutinib | ~0.5[2][6] |
| Acalabrutinib | ~5.1[15] |
Workflow Visualization: TR-FRET Kinase Binding Assay
Caption: Principle of the competitive TR-FRET kinase binding assay.
Phase 2: Cellular Target Engagement Assessment
Trustworthiness: While a biochemical assay confirms direct potency, it doesn't guarantee that a compound can cross the cell membrane and engage its target in the complex intracellular environment. A self-validating system requires confirming target engagement in live cells. The NanoBRET™ Target Engagement Assay is an ideal technology for this, as it quantitatively measures compound binding to a specific protein within intact cells.[16][17][18]
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol is based on Promega's NanoBRET™ Target Engagement methodology.[19][20][21]
-
Cell Preparation and Transfection:
-
Culture HEK293 cells in DMEM with 10% FBS.
-
Transfect cells with a plasmid encoding for BTK fused to NanoLuc® luciferase. Allow cells to express the fusion protein for 18-24 hours.[21]
-
-
Assay Procedure (384-well plate):
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.[22]
-
Prepare serial dilutions of the test compounds (this compound, Ibrutinib, Acalabrutinib).
-
In a white 384-well plate, add the NanoBRET® Tracer, followed by the compound dilutions.
-
Add the transfected cell suspension to each well.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound entry and binding equilibrium.[21]
-
-
Data Acquisition:
-
Add the NanoBRET® Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.[21]
-
Immediately read the plate on a luminometer equipped with two filters: one for donor emission (~450 nm) and one for acceptor emission (~610 nm).[21]
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
-
Data Analysis:
-
Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the cellular IC50 value for each compound.
-
Anticipated Data Summary
This assay determines how effectively each compound engages BTK in a live cell context.
| Compound | Cellular IC50 (nM) vs. BTK |
| This compound | Experimental Value |
| Ibrutinib | ~11[2][6] |
| Acalabrutinib | Literature-derived value |
Phase 3: Functional Cellular Assay (Downstream Signaling)
Authoritative Grounding: Confirming target binding is crucial, but demonstrating a functional consequence is the ultimate proof of an inhibitor's efficacy. BTK activation, following BCR engagement, leads to the phosphorylation of downstream targets and the activation of transcription factors like NF-κB, which promotes B-cell survival.[5][23][24] Therefore, a robust functional assay involves stimulating the BCR pathway and measuring the inhibition of BTK autophosphorylation (at Tyr223) via Western blot.[25] This directly links target engagement to a downstream biological effect.[26]
Experimental Protocol: Western Blot for Phospho-BTK (pBTK)
This protocol is a standard method for analyzing protein phosphorylation.
-
Cell Culture and Treatment:
-
Use a relevant B-cell lymphoma cell line (e.g., Ramos cells).
-
Starve cells in serum-free media for 2-4 hours.
-
Pre-incubate cells with various concentrations of the test compounds (this compound, Ibrutinib, Acalabrutinib) for 1-2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 10 minutes.[25]
-
-
Lysate Preparation:
-
Immediately place cells on ice and wash with cold PBS containing phosphatase inhibitors.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein lysate per lane by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-BTK (Tyr223).[25]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total BTK as a loading control.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize the pBTK signal to the total BTK signal for each sample.
-
Plot the normalized pBTK signal against inhibitor concentration to determine the functional EC50.
-
Anticipated Data Summary
This assay measures the concentration at which each compound effectively blocks the signaling function of BTK in cells.
| Compound | Functional EC50 (nM) vs. pBTK |
| This compound | Experimental Value |
| Ibrutinib | ~13[2] |
| Acalabrutinib | Literature-derived value |
Visualization: BTK Downstream Signaling Pathway
Caption: Simplified BTK signaling cascade leading to NF-κB activation.
Phase 4: Kinome Selectivity Profiling
Expertise & Experience: A potent inhibitor is of little therapeutic use if it is not selective. Off-target inhibition can lead to significant toxicity. Ibrutinib, for example, is known to inhibit other kinases like ITK, which can contribute to side effects.[7] Acalabrutinib was designed to be more selective for BTK.[8][9] Therefore, assessing the selectivity of this compound across a broad panel of kinases is a critical, self-validating step to predict its potential safety profile. This is typically done as a fee-for-service by specialized vendors who maintain large panels of purified kinases.[27][28][29]
Experimental Protocol: Kinase Selectivity Panel Screen
-
Compound Submission: Provide the test compound (this compound) to a commercial kinase profiling service (e.g., Reaction Biology, Promega).
-
Assay Conditions: The service will typically screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >300). The assays are often radiometric or luminescence-based (e.g., ADP-Glo™) and are performed at or near the ATP Km for each kinase to provide a standardized comparison of intrinsic affinity.[28][30][31]
-
Data Analysis: The primary output is the percent inhibition of each kinase at the tested concentration. Potent off-target hits (e.g., >50% inhibition) are then typically followed up with full IC50 curve determinations to quantify the potency of off-target interactions.
Anticipated Data Summary
The data will be presented as the percent inhibition against each kinase, allowing for a clear view of the compound's selectivity profile compared to the known profiles of Ibrutinib and Acalabrutinib.
| Kinase Target | % Inhibition by this compound (1 µM) | % Inhibition by Ibrutinib (1 µM) | % Inhibition by Acalabrutinib (1 µM) |
| BTK | >95% | >95% | >95% |
| EGFR | Experimental Value | High | Low[8] |
| ITK | Experimental Value | High[7] | Low[8] |
| TEC | Experimental Value | High | Moderate[8] |
| JAK3 | Experimental Value | Moderate | Low[8] |
| ... (other kinases) | ... | ... | ... |
Overall Summary and Conclusion
This comprehensive benchmarking guide outlines a logical, four-phase workflow to rigorously characterize the novel compound this compound against the established BTK inhibitors Ibrutinib and Acalabrutinib.
-
The biochemical assay will establish its intrinsic potency against the purified BTK enzyme.
-
The cellular target engagement assay will confirm its ability to enter cells and bind to BTK in a physiological context.
-
The functional downstream assay will validate that this binding translates into the inhibition of the BTK signaling pathway.
-
Finally, kinome selectivity profiling will provide crucial insights into its potential for off-target effects and overall safety.
By systematically generating these datasets and presenting them in clear, comparative tables, researchers and drug development professionals can make a data-driven assessment of this compound's potential as a next-generation BTK inhibitor. The combination of potency, cellular activity, and selectivity will determine if it warrants further investigation in preclinical and clinical development.
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Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. PubMed. [Link]
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Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC - NIH. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
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What are BTK inhibitors and how do they work?. Azevedo & Associates. [Link]
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The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. PMC - PubMed Central. [Link]
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Acalabrutinib - Uses, Side Effects, Warnings & FAQs. MacariusHealth. [Link]
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Ibrutinib: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]
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Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. PubMed Central. [Link]
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From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1H-Pyrrole-2,5-dicarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-Pyrrole-2,5-dicarboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including roles as potent kinase inhibitors. However, the promise of targeted therapy hinges on selectivity. Understanding and characterizing the cross-reactivity of these derivatives across the human kinome is paramount to developing safe and effective therapeutics. This guide provides an in-depth analysis of the principles and methodologies for assessing the cross-reactivity of pyrrole-based kinase inhibitors, offering a framework for objective comparison and data-driven decision-making in drug development.
The Structural Basis of Kinase Inhibitor Selectivity and Cross-Reactivity
The human kinome comprises over 500 protein kinases that share a conserved ATP-binding pocket, the primary target for many small molecule inhibitors. The selectivity of a kinase inhibitor is dictated by its ability to exploit subtle differences in the amino acid composition and conformation of this pocket among different kinases. For this compound derivatives, the pyrrole core acts as a scaffold, presenting pendant chemical moieties that form key interactions with the kinase.
The nature and substitution pattern of these derivatives are critical determinants of their selectivity profile. For instance, the addition of specific functional groups can either enhance affinity for the intended target or lead to unforeseen interactions with off-target kinases. A comprehensive structure-activity relationship (SAR) study is therefore essential to rationalize the observed selectivity and guide the design of more specific inhibitors.[1][2]
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach is necessary to build a comprehensive cross-reactivity profile of a kinase inhibitor. This typically involves a combination of in vitro biochemical assays, cell-based target engagement studies, and proteome-wide screening.
In Vitro Kinase Profiling
The initial and most direct method for assessing cross-reactivity is to screen the compound against a large panel of purified kinases. This provides a quantitative measure of the inhibitor's potency (e.g., IC50 or Ki) against a broad spectrum of the kinome.
Experimental Protocol: CETSA
-
Cell Culture and Treatment : Culture cells to the desired confluency and treat with the this compound derivative or vehicle control.
-
Heating : Aliquot the cell suspension into PCR tubes and heat at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis : Lyse the cells by freeze-thaw cycles or detergents.
-
Separation : Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.
-
Detection : Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein quantification methods.
-
Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Affinity Chromatography coupled with Mass Spectrometry
This chemical proteomics approach identifies the direct binding partners of a compound from a complex biological sample, such as a cell lysate.
Experimental Protocol: Affinity Chromatography-MS
-
Immobilization : Covalently attach the this compound derivative to a solid support (e.g., agarose beads).
-
Incubation : Incubate the immobilized compound with a cell lysate to allow for protein binding.
-
Washing : Wash the beads extensively to remove non-specifically bound proteins.
-
Elution : Elute the specifically bound proteins, often by using a competitive binder or changing the buffer conditions.
-
Sample Preparation for MS : Digest the eluted proteins into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis : Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry to determine their sequences.
-
Protein Identification : Identify the proteins from the peptide sequences using a protein database.
Comparative Cross-Reactivity Data: A Case Study with Pyrrolo[2,3-d]pyrimidine Derivatives
While a comprehensive, publicly available kinome-wide screening dataset for a series of this compound derivatives is limited, data from the closely related pyrrolo[2,3-d]pyrimidine class of kinase inhibitors can serve as an illustrative example. A study on novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives included a kinase profile of compound 6f against a panel of 53 oncogenic kinases. [3] The results demonstrated a high degree of selectivity. At a concentration of 10 µM, compound 6f showed significant inhibition of only a few kinases, highlighting its potential as a selective inhibitor. [3]The IC50 values for the most potently inhibited kinases were subsequently determined. [3]
| Target Kinase | IC50 (µM) | Kinase Family | Primary Indication of Target |
|---|---|---|---|
| TrkA | 2.25 | Tyrosine Kinase | Cancer, Neurological Disorders |
| FGFR4 | 6.71 | Tyrosine Kinase | Cancer |
| Tie2 | 6.84 | Tyrosine Kinase | Angiogenesis, Cancer |
Table 1: Inhibitory activity of a representative pyrrolo[2,3-d]pyrimidine derivative (compound 6f) against its most sensitive off-target kinases. [3] This type of data is crucial for a comparative analysis. By screening a series of this compound derivatives against the same kinase panel, researchers can directly compare their selectivity profiles and identify structure-activity relationships that govern their cross-reactivity. For example, modifications to the dicarboxamide moiety or substitutions on the pyrrole ring could be correlated with changes in the inhibition pattern against kinases like TrkA, FGFR4, and Tie2.
Conclusion and Future Directions
The assessment of cross-reactivity is a critical and ongoing process in the development of this compound derivatives as kinase inhibitors. A combination of in vitro kinase profiling, cellular target engagement assays, and proteomic approaches provides a comprehensive understanding of a compound's selectivity. While direct comparative data for this specific class of compounds is emerging, the methodologies outlined in this guide provide a robust framework for their evaluation.
Future studies should focus on generating and publishing comprehensive kinome-wide screening data for a diverse set of this compound derivatives. This will not only facilitate the selection of the most promising lead candidates but also contribute to a deeper understanding of the structural determinants of kinase inhibitor selectivity, ultimately leading to the development of safer and more effective targeted therapies.
References
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Kurup, S., et al. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. European Journal of Medicinal Chemistry, 159, 286-299. [Link]
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Raimondi, M.V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]
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Gokhale, N., et al. (2021). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. ACS Omega, 6(4), 2995-3006. [Link]
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Davis, M.I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Lin, Z., et al. (2022). Quantitative structure-activity relationship (QSAR) study of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as CDK1 and CDK2 inhibitors. World Journal of Pharmaceutical Research, 11(10), 968-987. [Link]
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Kondratyeva, E.V., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(16), 4941. [Link]
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Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Hematology & Oncology, 15(1), 1-19. [Link]
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Van der poorten, O., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]
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Patricelli, M.P., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(8), 659-666. [Link]
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Ardini, E., et al. (2014). Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4998-5012. [Link]
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Horiachko, A., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Biomeditsinskaia Khimiia, 68(1), 4-15. [Link]
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Wang, S., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]
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Rudolph, D., et al. (2017). Kinome-wide selectivity of JAK kinase inhibitors determined by kinobeads experiments using PBMC lysate. Scientific Reports, 7(1), 1-12. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1H-Pyrrole-2,5-dicarboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 1H-Pyrrole-2,5-dicarboxamide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
-
Acute Toxicity (Oral): May be harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][4]
The parent compound, pyrrole, is known to be toxic if swallowed and harmful if inhaled.[5][6] It can also cause severe eye damage.[5][6] Given these properties, a cautious and well-planned approach to handling this compound is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure risk. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.
| Protection | Required PPE | Rationale and Best Practices |
| Eye and Face | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes.[7][8] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[8] |
| Skin and Body | Chemical-resistant lab coat, long pants, and closed-toe shoes. | A lab coat made of a suitable chemical-resistant material should be worn and fully buttoned.[9] Long pants and closed-toe shoes are required to protect the skin from potential spills.[9][10] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Select gloves that are resistant to the chemicals being used.[5][7] Always inspect gloves for tears or punctures before use.[8][11] Double gloving is recommended to provide an extra layer of protection. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[5][8] |
| Respiratory | Use in a certified chemical fume hood. | All work with this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[7][11] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk and ensuring the integrity of your research.
1. Preparation and Planning:
-
Before beginning any work, ensure you have read and understood the safety information for this compound and its analogs.
-
Locate the nearest eyewash station and safety shower and verify they are accessible and operational.[7][12]
-
Prepare your workspace in a chemical fume hood, ensuring it is clean and uncluttered.[12]
-
Have all necessary equipment and materials, including waste containers, readily available.
2. Handling and Use:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the compound, do so in the fume hood to prevent the inhalation of fine particles.
-
Handle the compound with care to avoid generating dust.
-
Use spark-proof tools and avoid sources of ignition, as related compounds like pyrrole are flammable.[5][7]
3. Spill Management:
-
In the event of a small spill, carefully clean it up using an appropriate absorbent material.
-
For larger spills, evacuate the area and alert your laboratory supervisor or safety officer immediately.[6]
-
Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal: A Critical Final Step
Proper waste disposal is not only a matter of safety but also of environmental responsibility.
-
Segregation: All solid and liquid waste contaminated with this compound must be collected in a designated, clearly labeled hazardous waste container.[5]
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols.
-
Storage: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.[13]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[13] This material and its container must be disposed of as hazardous waste.[5]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
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Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University Environmental Health & Safety. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
